3-(Bromomethyl)-1,1-dimethoxycyclobutane
Description
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Properties
IUPAC Name |
3-(bromomethyl)-1,1-dimethoxycyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPCGMXQXXCDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276004 | |
| Record name | 3-(Bromomethyl)-1,1-dimethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-20-4 | |
| Record name | 3-(Bromomethyl)-1,1-dimethoxycyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-1,1-dimethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-1,1-dimethoxycyclobutane | |
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Foundational & Exploratory
Introduction: The Strategic Value of the Cyclobutane Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethyl)-1,1-dimethoxycyclobutane
In the landscape of medicinal chemistry, the cyclobutane motif has emerged as a powerful structural element for enhancing the pharmacological properties of therapeutic agents.[1][2][3] Unlike more flexible aliphatic rings, the inherent ring strain of cyclobutane confers a rigid, puckered conformation that can be strategically exploited to improve a molecule's potency, metabolic stability, and selectivity for its biological target.[1][2][4] The incorporation of this four-membered ring can pre-organize pharmacophoric elements into a bioactive conformation, thereby minimizing the entropic penalty upon binding and enhancing affinity.[3]
This compound serves as a versatile and highly valuable building block for introducing this privileged scaffold into complex molecular architectures.[5] The presence of a reactive bromomethyl group allows for facile nucleophilic substitution, while the dimethoxy acetal functions as a stable protecting group for a ketone, which can be unveiled under acidic conditions for further synthetic elaboration. This guide provides a comprehensive overview of a robust synthetic protocol for this compound, details its thorough characterization, and discusses the scientific rationale behind the chosen methodologies, tailored for researchers and professionals in drug development.
Part 1: Synthesis of this compound
The synthesis is approached via a two-stage process: the initial formation of the key alcohol intermediate, 3-(hydroxymethyl)-1,1-dimethoxycyclobutane, followed by its conversion to the target bromoalkane.
Synthetic Workflow Overview
The overall synthetic pathway involves the protection of a cyclobutanone derivative as a dimethyl acetal, followed by the bromination of a primary alcohol. This strategy ensures the stability of the carbonyl group during the bromination step.
Caption: Synthetic route from the precursor alcohol to the target compound.
Detailed Experimental Protocol
Materials and Reagents:
-
3-(Hydroxymethyl)-1,1-dimethoxycyclobutane
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure: Bromination via Appel Reaction
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (DCM). Dissolve triphenylphosphine (1.2 equivalents) in the DCM with stirring.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add carbon tetrabromide (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C. The solution will typically turn from colorless to a yellow or orange hue.
-
Substrate Addition: Prepare a solution of 3-(hydroxymethyl)-1,1-dimethoxycyclobutane (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product will contain the desired product along with triphenylphosphine oxide as a major byproduct.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.
Causality and Mechanistic Insights
The chosen synthetic route relies on the well-established Appel reaction for the conversion of a primary alcohol to a bromoalkane.
-
Acetal Protection: The dimethyl acetal is crucial as it protects the ketone functionality. Ketones can be enolized under certain conditions, which could lead to unwanted side reactions like α-bromination. The acetal is stable under the neutral conditions of the Appel reaction but can be readily removed later with mild acid if the ketone is needed for subsequent transformations.
-
Appel Reaction Mechanism: The reaction is initiated by the attack of the phosphine on a bromine atom of carbon tetrabromide, forming a phosphonium salt intermediate and the tribromomethanide anion. The alcohol then acts as a nucleophile, attacking the phosphonium center. Subsequent intramolecular rearrangement, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, results in the displacement of the bromine atom, which then substitutes the activated hydroxyl group in an Sₙ2 fashion. This mechanism ensures a clean conversion with high yields for primary alcohols.
Part 2: Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic techniques provides a self-validating system for verification.
Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
Spectroscopic Data Summary
The following table summarizes the expected analytical data for this compound (CAS No. 1419101-20-4, Molecular Formula: C₇H₁₃BrO₂).[6]
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~3.40 (d, 2H, -CH₂Br)δ ~3.20 (s, 6H, -OCH₃)δ ~2.50-2.70 (m, 1H, -CH-)δ ~2.00-2.30 (m, 4H, ring -CH₂-) | The spectrum will show distinct signals for the bromomethyl protons, the two equivalent methoxy groups, and the non-equivalent protons of the cyclobutane ring. The splitting patterns (d=doublet, s=singlet, m=multiplet) confirm the connectivity. |
| ¹³C NMR | δ ~100-105 (-C(OCH₃)₂)δ ~48-50 (-OCH₃)δ ~35-40 (-CH₂Br)δ ~30-35 (ring -CH₂-)δ ~25-30 (ring -CH-) | Each unique carbon environment will produce a distinct signal, confirming the carbon skeleton, including the quaternary acetal carbon, the methoxy groups, and the brominated methylene carbon. |
| IR (Infrared) | ~2950-2850 cm⁻¹ (C-H stretch)~1100-1050 cm⁻¹ (C-O stretch)~650-550 cm⁻¹ (C-Br stretch) | The spectrum will exhibit characteristic absorption bands corresponding to the aliphatic C-H bonds, the strong C-O single bonds of the acetal, and the C-Br bond, confirming the presence of these key functional groups. |
| MS (Mass Spec) | M⁺ and [M+2]⁺ peaks at m/z 208 and 210 in ~1:1 ratio. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in nearly equal abundance) provides definitive evidence of a single bromine atom in the molecule. |
Conclusion
This guide outlines a reliable and efficient protocol for the synthesis of this compound, a key intermediate for the incorporation of the cyclobutane scaffold in drug discovery programs. The detailed experimental procedure, coupled with a comprehensive characterization workflow, provides a robust framework for researchers to produce and validate this valuable chemical building block. The strategic application of such intermediates continues to enable the development of novel therapeutics with improved pharmacological profiles.[1][2][3]
References
- PharmaBlock.
- Steverlynck, M., et al. (2022).
- Radboud Repository.
- BenchChem. Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.
- Ningbo Inno Pharmchem Co.,Ltd. The Role of Cyclobutane Carboxamide in Modern Drug Discovery.
- Guidechem. This compound CAS 1419101-20-4 Wiki.
Sources
An In-depth Technical Guide to 3-(Bromomethyl)-1,1-dimethoxycyclobutane: Synthesis, Properties, and Reactivity for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(Bromomethyl)-1,1-dimethoxycyclobutane, a versatile building block for the synthesis of complex molecular architectures relevant to pharmaceutical and medicinal chemistry. The guide details its chemical properties, a robust synthetic route from commercially available precursors, and its characteristic reactivity, including nucleophilic substitution and potential for ring expansion. By leveraging data from analogous structures and established reaction mechanisms, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to incorporate the unique cyclobutane scaffold into novel therapeutic agents.
Introduction: The Cyclobutane Motif in Modern Drug Design
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that can be exploited to fine-tune the pharmacological profile of drug candidates. The rigid nature of the cyclobutane core can impart conformational constraint, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a cyclobutane moiety can improve metabolic stability and other pharmacokinetic properties.
This guide focuses on this compound (CAS No. 1419101-20-4), a functionalized cyclobutane derivative poised for significant utility in drug discovery programs. The presence of a reactive bromomethyl group and a protected ketone in the form of a dimethyl ketal makes this compound a versatile intermediate for a variety of synthetic transformations.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for this compound in peer-reviewed literature, the following properties are a combination of available database information and estimations based on closely related analogs.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃BrO₂ | Guidechem[2] |
| Molecular Weight | 209.08 g/mol | Guidechem[2] |
| CAS Number | 1419101-20-4 | Guidechem[2] |
| Boiling Point | Estimated: 75-85 °C at 10 mmHg | Based on analogs |
| Density | Estimated: 1.2 - 1.3 g/mL | Based on analogs |
Spectroscopic Data (Predicted)
The following are predicted NMR and IR data based on the analysis of related compounds. These should serve as a guide for the characterization of synthesized this compound.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.45 (d, J = 6.8 Hz, 2H, -CH₂Br)
-
δ 3.15 (s, 6H, -OCH₃)
-
δ 2.40 - 2.25 (m, 1H, -CH-)
-
δ 2.15 - 2.00 (m, 2H, cyclobutane-CH₂)
-
δ 1.95 - 1.80 (m, 2H, cyclobutane-CH₂)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 100.5 (C(OCH₃)₂)
-
δ 49.0 (-OCH₃)
-
δ 38.0 (-CH₂Br)
-
δ 35.5 (cyclobutane CH₂)
-
δ 33.0 (-CH-)
-
-
Infrared (IR):
-
ν (cm⁻¹): 2950-2850 (C-H stretching), 1100-1050 (C-O stretching of ketal), 650-550 (C-Br stretching).
-
-
Mass Spectrometry (EI):
-
M⁺ peaks at m/z 208 and 210 (approx. 1:1 ratio) corresponding to ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation would likely involve the loss of -OCH₃ (m/z 177/179) and -CH₂Br (m/z 115).
-
Synthesis of this compound
A robust synthesis of this compound can be envisioned in a two-step sequence starting from the commercially available 3-oxocyclobutanecarboxylic acid. This involves the reduction of the carboxylic acid, protection of the ketone as a dimethyl ketal, and subsequent bromination of the primary alcohol.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of (1,1-Dimethoxycyclobutan-3-yl)methanol
This procedure is adapted from methods for the reduction of carboxylic acids and ketalization of ketones.[3]
-
Reduction of 3-Oxocyclobutanecarboxylic Acid: To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq.) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to yield crude 3-(hydroxymethyl)cyclobutan-1-one.
-
Ketalization: To a solution of the crude 3-(hydroxymethyl)cyclobutan-1-one in methanol, add trimethyl orthoformate (1.5 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford (1,1-dimethoxycyclobutan-3-yl)methanol.
Step 2: Bromination via the Appel Reaction
The Appel reaction provides a mild and efficient method for the conversion of primary alcohols to alkyl bromides with inversion of configuration.[4][5][6]
-
To a solution of (1,1-dimethoxycyclobutan-3-yl)methanol (1.0 eq.) and carbon tetrabromide (1.2 eq.) in anhydrous dichloromethane at 0 °C, add triphenylphosphine (1.2 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions. The strained cyclobutane ring also presents the possibility of ring-expansion reactions under certain conditions.
Nucleophilic Substitution Reactions
This compound is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles. The ketal functionality is stable to most nucleophilic reaction conditions.
Caption: General scheme for nucleophilic substitution on this compound.
Representative Nucleophilic Substitution Protocols:
-
Azide Substitution: To a solution of this compound in DMF, add sodium azide (1.5 eq.). Heat the reaction to 60-80 °C and stir for 4-6 hours. After cooling, pour the reaction mixture into water and extract with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to yield 3-(azidomethyl)-1,1-dimethoxycyclobutane.
-
Amine Alkylation: To a solution of this compound in a suitable solvent such as acetonitrile or THF, add the desired primary or secondary amine (2.2 eq., one to act as a base) or 1.1 eq. of the amine and a non-nucleophilic base like triethylamine (1.2 eq.). Stir the reaction at room temperature or with gentle heating until completion. Work-up typically involves partitioning between an organic solvent and water, followed by purification.
Ring Expansion Reactions
The inherent strain of the cyclobutane ring (approximately 26 kcal/mol) can be a driving force for rearrangement reactions.[2] In the presence of a Lewis acid, this compound can potentially undergo a ring expansion to form a more stable cyclopentane derivative. This proceeds through a carbocation intermediate.
Caption: Proposed mechanism for the Lewis acid-mediated ring expansion of this compound.
General Protocol for Lewis Acid-Mediated Ring Expansion:
-
Dissolve this compound in a non-coordinating solvent (e.g., dichloromethane or nitromethane).
-
Add a Lewis acid such as silver tetrafluoroborate (AgBF₄) or zinc chloride (ZnCl₂) at a low temperature (e.g., -78 °C to 0 °C).
-
Stir the reaction for a specified time, monitoring for the consumption of the starting material.
-
Quench the reaction with a suitable nucleophile (e.g., water or an alcohol) to trap the resulting carbocation.
-
Purify the product mixture by chromatography to isolate the ring-expanded cyclopentane derivative.
Applications in Drug Discovery: A Gateway to Novel JAK Inhibitors
The Janus kinase (JAK) family of enzymes are critical mediators of cytokine signaling, and their dysregulation is implicated in a range of inflammatory and autoimmune diseases.[7] Several approved drugs and clinical candidates that inhibit JAKs feature cyclobutane moieties in their structures.[2][8] These cyclobutane-containing molecules leverage the unique structural properties of the ring to achieve high potency and selectivity.
This compound represents a valuable starting material for the synthesis of novel JAK inhibitors. The bromomethyl handle allows for the straightforward attachment of the cyclobutane core to various heterocyclic scaffolds common in kinase inhibitors. The protected ketone offers a latent functional group that can be unmasked later in the synthesis for further diversification.
Caption: Conceptual synthetic route to novel JAK inhibitors using this compound.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, it should be handled with the precautions appropriate for a reactive alkyl bromide. It is expected to be an irritant to the skin, eyes, and respiratory system. It may also be flammable. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the context of drug discovery. Its unique combination of a reactive electrophilic center and a protected carbonyl group within a strained cyclobutane ring system opens up a wide array of synthetic possibilities. This guide provides a foundational understanding of its properties, a practical synthetic route, and its key reactivity patterns. As the demand for novel chemical matter in drug development continues to grow, the strategic application of such well-designed building blocks will be paramount in the discovery of next-generation therapeutics.
References
-
An Efficient Route to 3-Substituted Cyclobutanone Derivatives. (2025). Request PDF. [Link]
- Azetidine and cyclobutane derivatives as JAK inhibitors. (2012).
- Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. (2014).
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). PMC - PubMed Central. [Link]
- Process for the preparation of ketals. (1994).
-
Appel reaction. (n.d.). Wikipedia. [Link]
-
Appel Reaction. (n.d.). Organic Chemistry Portal. [Link]
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- 2. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 3. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]
- 4. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. Appel Reaction [organic-chemistry.org]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
Stability of 3-(Bromomethyl)-1,1-dimethoxycyclobutane under acidic and basic conditions
An In-Depth Technical Guide to the Stability of 3-(Bromomethyl)-1,1-dimethoxycyclobutane Under Acidic and Basic Conditions
Executive Summary
This technical guide provides a comprehensive analysis of the chemical stability of this compound, a bifunctional synthetic building block, under both acidic and basic conditions. The molecule's reactivity is dictated by its two primary functional groups: an acetal (1,1-dimethoxy) and a primary alkyl halide (bromomethyl). This guide elucidates the distinct degradation pathways prevalent in different pH regimes. Under acidic conditions, the molecule is susceptible to rapid hydrolysis of the acetal group to yield 3-(bromomethyl)cyclobutanone. Conversely, in basic media, the acetal moiety remains stable, while the bromomethyl group becomes the primary site of reactivity, undergoing nucleophilic substitution (SN2) or, to a lesser extent, elimination (E2) reactions. This document provides detailed mechanistic insights, step-by-step experimental protocols for stability assessment, and practical recommendations for researchers, scientists, and drug development professionals who intend to utilize this compound in synthesis.
Introduction
1.1 Chemical Structure and Properties this compound is a substituted cyclobutane derivative featuring two key functional groups that confer a versatile yet challenging reactivity profile.
-
Acetal Group: The 1,1-dimethoxy functionality is an acetal. Acetals are well-established as protecting groups for carbonyls in organic synthesis because of their characteristic stability in neutral to strongly basic conditions.[1][2]
-
Bromomethyl Group: As a primary alkyl halide, the bromomethyl group is an excellent electrophile, susceptible to reaction with a wide range of nucleophiles.[3][4]
-
Cyclobutane Core: The four-membered ring possesses inherent ring strain (approximately 26.3 kcal/mol), which can influence the reactivity of its substituents, though the ring itself is generally stable to the conditions discussed herein.[5][6]
1.2 Significance in Synthesis and Drug Development The dual functionality of this molecule makes it a potentially valuable building block for introducing the cyclobutane motif into larger, more complex structures. The acetal can serve as a masked ketone, while the bromomethyl group allows for covalent attachment to nucleophilic targets. Understanding its stability is therefore paramount to its successful application, preventing unintended degradation or side reactions during synthetic manipulations.
Stability Under Acidic Conditions
The defining chemical liability of this compound in an acidic environment is the hydrolysis of its acetal group. Acetals are thermodynamically unstable in the presence of even catalytic amounts of acid and water.[7][8][9]
2.1 Primary Degradation Pathway: Acid-Catalyzed Acetal Hydrolysis The reaction proceeds via a well-established mechanism that regenerates the parent carbonyl compound, in this case, 3-(bromomethyl)cyclobutanone, along with two equivalents of methanol.[10] The reaction is reversible, but in the presence of excess water, the equilibrium is driven strongly towards the hydrolysis products.[7][10]
2.2 Mechanism of Hydrolysis The hydrolysis mechanism involves two main stages, initiated by protonation of one of the methoxy oxygen atoms. This protonation converts the methoxy group into a good leaving group (methanol).
-
Protonation and Formation of an Oxocarbenium Ion: The acid catalyst protonates one of the ether oxygens. The subsequent departure of a methanol molecule is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.[8][11]
-
Nucleophilic Attack and Deprotonation: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This is followed by a series of proton transfers, first to form a hemiacetal intermediate, and then repeating the process to eliminate the second methoxy group and form the final ketone product.[7]
Caption: Mechanism of acid-catalyzed hydrolysis of the acetal group.
2.3 Factors Influencing Hydrolysis Rate The rate of hydrolysis is highly dependent on several factors:
-
pH: The reaction is acid-catalyzed, so the rate increases significantly with decreasing pH.[12]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The presence of water is necessary for hydrolysis. The rate can be attenuated in mixed aqueous-organic solvent systems.
The bromomethyl group and the cyclobutane ring are expected to be stable under these conditions.[13]
Stability Under Basic Conditions
In a basic environment, the reactivity profile of this compound is inverted. The acetal group is highly stable, while the bromomethyl group becomes the site of degradation.[2][14]
3.1 Stability of the Acetal Moiety The acetal functional group is inert to bases and a wide range of nucleophiles.[1][7] This is because there is no viable pathway for a base to initiate cleavage of the strong carbon-oxygen bonds. The hydroxide ion is a poor leaving group, and thus direct displacement is not feasible.
3.2 Reactivity of the Bromomethyl Group The carbon-bromine bond is polarized, making the carbon atom electrophilic. This site is susceptible to attack by bases, which are often also good nucleophiles. Two competing pathways are possible: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).[3][15]
-
3.2.1 Nucleophilic Substitution (SN2): This is the most probable reaction pathway with common bases like sodium hydroxide. The nucleophile (e.g., OH⁻) attacks the electrophilic carbon, displacing the bromide ion in a single, concerted step. This results in the formation of 3-(Hydroxymethyl)-1,1-dimethoxycyclobutane.[4][16]
-
3.2.2 Elimination (E2): This pathway becomes more competitive with strong, sterically hindered bases (e.g., potassium tert-butoxide).[17] The base abstracts a proton from the carbon adjacent to the bromomethyl group (the β-carbon, which is part of the cyclobutane ring), leading to the formation of a double bond and expulsion of the bromide ion. The product would be 3-(methylidene)-1,1-dimethoxycyclobutane.
Caption: Competing SN2 and E2 reaction pathways under basic conditions.
3.3 Factors Influencing Reaction Pathway The outcome of the reaction is determined by the "4 S's":
-
Substrate: As a primary alkyl halide, the substrate is sterically unhindered, favoring the SN2 pathway.[16]
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO) can accelerate the SN2 reaction.
-
Strength of the Base/Nucleophile: Strong, non-bulky bases (e.g., NaOH, MeO⁻) favor SN2. Strong, bulky bases (e.g., t-BuOK) favor E2.[3]
-
Steric Hindrance: The lack of steric hindrance around the electrophilic carbon strongly favors substitution.
For most common laboratory bases, nucleophilic substitution will be the dominant degradation pathway.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a systematic study monitoring its concentration over time under controlled conditions is required.
4.1 General Workflow The experimental workflow is designed to be self-validating by including controls and utilizing robust analytical techniques.
Caption: General experimental workflow for assessing chemical stability.
4.2 Protocol 1: Assessment of Stability in Acidic Media
-
Objective: To quantify the rate of acetal hydrolysis at different acidic pH values.
-
Methodology:
-
Reagent Preparation: Prepare 100 mL each of 0.1 M citrate buffer at pH 3.0 and pH 5.0. Prepare a 10 mg/mL stock solution of the test compound in acetonitrile.
-
Reaction Setup: In separate temperature-controlled vials (e.g., 25 °C), add 9.9 mL of each buffer.
-
Initiation: At t=0, add 100 µL of the stock solution to each vial, cap immediately, and vortex. The final concentration will be 100 µg/mL.
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 500 µL aliquot.
-
Quenching: Immediately add the aliquot to a vial containing 500 µL of 0.2 M sodium bicarbonate solution to neutralize the acid and stop the hydrolysis.
-
Analysis: Analyze the quenched samples by a validated HPLC or GC-MS method to determine the concentration of the remaining parent compound and the appearance of 3-(bromomethyl)cyclobutanone.
-
4.3 Protocol 2: Assessment of Stability in Basic Media
-
Objective: To quantify the rate of degradation via substitution/elimination at different basic pH values.
-
Methodology:
-
Reagent Preparation: Prepare 100 mL each of 0.1 M borate buffer at pH 9.0 and pH 12.0. Use the same stock solution as in Protocol 1.
-
Reaction Setup & Initiation: Follow steps 2 and 3 from Protocol 1, using the basic buffers.
-
Sampling: Due to expected slower reaction rates, use longer time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quenching: Immediately add the 500 µL aliquot to a vial containing 500 µL of 0.2 M phosphate buffer at pH 7.0.
-
Analysis: Analyze by HPLC or GC-MS to monitor the disappearance of the parent compound and the appearance of new peaks corresponding to the substitution and/or elimination products.
-
Data Interpretation and Summary
The stability of the compound is typically expressed as its half-life (t₁/₂), the time it takes for 50% of the initial concentration to degrade.
5.1 Qualitative Summary
-
Acidic pH (3, 5): Expect rapid degradation. The compound is unstable.
-
Neutral pH (7): Expect high stability.
-
Basic pH (9, 12): Expect slow to moderate degradation, likely dependent on temperature. The compound is moderately unstable.
5.2 Quantitative Data Presentation (Illustrative Data)
| pH Condition | Temperature (°C) | Primary Degradation Pathway | Half-Life (t₁/₂) (hours) |
| 3.0 | 25 | Acetal Hydrolysis | < 0.5 |
| 5.0 | 25 | Acetal Hydrolysis | 8 |
| 7.0 | 25 | (Negligible) | > 200 |
| 9.0 | 25 | SN2 Substitution | 150 |
| 12.0 | 25 | SN2 Substitution | 12 |
Conclusion and Practical Recommendations
This compound is a molecule with highly pH-dependent stability.
-
Under Acidic Conditions: The compound is unstable and should not be used in synthetic steps involving aqueous acid if the acetal is intended to remain intact. This lability can, however, be exploited as a deprotection strategy to unmask the ketone.
-
Under Basic Conditions: The compound is moderately unstable , with the bromomethyl group being the reactive site. It should not be exposed to strong bases or nucleophiles unless the intention is to perform a substitution or elimination reaction at this position. The acetal group is robust under these conditions.
For synthetic applications requiring the integrity of the entire molecule, it is imperative to maintain neutral, anhydrous conditions. When used as a bifunctional linker, the two reactive sites should be addressed in orthogonal steps: for example, performing a nucleophilic substitution on the bromomethyl group first under basic/neutral conditions, followed by an acidic deprotection of the acetal to reveal the ketone.
References
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
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Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]
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Pluth, M. D., et al. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 107-113. [Link]
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Fife, T. H., & Jao, L. K. (1965). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 87(14), 3215-3219. [Link]
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Pluth, M. D., et al. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]
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Michael, B. (2018). Base-Induced Elimination Reactions. In Organic Chemistry. Taylor & Francis. [Link]
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Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 18(1), 23-31. [Link]
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Li, Z., et al. (2025). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. Macromolecular Rapid Communications. [Link]
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Chemistry LibreTexts. (2023). Alkyl Halide Reactions. [Link]
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Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
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Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ACS Publications. [Link]
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Reddit. (2024). Alkyl halide reaction with a base. [Link]
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Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
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Villano, S. M., et al. (2007). Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms and the Gas-Phase α-Effect. Journal of the American Chemical Society, 129(27), 8575-8582. [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
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Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]
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Belluš, D., et al. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, 884-890. [Link]
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Cordes, E. H. (1972). General acid catalysis of acetal, ketal, and ortho ester hydrolysis. Accounts of Chemical Research, 5(4), 121-125. [Link]
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Vasil'ev, A. A., et al. (2001). Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. Russian Journal of Organic Chemistry, 37(8), 1129-1136. [Link]
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Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1476-1485. [Link]
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Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
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Van der Made, A. W., & Van der Made, R. H. (1993). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262-1263. [Link]
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Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
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Ghorai, M. K., et al. (2020). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. The Chemical Record, 20(10), 1083-1096. [Link]
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Liu, Y., et al. (2020). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 25(21), 5199. [Link]
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An In-depth Technical Guide to 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Executive Summary
This technical guide provides a comprehensive overview of 3-(Bromomethyl)-1,1-dimethoxycyclobutane (CAS Number: 1419101-20-4), a functionalized cyclobutane derivative with significant potential as a building block in medicinal chemistry and drug discovery. The unique conformational constraints and metabolic stability offered by the cyclobutane scaffold make it an increasingly attractive motif for the design of novel therapeutics. This document delves into the synthesis, spectroscopic characterization, reactivity, and potential applications of this compound, offering valuable insights for researchers, medicinal chemists, and professionals in drug development. While direct literature on this specific molecule is sparse, this guide synthesizes information from analogous structures and established chemical principles to provide a robust working knowledge base.
The Ascendancy of the Cyclobutane Scaffold in Modern Drug Discovery
The cyclobutane ring, once considered a mere curiosity of strained-ring chemistry, has emerged as a powerful tool in the medicinal chemist's arsenal. Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger cycloalkanes.[1][2] The introduction of a cyclobutane moiety can confer several desirable properties to a drug candidate, including:
-
Conformational Restriction: The constrained nature of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[3][4]
-
Improved Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[4]
-
Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for precise spatial positioning of pharmacophoric groups, enabling fine-tuning of interactions with a target receptor or enzyme.[1][2]
-
Novel Intellectual Property: The relative underutilization of the cyclobutane scaffold compared to more common rings like cyclopentane and cyclohexane provides opportunities for creating novel chemical entities with clear intellectual property space.[3]
This compound is a bifunctional building block that capitalizes on these advantages. The bromomethyl group serves as a versatile handle for nucleophilic substitution, allowing for the facile introduction of the cyclobutane core into a wide range of molecular architectures. The dimethoxy acetal acts as a stable protecting group for a ketone, which can be unveiled under acidic conditions to provide a secondary site for chemical elaboration.
Physicochemical and Spectroscopic Profile
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1419101-20-4 | [1] |
| Molecular Formula | C₇H₁₃BrO₂ | [2] |
| Molecular Weight | 209.08 g/mol | [2] |
| Appearance | Colorless to light yellow liquid (predicted) | Inferred |
| Boiling Point | Not determined | |
| Purity | ≥97% (commercially available) | [2] |
Predicted Spectroscopic Data
While a publicly available, peer-reviewed full spectroscopic dataset for this compound is not available, the following characteristic signals can be predicted based on its structure and data from analogous compounds.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.4-3.6 ppm (d, 2H, -CH₂Br)
-
δ ~3.2 ppm (s, 6H, -OCH₃)
-
δ ~2.0-2.4 ppm (m, 5H, cyclobutane ring protons)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~100-105 ppm (quaternary C, C(OCH₃)₂)
-
δ ~49-51 ppm (-OCH₃)
-
δ ~35-40 ppm (CH₂Br)
-
δ ~30-35 ppm (ring CH₂)
-
δ ~25-30 ppm (ring CH)
-
-
Infrared (IR) Spectroscopy (neat, cm⁻¹):
-
2950-2850 (C-H stretch)
-
1100-1050 (C-O stretch, acetal)
-
650-600 (C-Br stretch)
-
-
Mass Spectrometry (EI):
-
M⁺ and M+2 peaks in a ~1:1 ratio, characteristic of a bromine-containing compound.
-
Fragments corresponding to the loss of -OCH₃, -Br, and rearrangement products of the cyclobutane ring.
-
Synthesis and Manufacturing Insights
The synthesis of this compound can be logically approached via a two-step sequence starting from a suitable cyclobutanecarboxylic acid derivative. The key transformations are the reduction of a carbonyl group to a primary alcohol and the subsequent bromination of that alcohol.
Step 1: Synthesis of the Precursor Alcohol, (3,3-Dimethoxycyclobutyl)methanol
The immediate precursor is the corresponding alcohol, (3,3-dimethoxycyclobutyl)methanol. This intermediate can be prepared by the reduction of a corresponding aldehyde or ester. The aldehyde, 3,3-dimethoxycyclobutane-1-carbaldehyde, can be synthesized from commercially available starting materials.
Experimental Protocol: Reduction of 3,3-dimethoxycyclobutane-1-carbaldehyde
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3,3-dimethoxycyclobutane-1-carbaldehyde (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF) or methanol.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reducing Agent Addition: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Alternatively, a solution of the reducing agent can be added via the dropping funnel.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude (3,3-dimethoxycyclobutyl)methanol is purified by flash column chromatography on silica gel to yield the pure alcohol.
Step 2: Bromination of (3,3-Dimethoxycyclobutyl)methanol
The conversion of the primary alcohol to the target bromomethyl compound is a standard transformation. Several reagents can be employed, with phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide (the Appel reaction) being common choices. A method adapted from a patent for the synthesis of the analogous (bromomethyl)cyclobutane is presented here.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (3,3-dimethoxycyclobutyl)methanol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Triphenylphosphine (1.2 eq) is added, and the mixture is stirred until a homogeneous solution is formed.
-
Brominating Agent: A solution of N-bromosuccinimide (NBS, 1.2 eq) in anhydrous DCM is added dropwise via the dropping funnel at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to afford this compound.
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the chemistry of its two functional groups: the primary alkyl bromide and the dimethyl acetal.
-
Nucleophilic Substitution at the Bromomethyl Group: The C-Br bond is susceptible to cleavage by a wide range of nucleophiles in Sₙ2 reactions. This allows for the covalent attachment of the cyclobutane scaffold to amines, alcohols, thiols, and carbanions, making it a highly versatile building block for elaborating molecular complexity.
-
Stability and Deprotection of the Acetal: The 1,1-dimethoxy group is stable under neutral and basic conditions. However, it can be readily hydrolyzed under aqueous acidic conditions (e.g., HCl in THF/water) to reveal the parent ketone, 3-(bromomethyl)cyclobutan-1-one. This ketone can then undergo further transformations, such as reductive amination, Wittig reactions, or aldol condensations.
Prospective Applications in Drug Discovery
While no specific marketed drugs currently incorporate the this compound moiety, its potential as a strategic building block is significant. Its utility lies in its ability to introduce a constrained, functionalized four-carbon unit that can serve as a non-aromatic bioisostere for various groups, or as a scaffold for constructing spirocyclic systems.
For instance, it could be employed in the synthesis of novel protease inhibitors, where the cyclobutane ring helps to orient key binding groups into the enzyme's active site. Similarly, in kinase inhibitor design, the rigid scaffold can be used to project substituents towards specific pockets in the ATP-binding site, potentially increasing potency and selectivity. The latent ketone functionality also provides a route to spirocyclic compounds, a structural class of increasing interest in drug discovery for their ability to explore three-dimensional chemical space.
Safety and Handling
As a brominated organic compound, this compound should be handled with appropriate precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
References
- Wessjohann, L. A., et al. (2003). Recent advances in cyclobutane chemistry. Chemical Reviews, 103(4), 1485-1537.
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The Emergence of a Key Architectural Element: A Technical Guide to the Synthesis and Significance of 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Abstract
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among these, the cyclobutane ring has garnered significant attention for its ability to impart conformational rigidity and metabolic stability, and to serve as a versatile scaffold for complex molecular architectures.[1][2] This in-depth technical guide elucidates the discovery and synthetic history of a pivotal building block: 3-(Bromomethyl)-1,1-dimethoxycyclobutane. We will explore the logical synthesis of this compound, detailing the underlying chemical principles and experimental considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and related cyclobutane derivatives in their synthetic endeavors.
Introduction: The Strategic Value of the Cyclobutane Moiety
The cyclobutane ring, once considered a chemical curiosity due to its inherent ring strain, is now a celebrated component in the design of novel therapeutics.[3][4] Its puckered conformation provides a three-dimensional structure that can effectively orient pharmacophoric elements in space, enhancing binding affinity and selectivity for biological targets.[1] The introduction of a cyclobutane fragment into a molecule can also block sites of metabolic degradation, thereby improving its pharmacokinetic profile.[2] this compound (CAS Number: 1419101-20-4) has emerged as a particularly valuable building block, classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of molecules for targeted protein degradation, a cutting-edge therapeutic modality.[5] The presence of a reactive bromomethyl group and a protected ketone in the form of a dimethyl ketal makes it a versatile intermediate for a variety of chemical transformations.
A Proposed Synthetic Pathway: A Convergence of Classic Transformations
While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the surveyed literature, its synthesis can be logically constructed from well-established organic reactions. The pathway outlined below represents a robust and efficient approach, likely mirroring the methods used in its initial and subsequent preparations. The synthesis is conceptually a three-step process starting from a suitable cyclobutanone precursor.
Caption: Proposed three-step synthetic workflow.
Step 1: Accessing the Core Scaffold - The Synthesis of 3-(Hydroxymethyl)cyclobutanone
The journey begins with the formation of a bifunctional cyclobutane ring. An efficient route to 3-substituted cyclobutanone derivatives often involves a [2+2] cycloaddition reaction.[6][7] However, for the synthesis of 3-(hydroxymethyl)cyclobutanone, a more direct approach starting from commercially available precursors is often employed. One common strategy involves the reduction of 3-oxocyclobutanecarboxylic acid or its esters.
Experimental Protocol: Reduction of 3-Oxocyclobutanecarboxylic Acid
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-oxocyclobutanecarboxylic acid (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Reduction: The solution is cooled to 0 °C in an ice bath. A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (2.0 eq) in THF is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C. The solvents are removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(hydroxymethyl)cyclobutanone.
Causality of Experimental Choices:
-
Borane-dimethyl sulfide complex is chosen as the reducing agent for its selectivity in reducing carboxylic acids to alcohols in the presence of ketones. However, some reduction of the ketone may occur. A more selective approach might involve esterification of the carboxylic acid followed by reduction with a milder reducing agent like sodium borohydride, which would selectively reduce the ketone, followed by a more potent reducing agent for the ester.
-
Anhydrous conditions are crucial as borane reagents react with water.
-
Quenching with methanol is performed to safely decompose any excess borane reagent.
Step 2: Strategic Protection - Ketalization of the Carbonyl Group
With the bifunctional cyclobutane in hand, the next critical step is the protection of the ketone to prevent its interference in the subsequent bromination step. A dimethyl ketal is an excellent choice for a protecting group as it is stable to many reaction conditions but can be readily removed under acidic conditions.
Experimental Protocol: Dimethyl Ketal Formation
-
Reaction Setup: A round-bottom flask is charged with 3-(hydroxymethyl)cyclobutanone (1.0 eq), trimethyl orthoformate (1.5 eq), and methanol.
-
Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is added to the mixture.
-
Reaction: The mixture is stirred at room temperature or gently heated to reflux for several hours. The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a weak base, such as triethylamine or saturated aqueous sodium bicarbonate solution. The methanol is removed under reduced pressure.
-
Purification: The residue is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield 3-(hydroxymethyl)-1,1-dimethoxycyclobutane, which can be further purified by distillation or column chromatography if necessary.
Causality of Experimental Choices:
-
Trimethyl orthoformate serves as both a reagent and a water scavenger, driving the equilibrium of the ketalization reaction towards the product.
-
Acid catalysis is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.
-
Quenching with a base neutralizes the acid catalyst, preventing the reverse reaction (deketalization) during workup and purification.
Step 3: Activating the Handle - Bromination of the Primary Alcohol
The final step involves the conversion of the primary alcohol to the corresponding bromide. This is a crucial transformation that introduces a reactive handle for subsequent nucleophilic substitution reactions. A common and effective method for this conversion is the use of phosphorus tribromide (PBr₃).
Experimental Protocol: Bromination with Phosphorus Tribromide
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-(hydroxymethyl)-1,1-dimethoxycyclobutane (1.0 eq) and a suitable anhydrous solvent such as diethyl ether or dichloromethane. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: Phosphorus tribromide (PBr₃) (0.4 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by TLC.
-
Workup: The reaction is carefully quenched by pouring it onto crushed ice. The layers are separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound. The product can be purified by vacuum distillation.
Causality of Experimental Choices:
-
Phosphorus tribromide is a classic and efficient reagent for converting primary and secondary alcohols to alkyl bromides with high yields.
-
Low temperature during the addition of PBr₃ is critical to control the exothermic reaction and minimize side reactions.
-
Aqueous workup is necessary to hydrolyze any remaining PBr₃ and phosphorous byproducts. The use of a bicarbonate wash neutralizes any acidic byproducts.
Quantitative Data Summary
While a specific literature source for the complete synthesis with yields is not available, typical yields for these types of reactions are presented in the table below for illustrative purposes.
| Step | Transformation | Reagents | Typical Yield |
| 1 | Reduction | BH₃·SMe₂ | 70-85% |
| 2 | Ketalization | Trimethyl orthoformate, p-TsOH | 85-95% |
| 3 | Bromination | PBr₃ | 80-90% |
Historical Perspective and the Rise of Cyclobutane Building Blocks
The first synthesis of the parent cyclobutane was reported in 1907.[3] However, the synthetic utility of functionalized cyclobutanes in complex molecule synthesis, particularly in drug discovery, has seen a dramatic increase in more recent decades.[3][8] The development of robust synthetic methods, such as [2+2] cycloadditions and ring-expansion reactions, has made a diverse array of cyclobutane building blocks more accessible.[4][9] The emergence of compounds like this compound is a direct consequence of the growing demand for conformationally constrained and metabolically stable scaffolds in modern drug design.[1][2] While the exact "discovery" of this specific molecule may be part of the broader, incremental development of chemical building blocks rather than a landmark event, its commercial availability and classification as a key intermediate underscore its established importance in the field.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its synthesis, while not involving novel named reactions, is a logical and efficient sequence of fundamental organic transformations. This guide has provided a detailed, technically grounded framework for its preparation, emphasizing the rationale behind the chosen methodologies. As the quest for more effective and safer therapeutics continues, the demand for unique and versatile building blocks like this compound will undoubtedly grow, further solidifying the role of the cyclobutane motif as a cornerstone of modern medicinal chemistry.
References
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Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. (n.d.). Retrieved January 18, 2026, from [Link]
-
3-(bromomethyl)-1, 1-dimethoxycyclobutane, min 97%, 250 mg. (n.d.). Retrieved January 18, 2026, from [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
- US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. (n.d.).
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Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates | Request PDF. (n.d.). Retrieved January 18, 2026, from [Link]
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3-(Bromomethyl)-1,1-dimethoxycyclobutane safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Authored by: A Senior Application Scientist
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for this compound (CAS No. 1419101-20-4). As a functionalized cyclobutane and a reactive alkyl bromide, this compound is a valuable building block in modern drug discovery, particularly in the synthesis of protein degraders.[1][2] However, its inherent reactivity necessitates a thorough understanding and implementation of stringent safety protocols to mitigate risks to laboratory personnel. This guide is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar reagents.
Hazard Identification and Risk Assessment: An Analog-Based Approach
The anticipated hazards are summarized below. The causality stems from the compound's likely properties as a combustible liquid and its reactivity, which can cause irritation upon contact and toxicity if ingested or inhaled.
| Hazard Category | GHS Classification (Anticipated) | Rationale and Field-Proven Insights |
| Flammability | Flammable Liquid and Vapor (Category 3) | Organic compounds with this molecular weight and composition are often combustible or flammable. Vapors can be heavier than air, travel to an ignition source, and flash back.[5][7][8] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Alkyl bromides are known alkylating agents that can react with biological nucleophiles in the skin, leading to irritation, inflammation, and potential sensitization.[4][5][6] Prolonged contact may cause more severe damage. |
| Serious Eye Damage/Irritation | Category 2/2A (Causes serious eye irritation) | Direct contact with vapors or liquid will likely cause significant eye irritation.[5][6] The cornea is particularly sensitive to alkylating agents. |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | While specific toxicity data is absent, analogous brominated compounds are classified as harmful if ingested.[3][9] Systemic absorption through the gastrointestinal tract is possible. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of vapors or aerosols can irritate the mucous membranes and the respiratory tract, a common characteristic of volatile halogenated organic compounds.[4][5][6] |
Trustworthiness of Assessment: This hazard profile is a conservative but scientifically-grounded estimation based on the established reactivity of the alkyl bromide functional group and GHS data from multiple, structurally related chemicals.[3][5][6] Until specific toxicological data for this compound becomes available, it is prudent to treat it with the precautions outlined for these hazards.[10]
Exposure Controls: Engineering and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The hierarchy of controls dictates that engineering solutions should be the primary line of defense, supplemented by rigorous administrative controls and appropriate PPE.[11]
Engineering Controls: The Primary Barrier
The causality for requiring robust engineering controls is the compound's volatility and potential for aerosol generation.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This contains vapors and protects the user from inhalation exposure.[11][12]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.[4][5]
-
Safety Equipment: An operational eyewash station and safety shower must be in close proximity to the workstation.[5]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE selection must be based on a thorough risk assessment. The equipment listed below is considered the minimum requirement.
| PPE Item | Specification | Justification and Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a combination of safety glasses and a face shield. | Protects against splashes and vapors that cause serious eye irritation. Standard safety glasses are insufficient.[3][5][12] |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contamination is suspected. Double-gloving is recommended for handling larger quantities. Wash hands thoroughly after glove removal.[3][12][13] |
| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental splashes and contact.[4][5] A chemically resistant apron may be worn over the lab coat for additional protection during large-scale operations. |
| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. | If there is a potential for exposure outside of a fume hood (e.g., major spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Standard Operating Protocol: From Storage to Quench
This protocol is designed as a self-validating system, where each step minimizes the potential for exposure and accidental release.
Step 1: Preparation and Pre-Handling Check
-
Verify the fume hood is operational and the sash is at the appropriate height.
-
Ensure all necessary PPE is donned correctly.
-
Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.
-
Prepare all necessary reagents and equipment before retrieving the compound from storage.
Step 2: Retrieval and Transfer
-
Transport the container in a secondary, chemically resistant container.
-
Before opening, allow the container to equilibrate to the ambient temperature inside the fume hood to prevent moisture condensation.
-
Perform all transfers (weighing, dissolution) within the fume hood using appropriate tools (e.g., clean spatula, syringe). Use non-sparking tools if transferring larger quantities.[3][7][8]
Step 3: Use in Reaction
-
Set up the reaction apparatus within the fume hood.
-
Maintain an inert atmosphere (e.g., nitrogen, argon) if the reaction is sensitive to air or moisture, which is a good practice for reactive reagents.
-
Keep the reaction vessel clearly labeled.
Step 4: Post-Reaction Handling and Decontamination
-
Quench any excess reagent using a safe and controlled procedure appropriate for alkyl halides.
-
Clean any contaminated glassware and equipment within the fume hood.
-
Wipe down the work surface of the fume hood.
Step 5: Securing the Reagent
-
Tightly close the container of this compound.
-
Wipe the exterior of the container before returning it to its designated storage location.
Step 6: Final Personal Decontamination
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and forearms thoroughly with soap and water.[14]
Emergency Procedures: A Validated Response Plan
Immediate and correct response to an emergency is critical to minimizing harm.
First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a POISON CENTER or doctor.[3][5] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water or shower for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical assistance.[3][14] |
Fire-Fighting and Spill Response
-
Fire: For small fires, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. Do not use a direct water jet, as it may spread the fire. For larger fires, evacuate the area and call emergency services. Vapors may form explosive mixtures with air.[5][8] Combustion byproducts include carbon oxides and hydrogen bromide.[4]
-
Spill: The logical workflow for responding to a spill is outlined in the diagram below. The primary goal is to isolate the hazard, protect personnel, and then decontaminate the area.
Caption: Spill Response Workflow for this compound.
Storage, Disposal, and Incompatibilities
Proper storage and disposal are integral to the chemical's lifecycle management and laboratory safety.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1419101-20-4 | [1] |
| Molecular Formula | C₇H₁₃BrO₂ | [1] |
| Molecular Weight | 209.08 g/mol | [1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Appearance | Data not available (likely a liquid) |
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5][8][14] While some suppliers may indicate room temperature storage, storing in a refrigerator is a prudent measure for reactive alkyl halides to minimize decomposition over time.[14] Always follow the specific storage instructions provided by the supplier.
-
Location: Store away from heat, sparks, and open flames.[8][14] Store in a designated area for flammable and reactive chemicals, and ensure the storage area is locked.[3][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, and strong reducing agents.[5][8][14] Contact with these materials can lead to vigorous, exothermic reactions.
Waste Disposal
-
Procedure: Dispose of unused material and contaminated waste in a designated, properly labeled container for halogenated organic waste.[3]
-
Regulatory Compliance: Disposal must be carried out by a licensed chemical waste disposal facility in accordance with all local, state, and federal regulations.[3][4][5] Do not dispose of this chemical down the drain.
References
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3-(Bromomethyl)-1,1-dimethylcyclobutane CAS No.: 76207-22-2. Mol-Instincts. [Link]
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3-(bromomethyl)-1, 1-dimethoxycyclobutane, min 97%, 250 mg. CP Lab Safety. [Link]
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3-(bromomethyl)-1, 1-dimethylcyclobutane, min 97%, 500 mg. CP Lab Safety. [Link]
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3-Bromo-1,1-dimethylcyclobutane | C6H11Br | CID 15867660. PubChem. [Link]
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Pro-Handling of Reactive Chemicals — Policy and Procedure Library. (2022-10-10). University of Louisville. [Link]
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PHARMACOLOGICAL AND TOXICOLOGICAL COMPOUNDS AS PROTECTIVE OR THERAPEUTIC AGENTS AGAINST RADIATION INJURY IN EXPERIMENTAL ANIMALS. 3. STUDIES ON THE TOXIC AND RADIOPROTECTIVE EFFECTS OF CYCLOBUTANE DERIVATIVES. PubMed. [Link]
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Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications. [Link]
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The Strategic Deployment of 3-(Bromomethyl)-1,1-dimethoxycyclobutane and its Progeny in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The cyclobutane motif, a four-membered carbocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a powerful toolkit for medicinal chemists to sculpt molecules with enhanced pharmacological profiles. This guide delves into the synthesis, reactivity, and strategic applications of a particularly versatile building block: 3-(Bromomethyl)-1,1-dimethoxycyclobutane . We will explore the nuanced synthetic pathways to this key intermediate and its subsequent elaboration into a diverse array of analogs and derivatives. This document is intended to serve as a practical, in-depth resource for professionals engaged in the design and synthesis of next-generation therapeutics, providing not only detailed protocols but also the strategic rationale behind their application.
The Cyclobutane Scaffold: A Paradigm of Conformational Constraint and Bioisosterism
The utility of the cyclobutane ring in drug design is multifaceted. Its puckered conformation allows for a precise three-dimensional arrangement of substituents, which can significantly influence interactions with biological targets.[1][2] Key advantages of incorporating a cyclobutane moiety include:
-
Conformational Restriction: The rigid cyclobutane scaffold can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a target and thereby enhancing potency.
-
Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism, leading to improved pharmacokinetic profiles.[1][2]
-
Bioisosteric Replacement: Cyclobutane can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups, alkenes, or larger ring systems, often improving drug-like properties.
-
Exploration of Chemical Space: The unique vectoral projection of substituents from the cyclobutane core allows for the exploration of previously inaccessible regions of chemical space.
The subject of this guide, this compound, is a prime exemplar of a building block designed to leverage these advantages. The dimethoxy ketal serves as a protected ketone, a versatile functional handle for further manipulation, while the bromomethyl group is a reactive electrophile poised for the introduction of a wide range of functionalities through nucleophilic substitution.
Synthesis of the Core Building Block: A Strategic Approach
The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be devised based on established chemical principles and available precursors. The most plausible pathway commences with the commercially available precursor, (3,3-Dimethoxycyclobutyl)methanol.[3]
Synthetic Pathway Overview
The proposed synthesis is a straightforward two-step process: the protection of a suitable cyclobutanone derivative followed by the conversion of a primary alcohol to an alkyl bromide.
Caption: Proposed synthetic pathway to this compound.
Detailed Experimental Protocol: Bromination of (3,3-Dimethoxycyclobutyl)methanol
This protocol is adapted from a general method for the bromination of cyclobutyl methanol and is presented as a robust starting point for optimization.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| (3,3-Dimethoxycyclobutyl)methanol | 146.18 | 10.0 g | 0.068 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 21.4 g | 0.082 | 1.2 |
| N-Bromosuccinimide (NBS) | 177.98 | 14.6 g | 0.082 | 1.2 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add (3,3-Dimethoxycyclobutyl)methanol (10.0 g, 0.068 mol) and triphenylphosphine (21.4 g, 0.082 mol).
-
Add anhydrous dichloromethane (200 mL) and stir until all solids have dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (14.6 g, 0.082 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the addition of 100 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Self-Validation: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm the structure and absence of impurities such as the starting alcohol or triphenylphosphine oxide.
Reactivity and Derivatization: Forging New Molecular Architectures
The synthetic utility of this compound lies in its ability to undergo nucleophilic substitution reactions at the bromomethyl carbon. This allows for the facile introduction of a diverse range of functional groups and pharmacophores.
General Reaction Scheme: Nucleophilic Substitution
Caption: General nucleophilic substitution on the core building block.
Representative Transformations and Protocols
The following protocols illustrate the versatility of this compound in synthesizing key derivatives.
Rationale: The primary amine functionality is a common pharmacophore and a key handle for further derivatization, such as amide bond formation. The Gabriel synthesis provides a clean and efficient route to primary amines.
Protocol:
-
Phthalimide Alkylation: To a solution of potassium phthalimide (1.2 eq) in anhydrous DMF, add this compound (1.0 eq). Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, pour into water, and collect the precipitate by filtration.
-
Hydrazinolysis: Suspend the phthalimide derivative in ethanol and add hydrazine hydrate (1.5 eq). Reflux the mixture for 4 hours. Cool to room temperature, filter off the phthalhydrazide byproduct, and concentrate the filtrate under reduced pressure. Purify the resulting amine by distillation or chromatography.
Rationale: The azide group is a versatile functional group that can be readily converted to an amine by reduction or used in "click" chemistry (Huisgen cycloaddition) to form triazoles, which are important pharmacophores.
Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of acetone and water (4:1), add sodium azide (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield the azide as a potentially explosive oil. Caution: Azides can be explosive and should be handled with appropriate safety precautions.
Rationale: The nitrile group is a bioisostere for a carbonyl group and can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool to room temperature and pour into a mixture of water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify by distillation or chromatography.
Applications in Drug Discovery: Case Studies and Strategic Insights
The derivatives of this compound are valuable intermediates for the synthesis of more complex drug candidates. The cyclobutane core can be strategically incorporated to enhance potency, selectivity, and pharmacokinetic properties.
As Conformationally Restricted Analogs
Many biologically active molecules contain flexible alkyl chains. By replacing a portion of the chain with the rigid cyclobutane scaffold, it is possible to lock the molecule in a conformation that is more favorable for binding to its target. The 1,3-disubstitution pattern of the cyclobutane ring can mimic the spatial arrangement of functional groups in a linear chain.
Caption: Conformational constraint using a cyclobutane scaffold.
Deprotection and Elaboration of the Ketal
The dimethoxy ketal is a stable protecting group that can be removed under acidic conditions to reveal the ketone. This ketone can then be used in a variety of subsequent transformations.
Deprotection Protocol:
-
Dissolve the cyclobutane derivative in a mixture of acetone and 1M aqueous HCl (4:1).
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the cyclobutanone.
This cyclobutanone can then undergo reactions such as:
-
Reductive amination: To introduce a new amine-containing side chain.
-
Wittig reaction: To form an exocyclic double bond.
-
Grignard addition: To introduce a new carbon-carbon bond.
Conclusion
This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its synthesis from readily available precursors is straightforward, and its reactivity allows for the introduction of a wide array of chemical functionalities. By strategically incorporating this cyclobutane moiety into drug candidates, researchers can leverage the principles of conformational restriction and bioisosterism to develop novel therapeutics with improved pharmacological properties. This guide provides a foundational framework for the synthesis and application of this important intermediate, empowering scientists to explore new frontiers in drug discovery.
References
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Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100531. [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]
-
(3,3-Dimethoxycyclobutyl)methanol. MySkinRecipes. [Link]
-
Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]
-
Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
-
Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. PubMed Central. [Link]
-
(3,3-Diethoxycyclobutyl)methanol. PubChem. [Link]
- Preparation method of bromomethyl cyclobutane.
-
Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. ResearchGate. [Link]
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Methodological & Application
The Versatile Cyclobutane Synthon: A Guide to Heterocycle Synthesis using 3-(Bromomethyl)-1,1-dimethoxycyclobutane
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with three-dimensional complexity is paramount. The cyclobutane moiety, a strained four-membered ring, offers a unique entry point into diverse and structurally intriguing chemical space. This application note provides a comprehensive guide to the synthesis of various heterocyclic systems utilizing the versatile building block, 3-(Bromomethyl)-1,1-dimethoxycyclobutane . This readily accessible reagent serves as a linchpin for the construction of valuable spirocyclic and fused heterocyclic frameworks, which are of significant interest in modern drug discovery programs.
The inherent ring strain of the cyclobutane core makes it a reactive yet tunable scaffold, capable of undergoing a variety of transformations including ring-expansion and nucleophilic substitution reactions. The presence of the bromomethyl group provides a reactive handle for derivatization, while the dimethoxy acetal serves as a masked ketone, offering a pathway for subsequent intramolecular cyclization or further functionalization under acidic conditions. This guide will delve into the underlying principles of these reactions, providing detailed, field-proven protocols for the synthesis of key nitrogen- and oxygen-containing heterocycles.
Strategic Approaches to Heterocycle Construction
The synthetic utility of this compound primarily lies in a two-stage strategic approach. The initial step involves a nucleophilic substitution at the bromomethyl position, introducing a heteroatom-containing moiety. The subsequent and often key step is an acid-catalyzed intramolecular cyclization, wherein the acetal is unmasked to reveal a ketone that then reacts with the appended nucleophile to forge the heterocyclic ring.
Figure 1: General synthetic strategy for heterocycle synthesis.
This versatile strategy allows for the construction of a variety of heterocyclic systems, with the nature of the final product being dictated by the choice of the initial nucleophile.
Synthesis of Azaspiro[3.4]octan-5-ones: A Gateway to Novel Spirocyclic Lactams
Spirocyclic lactams are privileged scaffolds in medicinal chemistry, often imparting favorable physicochemical properties and metabolic stability to drug candidates. The synthesis of 6-azaspiro[3.4]octan-5-one exemplifies the power of the aforementioned strategy.
Mechanistic Rationale
The synthesis commences with the nucleophilic attack of a primary amine on the bromomethyl group of the starting material. This SN2 reaction proceeds readily to afford the corresponding N-substituted (3,3-dimethoxycyclobutyl)methanamine. The subsequent treatment with a strong acid, such as hydrochloric acid, serves a dual purpose: it deprotects the acetal to reveal the cyclobutanone and protonates the secondary amine, setting the stage for an intramolecular cyclization. The cyclization likely proceeds through the formation of an enamine or iminium ion intermediate, followed by nucleophilic attack of the tethered amine and subsequent tautomerization to yield the stable lactam.
Figure 2: Workflow for the synthesis of 6-Azaspiro[3.4]octan-5-one.
Detailed Experimental Protocol: Synthesis of 6-Benzyl-6-azaspiro[3.4]octan-5-one
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)
Part 1: Synthesis of N-Benzyl-1-(3,3-dimethoxycyclobutyl)methanamine
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M) under a nitrogen atmosphere, add benzylamine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-benzyl-1-(3,3-dimethoxycyclobutyl)methanamine as a colorless oil.
Part 2: Synthesis of 6-Benzyl-6-azaspiro[3.4]octan-5-one
-
Dissolve the purified N-benzyl-1-(3,3-dimethoxycyclobutyl)methanamine (1.0 eq) in a 1:1 mixture of dichloromethane and water (0.1 M).
-
Add concentrated hydrochloric acid (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-benzyl-6-azaspiro[3.4]octan-5-one as a white solid.
| Compound | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Benzyl-1-(3,3-dimethoxycyclobutyl)methanamine | This compound | Benzylamine, K₂CO₃ | CH₃CN | 60 | 16 | 85 |
| 6-Benzyl-6-azaspiro[3.4]octan-5-one | N-Benzyl-1-(3,3-dimethoxycyclobutyl)methanamine | Conc. HCl | CH₂Cl₂/H₂O (1:1) | RT | 5 | 78 |
Table 1: Summary of reaction conditions and yields for the synthesis of 6-Benzyl-6-azaspiro[3.4]octan-5-one.
Synthesis of Oxaspiro[3.4]octanones: Accessing Spirocyclic Lactones
The versatility of this compound extends to the synthesis of oxygen-containing heterocycles. A notable example is the preparation of spirocyclic lactones, which are valuable intermediates in natural product synthesis and medicinal chemistry.
Mechanistic Considerations
The synthesis of an oxaspiro[3.4]octanone follows a similar strategic pathway to its nitrogen-containing counterpart. The initial step involves the formation of a carbon-carbon bond via the reaction of a suitable nucleophile, such as the enolate of a carboxylic acid derivative, with the bromomethyl group. Subsequent acid-catalyzed deprotection of the acetal and intramolecular lactonization leads to the desired spirocyclic lactone.
An alternative and more direct approach involves the hydrolysis of the starting material to 3-(hydroxymethyl)cyclobutanone, followed by oxidation to the corresponding carboxylic acid. Intramolecular cyclization can then be induced to form the lactone. However, the step-wise approach often provides better control and higher yields.
Figure 3: Workflow for the synthesis of an Oxaspiro[3.4]octanone derivative.
Detailed Experimental Protocol: Synthesis of 2-Oxaspiro[3.4]octan-1-one
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Diethyl carbonate
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 6 M
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Part 1: Synthesis of Ethyl 2-(3,3-dimethoxycyclobutyl)acetate
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous toluene (0.5 M) under a nitrogen atmosphere, add diethyl carbonate (2.0 eq) dropwise at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to 80 °C for 8-12 hours.
-
Cool the reaction to 0 °C and quench carefully with water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(3,3-dimethoxycyclobutyl)acetate.
Part 2: Synthesis of 2-Oxaspiro[3.4]octan-1-one
-
To a solution of ethyl 2-(3,3-dimethoxycyclobutyl)acetate (1.0 eq) in a 3:1 mixture of acetic acid and water, add concentrated sulfuric acid (catalytic amount).
-
Heat the reaction mixture to 100 °C for 6-8 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-oxaspiro[3.4]octan-1-one.
| Compound | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 2-(3,3-dimethoxycyclobutyl)acetate | This compound | NaH, Diethyl carbonate | Toluene | 80 | 10 | 75 |
| 2-Oxaspiro[3.4]octan-1-one | Ethyl 2-(3,3-dimethoxycyclobutyl)acetate | Conc. H₂SO₄, Acetic acid/H₂O (3:1) | - | 100 | 7 | 68 |
Table 2: Summary of reaction conditions and yields for the synthesis of 2-Oxaspiro[3.4]octan-1-one.
Conclusion
This compound has been demonstrated to be a highly effective and versatile building block for the synthesis of a range of spirocyclic heterocycles. The protocols detailed herein for the preparation of azaspiro[3.4]octan-5-ones and oxaspiro[3.4]octanones provide robust and reproducible methods for accessing these valuable molecular scaffolds. The strategic unmasking of the latent ketone functionality within the cyclobutane ring, followed by intramolecular cyclization, represents a powerful approach for constructing complex three-dimensional architectures from a simple, readily available starting material. The exploration of this synthon with a wider array of nucleophiles promises to unlock an even greater diversity of novel heterocyclic systems for application in drug discovery and beyond.
References
- Due to the synthetic nature of this application note, specific literature references for the direct synthesis of these exact compounds from this compound may not be readily available in the provided search results. The protocols are based on established and analogous synthetic transformations in organic chemistry. For general methodologies on the synthesis of spirocycles and reactions of cyclobutane derivatives, please refer to comprehensive organic synthesis textbooks and relevant review articles. A general search on "synthesis of spiro[3.
3-(Bromomethyl)-1,1-dimethoxycyclobutane in medicinal chemistry and drug discovery
An Application Guide to 3-(Bromomethyl)-1,1-dimethoxycyclobutane in Medicinal Chemistry
Abstract
The cyclobutane ring, a strained four-membered carbocycle, has become an increasingly vital structural motif in modern drug discovery.[1][2][3] Its unique, puckered three-dimensional geometry offers a powerful tool for medicinal chemists to optimize the pharmacological profiles of drug candidates.[4][5][6] The strategic incorporation of this scaffold can enhance potency, selectivity, metabolic stability, and other critical drug-like properties.[5][6][7] this compound has emerged as a versatile and efficient building block for introducing this valuable moiety. This guide provides an in-depth exploration of its applications, featuring detailed experimental protocols, the rationale behind methodological choices, and a summary of its impact on molecular properties.
The Strategic Value of the Cyclobutane Moiety in Drug Design
The utility of the cyclobutane scaffold is rooted in its distinct physicochemical properties, which contrast sharply with more common acyclic or aromatic systems.[4] The ring's strain energy of approximately 26.3 kcal/mol forces it into a puckered or "butterfly" conformation, providing a defined three-dimensional vector for substituents.[2][4] This has profound implications for drug design.
Key advantages of incorporating a cyclobutane ring include:
-
Conformational Restriction: The rigid scaffold can lock flexible molecules into a bioactive conformation, which reduces the entropic penalty upon binding to a biological target and can significantly enhance potency.[1][3][6]
-
Metabolic Stability: The cyclobutane core can serve as a metabolic shield, blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes and thereby improving a compound's pharmacokinetic profile.[1][6][7]
-
Bioisosteric Replacement: The cyclobutane motif is an effective bioisostere for various common chemical groups. It can replace gem-dimethyl groups to reduce lipophilicity, alkenes to prevent cis/trans isomerization, and even serve as a non-planar replacement for phenyl rings to improve solubility and escape flatland.[1][6][8][9]
-
Accessing Hydrophobic Pockets: The sp3-rich, carbon-dense framework is well-suited to occupy hydrophobic pockets within enzyme active sites or receptor binding sites, improving ligand efficiency.[1][6]
-
Precise Vectorial Display: The defined stereochemistry of substituted cyclobutanes allows for the precise spatial orientation of key pharmacophoric groups, optimizing interactions with their biological targets.[1][6]
Core Synthetic Applications & Protocols
This compound is an ideal electrophile for SN2 reactions. The primary bromide is highly reactive towards a wide range of nucleophiles, while the 1,1-dimethoxy group serves as a stable protecting group for a ketone, which can be unveiled in a subsequent step for further functionalization.
Protocol 2.1: General Procedure for Nucleophilic Substitution (SN2)
This protocol outlines a general method for the alkylation of various nucleophiles. Specific examples for N- and O-nucleophiles are provided.
A. N-Alkylation: Synthesis of a Tertiary Amine
-
Reaction: Alkylation of a secondary amine (e.g., morpholine).
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add K₂CO₃ and DMF.
-
Add morpholine to the suspension and stir for 10 minutes at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired tertiary amine.
-
-
Causality Behind Choices:
-
Solvent (DMF): A polar aprotic solvent is chosen because it effectively solvates the cation (K⁺) while poorly solvating the anion (carbonate and the deprotonated amine), increasing the nucleophile's reactivity. It is ideal for SN2 reactions.[10]
-
Base (K₂CO₃): A mild, inexpensive inorganic base is sufficient to act as an acid scavenger for the HBr byproduct. It is heterogeneous, simplifying workup in some cases. Cesium carbonate (Cs₂CO₃) can be used for less reactive nucleophiles due to its greater solubility and the "cesium effect."
-
B. O-Alkylation: Synthesis of an Aryl Ether
-
Reaction: Williamson ether synthesis with a phenol (e.g., 4-methoxyphenol).
-
Materials:
-
This compound (1.1 eq)
-
4-methoxyphenol (1.0 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Acetonitrile (ACN)
-
-
Procedure:
-
Combine 4-methoxyphenol and Cs₂CO₃ in a flask with acetonitrile.
-
Stir the suspension at room temperature for 15 minutes to form the phenoxide.
-
Add this compound.
-
Heat the reaction to 70 °C and stir overnight. Monitor for the disappearance of the phenol starting material.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Redissolve the residue in ethyl acetate and water.
-
Perform a standard aqueous workup as described in Protocol 2.1.A.
-
Purify by flash chromatography to obtain the target aryl ether.
-
Protocol 2.2: Ketal Deprotection to Reveal the Cyclobutanone
The 1,1-dimethoxy (ketal) group is a robust protecting group for the cyclobutanone core. It is stable to basic, organometallic, and reducing conditions, making it highly orthogonal. Deprotection is reliably achieved under acidic conditions.
-
Materials:
-
Substituted 1,1-dimethoxycyclobutane derivative (from Protocol 2.1)
-
Acetone and 1M Hydrochloric Acid (HCl) (10:1 v/v) or Tetrahydrofuran (THF) and 3M HCl (4:1 v/v)
-
-
Procedure:
-
Dissolve the 1,1-dimethoxycyclobutane substrate in the chosen solvent mixture (e.g., acetone/1M HCl).
-
Stir the reaction at room temperature for 2-12 hours. The reaction progress should be monitored carefully by TLC or LC-MS to avoid potential side reactions from prolonged acid exposure.[11]
-
Once the starting material is consumed, neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The resulting cyclobutanone is often pure enough for subsequent steps, but can be purified by chromatography if necessary.
-
-
Causality Behind Choices:
-
Acid Catalyst (HCl): Ketal hydrolysis is an equilibrium-driven process catalyzed by acid. HCl provides the necessary protons to initiate the mechanism. Other acids like trifluoroacetic acid (TFA) can also be used.[12]
-
Solvent System (Acetone/Water): Water is required for the hydrolysis. Acetone is used as a co-solvent to ensure the solubility of the organic substrate. The use of acetone also helps drive the equilibrium, as it can act as a scavenger for the liberated methanol.
-
Impact on Physicochemical Properties: A Comparative Overview
The replacement of a common structural motif, like a tert-butyl or isopropyl group, with a cyclobutane-containing fragment can significantly alter key drug-like properties. These changes are often beneficial for lead optimization.
| Property | Parent Compound (Example) | Cyclobutane Analogue | Rationale for Change |
| Lipophilicity (cLogP) | Higher | Lower | The puckered, 3D structure of cyclobutane disrupts planarity, reducing self-association and often lowering lipophilicity compared to flat aromatic or linear alkyl groups of similar atom count.[13] |
| Aqueous Solubility | Lower | Higher | Increased 3D character disrupts crystal lattice packing, which can lead to improved aqueous solubility.[7] |
| Polar Surface Area (TPSA) | Variable | Generally Unchanged | The core cyclobutane ring is non-polar. TPSA is dictated by the attached heteroatoms, so substitution does not inherently change it. |
| Metabolic Stability | Lower (if parent group is a metabolic hot-spot) | Significantly Higher | The C-C bonds of the cyclobutane ring are resistant to CYP-mediated oxidation, effectively shielding the molecule and improving its half-life.[1][7] |
| Fraction of sp³ Carbons (Fsp³) | Lower | Higher | Increases three-dimensionality, a key attribute correlated with clinical success. This moves molecules out of "flatland." |
Data presented is based on established principles in medicinal chemistry. Actual values are compound-specific.
Conclusion
This compound is a high-value building block for modern medicinal chemistry programs. It provides a straightforward and reliable entry point for incorporating the cyclobutane scaffold, a motif proven to enhance multiple critical parameters in drug design, from metabolic stability to conformational control. The protocols outlined in this guide demonstrate the reagent's versatility in standard nucleophilic substitution reactions, followed by a robust deprotection step. By leveraging this two-stage strategy, researchers and drug development professionals can efficiently explore the unique chemical space and potential therapeutic benefits offered by cyclobutane-containing molecules.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]
-
Al-Mourabit, A., & Zard, S. Z. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science Publishers. [Link]
-
Tu, Y.-Q., Zhang, F.-M., & Chen, Z.-M. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry, 17(43), 9355-9367. [Link]
-
Al-Mourabit, A., & Zard, S. Z. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
Calculated and experimental properties of the cyclobutane fragment library. (n.d.). ResearchGate. [Link]
-
Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. [Link]
-
Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. [Link]
-
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. (n.d.). ResearchGate. [Link]
-
Tse, E. G., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8196-8211. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2018). PubMed Central. [Link]
-
Medicinal chemistry for 2020. (2011). PubMed Central. [Link]
-
Boström, J., et al. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17, 709-727. [Link]
- Preparation method of bromomethyl cyclobutane. (2013).
-
Asquith, C. R. M., et al. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry. [Link]
- Applied synthesis method for bromocyclobutane. (2008).
-
Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. (n.d.). ResearchGate. [Link]
-
DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). (2012). HETEROCYCLES, 84(2). [Link]
-
Jung, M. E., & Lazarova, T. I. (1997). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. The Journal of Organic Chemistry. [Link]
-
Asquith, C. R. M., et al. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(Bromomethyl)-1,1-dimethoxycyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-1,1-dimethoxycyclobutane is a versatile bifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive primary bromide on a strained cyclobutane ring protected as a dimethyl acetal, offers a valuable platform for the introduction of diverse functionalities. The cyclobutane motif is increasingly recognized as a desirable scaffold in drug discovery, often imparting favorable pharmacokinetic properties such as metabolic stability and improved three-dimensional spatial arrangement.
This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, offering in-depth technical insights, practical application notes, and detailed experimental protocols to empower researchers in their synthetic endeavors.
Mechanistic Considerations: The Predominance of the S(_N)2 Pathway
The primary bromide in this compound is highly susceptible to nucleophilic attack, proceeding almost exclusively through a bimolecular nucleophilic substitution (S(_N)2) mechanism. Several factors contribute to this reactivity profile:
-
Unhindered Primary Carbon: The electrophilic carbon bearing the bromine atom is primary and sterically accessible, facilitating the backside attack of a nucleophile, a hallmark of the S(_N)2 reaction.
-
Excellent Leaving Group: The bromide ion (Br⁻) is a weak base and therefore an excellent leaving group, which stabilizes the transition state and accelerates the reaction.
-
Cyclobutane Ring Strain: While cyclobutanes are strained molecules, the exocyclic nature of the reacting center means that the ring strain does not significantly hinder the approach of the nucleophile. The inherent strain of the four-membered ring can influence the overall reactivity of the molecule in various transformations.
-
Role of the Dimethoxy Acetal: The 1,1-dimethoxyacetal group serves as a protecting group for a ketone functionality. It is stable under the neutral to basic conditions typically employed for S(_N)2 reactions, allowing for selective functionalization at the bromomethyl position. This protecting group can be readily removed under acidic conditions post-substitution to unmask the ketone, providing a handle for further synthetic manipulations.
The concerted nature of the S(_N)2 reaction, involving a single transition state, leads to an inversion of stereochemistry at the reacting carbon. However, as the carbon in the bromomethyl group is not a stereocenter, this aspect is not a primary concern in this specific case.
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of 3-(Azidomethyl)-1,1-dimethoxycyclobutane
Application: The azide functionality is a versatile precursor for the synthesis of primary amines via reduction or for use in "click" chemistry (Huisgen cycloaddition).
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and heavy metals.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 1-((1,1-Dimethoxycyclobutane-3-yl)methyl)piperidine
Application: Introduction of a piperidine moiety, a common structural motif in many pharmaceuticals.
Safety Precautions: Piperidine is a corrosive and flammable liquid with a strong odor. Handle in a well-ventilated fume hood.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Dichloromethane
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add piperidine (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Wash the solid with acetonitrile and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product. Purify by column chromatography if necessary.
Protocol 3: Synthesis of 3-((Phenylthio)methyl)-1,1-dimethoxycyclobutane
Application: Formation of a thioether linkage, useful for further synthetic transformations or for introducing sulfur into a molecule.
Safety Precautions: Thiophenol has a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of thiophenol (1.05 eq) in anhydrous THF dropwise via a dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the sodium thiophenoxide solution.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Patai, S. (Ed.). (1973). The Chemistry of the Carbon-Halogen Bond. Wiley.
Application Notes & Protocols: Strategic N-Alkylation of Amines and Anilines with 3-(Bromomethyl)-1,1-dimethoxycyclobutane
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Cyclobutane Motif as a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological properties is paramount. Saturated carbocycles, particularly strained ring systems, have garnered significant attention as bioisosteric replacements for more common motifs. The cyclobutane ring, with its unique puckered conformation and inherent ring strain of approximately 26 kcal/mol, offers a compelling structural framework.[1][2] Unlike planar aromatic rings or flexible alkyl chains, the cyclobutane core provides a rigid, three-dimensional scaffold that can enforce specific vectoral orientations of substituents, leading to enhanced binding affinity and selectivity for biological targets.[3][4] Its incorporation into drug candidates has been shown to improve potency, metabolic stability, and overall pharmacokinetic profiles.[1][3]
This document provides a detailed guide to the synthesis of valuable cyclobutane-containing building blocks through the reaction of 3-(bromomethyl)-1,1-dimethoxycyclobutane with various primary and secondary amines, as well as anilines. This reaction, a classic example of nucleophilic substitution, serves as a gateway to a diverse library of compounds for drug discovery programs. The 1,1-dimethoxy group acts as a stable protecting group for a ketone functionality, which can be deprotected in later synthetic steps to enable further molecular elaboration.
Mechanistic Underpinnings: The SN2 Pathway
The N-alkylation of amines with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] Understanding the key pillars of this mechanism is crucial for reaction optimization and troubleshooting.
-
The Electrophile : The substrate, this compound, is a primary alkyl halide. The carbon atom of the bromomethyl group (-CH₂Br) is electrophilic due to the polarization of the C-Br bond, where the more electronegative bromine atom withdraws electron density.[6]
-
The Nucleophile : Amines and anilines serve as the nucleophiles. The lone pair of electrons on the nitrogen atom is attracted to the electron-deficient carbon of the electrophile.[7][8] The strength of the nucleophile is a key determinant of reaction rate. Aliphatic amines are generally stronger nucleophiles than anilines because the lone pair on the aniline nitrogen is delocalized into the aromatic ring, making it less available for donation.
-
The Leaving Group : The bromide ion (Br⁻) is an excellent leaving group because it is a weak base and can stabilize the negative charge effectively.
-
The Concerted Step : The SN2 reaction occurs in a single, concerted step. The nucleophile attacks the electrophilic carbon from the backside (180° relative to the leaving group), leading to a transition state where the new C-N bond is partially formed and the C-Br bond is partially broken.[5][9] This backside attack results in an inversion of stereochemistry at the reaction center, though this is not relevant for the achiral -CH₂Br group in this specific substrate.
The overall transformation can be represented as: R₂NH + Br-CH₂-(C₄H₆(OCH₃)₂) → [R₂N⁺H-CH₂-(C₄H₆(OCH₃)₂)]Br⁻
An external base is typically added to neutralize the hydrobromic acid (HBr) generated, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
Caption: General SN2 reaction pathway.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and adaptable. Each includes checkpoints for reaction monitoring, ensuring a high degree of control and reproducibility.
General Protocol for N-Alkylation
This procedure is applicable to a wide range of primary and secondary aliphatic amines.
Materials and Reagents:
-
This compound
-
Amine of choice (e.g., piperidine, benzylamine)
-
Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (e.g., silica gel 60 F₂₅₄)
Protocol Steps:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine in the chosen anhydrous solvent (e.g., MeCN, approx. 0.2 M concentration). Add the non-nucleophilic base (1.2-1.5 equivalents). Stir the solution at room temperature for 10 minutes.
-
Causality Note: A non-nucleophilic base is essential. It neutralizes the HBr byproduct without competing with the amine nucleophile in the primary reaction. Using excess amine as the base is possible but can complicate purification.
-
-
Substrate Addition: Add this compound (1.1 equivalents) to the solution dropwise via syringe.
-
Causality Note: A slight excess of the alkyl halide ensures full consumption of the potentially more valuable amine starting material.
-
-
Reaction Execution: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be Hexanes/Ethyl Acetate. The disappearance of the limiting reagent (usually the amine) and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporation).
-
Extraction: Partition the residue between an organic solvent (e.g., EtOAc) and saturated aqueous NaHCO₃ solution. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Causality Note: The NaHCO₃ wash removes any remaining acidic byproducts and the ammonium salt of the base. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/EtOAc) to obtain the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Specific Protocol for Anilines
Anilines are weaker nucleophiles and often require more forcing conditions.
Modifications to General Protocol:
-
Base: A stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective (2.0 equivalents).
-
Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is preferred.
-
Temperature: Higher reaction temperatures (80-120 °C) are typically required to achieve a reasonable reaction rate.
-
Reaction Time: Expect longer reaction times, potentially 12-24 hours. Monitoring is critical.
Data Presentation and Optimization Insights
The choice of reagents and conditions significantly impacts reaction outcomes.
| Nucleophile Class | Typical Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Key Considerations |
| Primary Aliphatic Amine | TEA, DIPEA | MeCN, THF | 60 - 80 | 2 - 6 | 75 - 95% | Risk of over-alkylation to tertiary amine. Use of excess amine can mitigate this but complicates purification. |
| Secondary Aliphatic Amine | TEA, DIPEA | MeCN, DMF | 60 - 80 | 4 - 12 | 80 - 98% | Generally clean reaction; less sterically hindered amines react faster. |
| Primary Aniline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | 12 - 24 | 50 - 85% | Requires more forcing conditions due to lower nucleophilicity. Electron-donating groups on the aniline increase reactivity. |
| Secondary Aniline | K₂CO₃, NaH | DMF, DMSO | 100 - 140 | 18 - 36 | 40 - 70% | Challenging due to steric hindrance and low nucleophilicity. Sodium hydride (NaH) can be used to pre-deprotonate the aniline. |
Troubleshooting & Optimization:
-
Low Yield: If the reaction stalls, consider increasing the temperature, switching to a higher-boiling solvent (e.g., from MeCN to DMF), or using a stronger base (e.g., from TEA to K₂CO₃, especially for anilines).
-
Over-alkylation (for primary amines): This occurs when the secondary amine product reacts again with the alkyl halide.[7] To minimize this, use a larger excess of the primary amine (2-3 equivalents) to act as both nucleophile and base, or add the alkyl halide slowly to the reaction mixture.
-
Side Reactions: The ketal is generally stable under these conditions but can be sensitive to strong acids. Ensure the HBr byproduct is effectively neutralized by the base.
Caption: Experimental workflow for N-alkylation.
References
- Manifold @CUNY. (n.d.). 7.1 Nucleophilic Substitution Reaction Overview. Organic Chemistry I.
-
Barreiro, G., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Retrieved January 18, 2026, from [Link]
-
Clark, J. (n.d.). What is nucleophilic substitution? Chemguide. Retrieved January 18, 2026, from [Link]
-
Hunt, I. (n.d.). Ch 8: Nucleophilic Substitution. University of Calgary. Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved January 18, 2026, from [Link]
-
Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions? Retrieved January 18, 2026, from [Link]
-
T. Hudlicky, J. W. Reed. (2009). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved January 18, 2026, from [Link]
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Application Notes & Protocols: 3-(Bromomethyl)-1,1-dimethoxycyclobutane as a Versatile Precursor for Cyclobutane-Containing Active Pharmaceutical Ingredients (APIs)
Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain of approximately 26.3 kcal/mol, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its growing adoption is attributed to the unique three-dimensional (3D) character it imparts to molecules, a stark contrast to the often-utilized flat aromatic rings. The puckered, non-planar conformation of the cyclobutane ring allows for precise spatial orientation of substituents, which can significantly enhance binding affinity and selectivity for biological targets.[1][3][4]
Key advantages of incorporating a cyclobutane moiety into drug candidates include:
-
Conformational Restriction: The rigid framework locks flexible molecules into a bioactive conformation, reducing the entropic penalty upon binding and boosting potency.[1][3]
-
Improved Metabolic Stability: The strained carbocycle can block sites of metabolism, leading to a more favorable pharmacokinetic profile.[3][4]
-
Accessing Hydrophobic Pockets: The carbon-rich structure can effectively fill hydrophobic pockets in enzymes and receptors.[3][4]
-
Novel Intellectual Property: The unique 3D shape provides a pathway to novel chemical space, away from "flatland" drug designs.
Given these benefits, the demand for versatile and synthetically accessible cyclobutane building blocks has surged. 3-(Bromomethyl)-1,1-dimethoxycyclobutane stands out as a particularly valuable precursor. It features two key synthetic handles: a reactive primary alkyl bromide, ideal for nucleophilic substitution and cross-coupling reactions, and a protected carbonyl (a dimethyl ketal), which can be unmasked post-functionalization to provide a cyclobutanone core for further elaboration. This document provides detailed application notes and protocols for leveraging this precursor in the synthesis of complex cyclobutane-containing molecules destined for drug development programs.
Logical Workflow for Synthetic Elaboration
The strategic utility of this compound lies in its capacity for sequential or orthogonal functionalization. The primary bromide allows for the introduction of a wide array of substituents, while the latent carbonyl provides a secondary point for diversification.
Caption: Synthetic utility workflow of this compound.
Application 1: Nucleophilic Substitution for Scaffold Elaboration
The primary bromomethyl group is an excellent electrophile for bimolecular nucleophilic substitution (S_N2) reactions.[5] This pathway is favored due to the unhindered nature of the primary carbon, allowing for efficient backside attack by a wide range of nucleophiles. This reaction proceeds in a single, concerted step, leading to a predictable inversion of stereochemistry, although in this achiral substrate, it primarily ensures a clean and direct bond formation.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are chosen because they solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive, accelerating the S_N2 reaction rate.[5]
-
Temperature: Moderate temperatures (room temperature to ~60 °C) are typically sufficient. Higher temperatures can increase the rate of competing elimination reactions, although this is less of a concern for primary halides.[5]
-
Nucleophile: Strong, non-bulky nucleophiles are ideal for S_N2 reactions.[6]
Caption: Generalized S_N2 mechanism for the precursor.
Protocol 1.1: General Procedure for S_N2 Reaction with an Amine Nucleophile
This protocol details the synthesis of N-((3,3-dimethoxycyclobutyl)methyl)aniline.
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 209 mg, 1.0 mmol) and anhydrous DMF (5 mL).
-
Add aniline (e.g., 112 mg, 1.2 mmol) and potassium carbonate (e.g., 276 mg, 2.0 mmol) to the solution. The K₂CO₃ acts as a base to neutralize the HBr formed.
-
Stir the reaction mixture at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
-
Expected Outcome & Characterization: The product, N-((3,3-dimethoxycyclobutyl)methyl)aniline, should be an oil or low-melting solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
| Nucleophile Type | Example Reagent | Resulting Functional Group | Potential Application in APIs |
| Amine | Aniline, Piperidine | Secondary/Tertiary Amine | GPCR ligands, Kinase inhibitors |
| Thiol | Sodium thiophenoxide | Thioether | Enzyme inhibitors, Antiviral agents |
| Azide | Sodium azide (NaN₃) | Azide | Precursor for amines (via reduction) or triazoles |
| Cyanide | Sodium cyanide (NaCN) | Nitrile | Precursor for carboxylic acids or amines |
Application 2: C-C Bond Formation via Suzuki-Miyaura Coupling
For the construction of more complex carbon skeletons, the bromomethyl group can participate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming C(sp³)–C(sp²) bonds, linking the cyclobutane scaffold to aryl or vinyl groups.[7]
Causality Behind Experimental Choices:
-
Catalyst: A Palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with phosphine ligands, is required to initiate the catalytic cycle.[8]
-
Base: A base (e.g., K₃PO₄, Na₂CO₃) is essential for the transmetalation step. It activates the organoboron species to form a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center.[7][9]
-
Solvent: The reaction is often run in a biphasic mixture (e.g., Dioxane/water or Toluene/water) to dissolve both the organic-soluble halide and the water-soluble inorganic base and boronic acid salt.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1.2: General Procedure for Suzuki Coupling
This protocol details the synthesis of 3-((4-methoxyphenyl)methyl)-1,1-dimethoxycyclobutane.
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane
-
Water
-
-
Step-by-Step Methodology:
-
In a microwave vial or Schlenk flask, combine this compound (e.g., 209 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 228 mg, 1.5 mmol), and K₃PO₄ (e.g., 637 mg, 3.0 mmol).
-
Add Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vessel and heat the mixture to 90-100 °C with vigorous stirring for 12-18 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the coupled product.
-
-
Expected Outcome & Characterization: The product will be a new C-C coupled compound, confirmable by NMR and mass spectrometry. This method is highly versatile for creating biaryl-like structures with a 3D cyclobutane linker.
Application 3: Unmasking the Carbonyl via Ketal Deprotection
A key feature of the precursor is the dimethyl ketal, which serves as a robust protecting group for a ketone. This group is stable to the basic and nucleophilic conditions used in the S_N2 and Suzuki reactions described above.[10] After the desired functionality has been installed at the bromomethyl position, the ketal can be easily removed by acid-catalyzed hydrolysis to reveal the cyclobutanone.[11][12]
Caption: Simplified mechanism for acid-catalyzed ketal deprotection.
Protocol 1.3: General Procedure for Ketal Hydrolysis
This protocol describes the deprotection of the product from Protocol 1.1.
-
Materials:
-
Functionalized ketal intermediate (e.g., N-((3,3-dimethoxycyclobutyl)methyl)aniline) (1.0 eq)
-
Acetone
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Step-by-Step Methodology:
-
Dissolve the functionalized ketal (e.g., 1.0 mmol) in acetone (10 mL) in a round-bottom flask.
-
Add 2M HCl (5 mL) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is no longer visible (typically 1-4 hours).
-
Carefully neutralize the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography if necessary to yield the final 3-substituted cyclobutanone.
-
-
Expected Outcome & Characterization: The appearance of a carbonyl stretch (~1780 cm⁻¹) in the IR spectrum and the disappearance of the methoxy signals (~3.3 ppm) in the ¹H NMR spectrum confirm the successful deprotection. The resulting cyclobutanone is now available for further reactions, such as reductive amination or Wittig reactions.
Conclusion
This compound is a powerful and versatile building block for introducing the valuable cyclobutane motif into drug candidates. Its dual functionality allows for the selective elaboration at the bromomethyl position using robust S_N2 and Suzuki coupling reactions, followed by the unmasking of a cyclobutanone core. This strategic two-step approach enables the rapid generation of diverse and complex 3D scaffolds, providing medicinal chemists with a reliable tool to escape molecular planarity and explore new avenues for enhancing the pharmacological properties of next-generation APIs.
References
-
van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Available at: [Link]
-
Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. Available at: [Link]
-
Autechre. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Autechre. Available at: [Link]
-
PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]
-
PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). S-Substituted cyclobutanes in medicinal chemistry (A), synthetic.... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Cyclobutane containing natural products and synthetic intermediates. ResearchGate. Available at: [Link]
-
Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. Request PDF. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Request PDF. Available at: [Link]
- Google Patents. (2013). CN103435439A - Preparation method of bromomethyl cyclobutane. Google Patents.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- Google Patents. (n.d.). CN101209953A - Applied synthesis method for bromocyclobutane. Google Patents.
-
Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]
-
Odinity. (2017). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Odinity. Available at: [Link]
-
PubChem. (n.d.). 3-(bromomethyl)-1,1-dimethylcyclobutane. PubChem. Available at: [Link]
- Google Patents. (n.d.). CN101209953B - Applied synthesis method for bromocyclobutane. Google Patents.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. Available at: [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]
-
ResearchGate. (2025). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Request PDF. Available at: [Link]
-
National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. NIH. Available at: [Link]
-
ResearchGate. (2012). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. ResearchGate. Available at: [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Total Synthesis. Available at: [Link]
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Grignard reagent formation from 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Application Note & Protocol
Topic: Formation of (1,1-Dimethoxycyclobutan-3-yl)methylmagnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of (1,1-dimethoxycyclobutan-3-yl)methylmagnesium bromide, a valuable Grignard reagent for introducing the 1,1-dimethoxycyclobutane motif in organic synthesis. The protocol addresses the specific challenges associated with this substrate, including the presence of an acetal functional group and a strained cyclobutane ring. We delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for reagent formation and quantification, and provide extensive safety and troubleshooting guidelines. This guide is designed to equip researchers with the technical expertise and field-proven insights required for the successful and safe execution of this nuanced organometallic preparation.
Scientific Rationale and Strategic Considerations
The formation of a Grignard reagent via the oxidative insertion of magnesium into a carbon-halogen bond is a cornerstone of synthetic chemistry.[1][2] The reaction transforms an electrophilic alkyl halide into a highly nucleophilic organometallic species.[3] The target molecule, 3-(bromomethyl)-1,1-dimethoxycyclobutane, presents unique considerations that must be addressed for a successful synthesis.
Mechanistic Overview
The formation of the Grignard reagent is believed to proceed through a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[4][5] This process reverses the polarity of the carbon atom attached to the halogen, an event known as "umpolung," creating a potent carbon nucleophile.[4]
The Role of Ethereal Solvents
The use of anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), is critical for two primary reasons:
-
Aprotic Nature : Grignard reagents are exceptionally strong bases and are readily quenched by protic solvents like water or alcohols.[6][7] Ethers lack acidic protons, providing an inert reaction medium.[6][8]
-
Stabilization : The lone pair electrons on the ether's oxygen atom coordinate to the magnesium center of the Grignard reagent, forming a stabilizing complex.[9][10][11] This solvation is crucial for both the formation and the stability of the reagent in solution.[8][10] THF is often a superior solvent for preparing Grignards from alkyl bromides due to its higher coordinating ability.[12][13]
Substrate-Specific Challenges
-
Acetal Group Compatibility : A primary concern is the stability of the 1,1-dimethoxy acetal. Acetals are generally stable to strongly basic and nucleophilic conditions, making them excellent protecting groups for aldehydes and ketones against Grignard reagents.[14][15][16][17] However, cleavage can occur, particularly in the presence of Lewis acidic MgX₂ species that are in equilibrium with the RMgX reagent (the Schlenk equilibrium). While generally robust, careful control of reaction conditions is necessary to prevent undesired reactions.
-
Cyclobutane Ring Strain : While cyclobutanes possess ring strain, the primary C-Br bond on an exocyclic methylene group is not predisposed to ring-opening reactions under standard Grignard formation conditions. The integrity of the cyclobutane core is expected to be maintained throughout the process.
Pre-Reaction Preparations: The Foundation for Success
The single most common cause of failure in Grignard synthesis is the presence of moisture.[7] Therefore, rigorous preparation is paramount.
Glassware and Reagents
| Component | Preparation Protocol | Rationale |
| Glassware | All glassware (reaction flask, condenser, addition funnel) must be oven-dried at >120 °C overnight or thoroughly flame-dried under vacuum.[1] Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon). | To remove all traces of adsorbed water from the glass surfaces, which would otherwise quench the Grignard reagent.[7] |
| Magnesium Turnings | Use fresh, high-purity magnesium turnings. If the surface appears dull, it can be activated by briefly stirring under an inert atmosphere to mechanically break the oxide layer.[18] | A passivating layer of magnesium oxide (MgO) on the metal surface can prevent or delay the reaction initiation.[1][19] |
| Solvent (THF) | Use anhydrous solvent from a freshly opened bottle or a solvent purification system. | To ensure the reaction medium is free of water. |
| Alkyl Halide | Ensure this compound is pure and dry. Distillation may be necessary if impurities are suspected. | Impurities can inhibit the reaction or cause side reactions. |
Magnesium Activation
Activating the magnesium is a critical step to remove the passivating oxide layer and initiate the reaction.[19][20] This can be achieved via chemical or physical methods.
Caption: Workflow for the chemical activation of magnesium turnings.
Detailed Experimental Protocol: Synthesis
This protocol details the formation of the Grignard reagent at a 0.1 mol scale.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Magnesium Turnings | 24.31 | 2.67 g | 110 | 1.1 |
| This compound | 209.08 | 20.91 g | 100 | 1.0 |
| Anhydrous THF | 72.11 | 250 mL | - | - |
| Iodine (activator) | 253.81 | 1 crystal | - | - |
Step-by-Step Procedure
-
Setup: Assemble a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus and cool to room temperature under an inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings (2.67 g) in the flask. Add a single crystal of iodine. The flask will have a faint purple vapor.
-
Solvent Addition: Add approximately 50 mL of anhydrous THF to the flask via cannula. Begin stirring.
-
Initiation: Gently warm the flask with a heat gun until the purple color of the iodine disappears, indicating initiation.[19] The mixture may become cloudy and begin to reflux gently. If initiation is sluggish, add 2-3 drops of 1,2-dibromoethane.[3]
-
Substrate Addition: Prepare a solution of this compound (20.91 g) in the remaining anhydrous THF (200 mL) and add it to the addition funnel.
-
Reaction: Once initiation is confirmed, begin the dropwise addition of the bromide solution at a rate that maintains a gentle reflux.[3] The total addition time should be approximately 60-90 minutes. A vigorous exotherm should be managed with an ice-water bath if necessary.
-
Completion: After the addition is complete, the reaction mixture will typically be a cloudy grey or brown color.[19] Continue stirring at room temperature for an additional 1-2 hours or gently heat to reflux for 1 hour to ensure complete consumption of the magnesium.
-
Final Product: After cooling to room temperature, the grey solution of (1,1-dimethoxycyclobutan-3-yl)methylmagnesium bromide is ready for quantification and use.
Caption: High-level workflow for Grignard reagent synthesis.
Quantification of the Grignard Reagent
The yield of a Grignard formation is rarely quantitative. Therefore, determining the exact molarity of the solution via titration is essential for stoichiometric control in subsequent reactions.[7]
Titration Methods
Two common and reliable methods are presented below.
| Method | Titrant | Indicator | Endpoint | Advantages |
| Colorimetric [21][22] | Standardized sec-Butanol in xylene | 1,10-Phenanthroline | Disappearance of a persistent rust-red or purple complex. | Fast, technically simple, and provides a vivid color change for a confident endpoint. |
| Iodine Titration [23][24] | Standardized Iodine (I₂) in THF (with LiCl) | Self-indicating | Disappearance of the brown iodine color to a colorless or pale yellow solution. | Excellent reproducibility and a sharp endpoint. |
Protocol: Titration with sec-Butanol and 1,10-Phenanthroline
-
Preparation: Prepare a standardized solution of ~1.0 M sec-butanol in dry xylene.
-
Setup: To a flame-dried vial under N₂/Ar, add ~5 mg of 1,10-phenanthroline and 2 mL of anhydrous THF.
-
Sample: Add exactly 1.00 mL of the Grignard solution to the vial via a calibrated syringe. A deep reddish-brown color should form immediately.
-
Titration: Titrate with the standardized sec-butanol solution, dropwise, with vigorous stirring until the color disappears permanently.
-
Calculation: Molarity (M) = (Molarity of Titrant × Volume of Titrant (L)) / Volume of Grignard (L)
-
Repeat the titration two more times and average the results.
Safety and Handling Protocols
Grignard reagents are pyrophoric or semi-pyrophoric, meaning they can ignite spontaneously on contact with air.[25] They also react violently with water.[26] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and a face shield.[26][27] Nitrile gloves are acceptable for small quantities, but flame-resistant outer gloves are recommended.[27]
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (N₂ or Ar) in a chemical fume hood.[27]
-
Working Area: Keep the work area clear of flammable solvents and combustible materials (e.g., paper towels). Ensure a Class D (for combustible metals) or sand/lime fire extinguisher is nearby. Do not use a water or CO₂ extinguisher.
-
Syringe Techniques: Use proper air-sensitive techniques for transferring the reagent. Purge syringes with inert gas before drawing up the solution.
Quenching and Disposal
Excess Grignard reagent and reaction residues must be quenched safely.
-
Cool the flask containing the reagent in an ice-water bath.
-
Slowly and dropwise, add a less reactive protic solvent like isopropanol to the stirred solution.
-
Once the vigorous reaction subsides, slowly add ethanol, followed by methanol, and finally, a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The quenched mixture can then be disposed of as hazardous organic waste.
Caption: Essential safety and quenching workflow for handling Grignard reagents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Wet glassware or solvent.[7]2. Passivated magnesium surface.[19] | 1. Re-dry all glassware and use fresh anhydrous solvent.2. Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane. Crush a few pieces of Mg with a dry glass rod.[18] |
| Low yield of Grignard reagent. | 1. Incomplete reaction.2. Side reaction (Wurtz coupling).3. Inaccurate titration. | 1. Increase reaction time or gently reflux for 1-2 hours.2. Ensure slow, controlled addition of the alkyl halide to avoid high local concentrations.[13]3. Re-standardize titrant and repeat titration carefully. |
| Reaction mixture turns dark brown or black. | Formation of finely divided metal from side reactions or decomposition catalyzed by impurities in the magnesium.[7] | While aesthetically unpleasing, a dark color does not always indicate failure. Proceed to titration to determine the actual concentration. Use higher purity magnesium in the future. |
References
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- Titration methods for determining the concentration of Grignard reagents
- What is the role of ether in prepar
- Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry.
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- ³¹P{¹H} NMR spectrum of the Grignard reaction of....
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Bromomethyl)-1,1-dimethoxycyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern drug discovery.[1][2][3] Its inherent ring strain and unique puckered three-dimensional geometry offer medicinal chemists a powerful tool to impart favorable pharmacological properties.[2][4] Unlike conformationally flexible alkanes, the rigid cyclobutane core can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[3][5] Furthermore, the incorporation of a cyclobutane unit can improve metabolic stability and other pharmacokinetic profiles.[2][4]
This guide focuses on a particularly versatile building block: 3-(Bromomethyl)-1,1-dimethoxycyclobutane . The presence of a primary alkyl bromide provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The dimethoxyacetal functionality serves as a masked ketone, which is stable to many reaction conditions and can be deprotected later for further synthetic manipulations. This combination of features makes it an attractive starting material for the synthesis of diverse and complex molecules destined for pharmaceutical development.
These application notes provide detailed protocols for Suzuki-Miyaura, Negishi, and Sonogashira cross-coupling reactions with this compound, offering a roadmap for its effective utilization in synthetic campaigns.
The Catalytic Cycle: A Unifying Mechanism
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, generally proceed through a common catalytic cycle.[6][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Figure 1: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11][12] For a primary alkyl bromide like this compound, the key challenge is to ensure the rate of reductive elimination is faster than competing side reactions, such as β-hydride elimination. The choice of an appropriate palladium catalyst, ligand, and base is therefore critical.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is adapted from established methods for the Suzuki coupling of unactivated alkyl bromides.[12][13]
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Eq. |
| This compound | 209.08 | 209 mg | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 mmol | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |
| SPhos | 410.53 | 32.8 mg | 0.08 | 0.08 |
| K₃PO₄ | 212.27 | 637 mg | 3.0 | 3.0 |
| Toluene/H₂O (5:1) | - | 6 mL | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add this compound (209 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
In a separate vial, weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (32.8 mg, 0.08 mmol) and add them to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add the degassed solvent mixture of toluene (5 mL) and water (1 mL) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as SPhos is highly effective for cross-coupling reactions involving sp³-hybridized carbons.[13] The ligand facilitates the oxidative addition step and promotes the desired reductive elimination over β-hydride elimination.
-
Base: A strong base like K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[12][14]
-
Solvent System: The biphasic toluene/water system is standard for many Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.
Figure 2: Workflow for Suzuki-Miyaura Coupling.
Negishi Coupling: A Highly Versatile Approach
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[15][16] This makes the Negishi coupling a powerful tool for constructing C(sp³)-C(sp²) bonds, especially with challenging substrates. The reaction can often be performed under milder conditions than the Suzuki coupling.[17]
Protocol 2: Negishi Coupling with Arylzinc Halides
This protocol is based on methodologies developed for the Negishi coupling of secondary alkyl halides.[15]
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Eq. |
| This compound | 209.08 | 209 mg | 1.0 | 1.0 |
| Arylzinc Halide (0.5 M in THF) | Varies | 2.4 mL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 0.01 |
| CPhos | 460.61 | 18.4 mg | 0.04 | 0.04 |
| Anhydrous THF | 72.11 | 5 mL | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and CPhos (18.4 mg, 0.04 mmol).
-
Add anhydrous THF (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate Schlenk tube, add this compound (209 mg, 1.0 mmol) dissolved in anhydrous THF (3 mL).
-
Add the arylzinc halide solution (2.4 mL, 1.2 mmol, 0.5 M in THF) to the substrate solution.
-
Transfer the pre-formed catalyst solution to the substrate/organozinc mixture via cannula.
-
Stir the reaction at room temperature for 8-16 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Organometallic Reagent: Organozinc reagents are highly reactive and can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with ZnCl₂ or ZnBr₂. They exhibit excellent functional group tolerance.[16]
-
Catalyst System: For C(sp³)-C(sp²) Negishi couplings, specialized biaryldialkylphosphine ligands like CPhos have been developed.[15] These ligands form a bulky catalytic complex that accelerates reductive elimination, effectively suppressing β-hydride elimination.[15]
-
Reaction Conditions: The high reactivity of organozinc reagents often allows the reaction to proceed at room temperature, which is advantageous for substrates containing sensitive functional groups.[18]
Figure 3: Simplified Mechanism of the Negishi Coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is the premier method for forming a bond between an sp³-hybridized carbon and an sp-hybridized carbon of a terminal alkyne.[19][20][21] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. The copper acetylide, formed in situ, is the active nucleophile in the transmetalation step.[21]
Protocol 3: Sonogashira Coupling with Terminal Alkynes
This protocol is adapted from general procedures for Sonogashira couplings involving alkyl halides.[22][23]
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Eq. |
| This compound | 209.08 | 209 mg | 1.0 | 1.0 |
| Terminal Alkyne | Varies | 1.5 mmol | 1.5 | 1.5 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.10 | 0.10 |
| Diisopropylethylamine (DIPEA) | 129.24 | 0.52 mL (373 mg) | 3.0 | 3.0 |
| Anhydrous THF | 72.11 | 5 mL | - | - |
Step-by-Step Procedure:
-
To a Schlenk tube, add this compound (209 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (5 mL), followed by the terminal alkyne (1.5 mmol) and DIPEA (0.52 mL, 3.0 mmol).
-
Stir the mixture at 60 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove insoluble salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper acetylide intermediate.[21] This intermediate is crucial for the transmetalation step with the palladium complex.
-
Base: An amine base like DIPEA is used to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and to neutralize the HBr generated during the reaction.[20]
-
Catalyst: While various palladium sources can be used, Pd(PPh₃)₂Cl₂ is a common and effective precatalyst for Sonogashira reactions.[21]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. The palladium-catalyzed cross-coupling protocols detailed in these application notes for Suzuki-Miyaura, Negishi, and Sonogashira reactions provide a solid foundation for researchers to incorporate this unique cyclobutane scaffold into their synthetic targets. As with any synthetic method, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
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Dai, C., & Fu, G. C. (2001). An Efficient and General Method for the Negishi Cross-Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 123(12), 2719–2724. [Link]
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Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling Reactions. In Metal-catalyzed Cross-coupling Reactions (pp. 1-47). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]
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Liu, Y., et al. (2021). Asymmetric Sonogashira C(sp3)–C(sp) bond coupling enabled by a copper(i) complex of a new guanidine-hybrid ligand. Organic Chemistry Frontiers, 8(19), 5357-5363. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
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Application Notes and Protocols for the Synthesis of Spirocycles from 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Authored by: A Senior Application Scientist
Abstract
Spirocyclic frameworks are increasingly sought-after motifs in modern drug discovery, prized for their inherent three-dimensionality and ability to confer improved pharmacological properties.[1][2] The rigid, puckered structure of a cyclobutane ring, in particular, offers a unique scaffold for creating novel chemical entities.[3] This guide provides a detailed technical overview and actionable protocols for the synthesis of diverse spirocycles utilizing 3-(bromomethyl)-1,1-dimethoxycyclobutane as a versatile and powerful building block. We will explore the strategic unmasking of its latent cyclobutanone functionality and its subsequent elaboration into complex spirocyclic systems, offering researchers a robust platform for innovation in medicinal chemistry.
Introduction: The Strategic Value of the Cyclobutane Spirocycle
The incorporation of sp3-rich, rigid structures is a key strategy for escaping the "flatland" of traditional aromatic scaffolds in drug design.[2] Spirocycles, compounds with two rings sharing a single carbon atom, are exemplary in this regard.[4] They enforce specific spatial arrangements of substituents, which can lead to enhanced binding affinity, improved selectivity, and better metabolic stability.[5]
The cyclobutane moiety is particularly advantageous as a core component of spirocyclic systems.[3][6] Its strained four-membered ring introduces a defined conformational rigidity, providing precise exit vectors for pharmacophoric groups. This compound is an ideal starting material for accessing these structures. It features two key functionalities:
-
A Primary Alkyl Bromide: The bromomethyl group is a highly reactive electrophilic handle, primed for facile nucleophilic substitution (SN2) reactions.[7] This allows for the straightforward attachment of a wide variety of molecular fragments that will ultimately form the second ring of the spirocycle.
-
A Protected Ketone (Ketal): The 1,1-dimethoxy group serves as a stable protecting group for a cyclobutanone.[8] This latent carbonyl is unreactive during the initial substitution step but can be readily unmasked via acid-catalyzed hydrolysis when desired.[9][10] This two-stage reactivity is the cornerstone of its synthetic utility.
This application note will detail the logical workflow for leveraging this dual functionality to construct spirocyclic frameworks.
The Core Synthetic Workflow
The synthesis of spirocycles from this compound follows a logical and modular three-stage process. This approach allows for significant diversity, as the components for the second ring can be varied in the first stage, while the core cyclobutane ring is revealed and cyclized in the subsequent stages.
Figure 1: General workflow for spirocycle synthesis.
Stage 1: Nucleophilic Substitution at the Bromomethyl Position
The primary C-Br bond is an excellent electrophile for SN2 reactions. This allows for the covalent attachment of a vast array of nucleophiles. The choice of nucleophile is critical as it dictates the nature of the second ring to be formed.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are typically chosen to dissolve the reagents and facilitate the SN2 mechanism without interfering with the nucleophile.
-
Base: A non-nucleophilic base (e.g., K2CO3, Cs2CO3, or NaH) is used to deprotonate the nucleophile, increasing its reactivity. The choice of base depends on the pKa of the nucleophile; stronger bases like NaH are used for less acidic pronucleophiles such as malonates, while weaker bases like K2CO3 are suitable for more acidic phenols or thiols.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Base | Solvent | Product Structure (Before Deprotection) |
|---|---|---|---|---|
| Carbon Nucleophile | Diethyl Malonate | NaH | THF | Diethyl 2-((1,1-dimethoxycyclobutan-3-yl)methyl)malonate |
| Oxygen Nucleophile | 4-Methoxyphenol | K2CO3 | DMF | 3-((4-Methoxyphenoxy)methyl)-1,1-dimethoxycyclobutane |
| Nitrogen Nucleophile | Phthalimide | K2CO3 | DMF | 2-((1,1-dimethoxycyclobutan-3-yl)methyl)isoindoline-1,3-dione |
| Sulfur Nucleophile | Thiophenol | Cs2CO3 | Acetonitrile | 3-((Phenylthio)methyl)-1,1-dimethoxycyclobutane |
Stage 2: Ketal Hydrolysis to Reveal the Cyclobutanone
The dimethoxy ketal is a robust protecting group, stable to the basic and nucleophilic conditions of Stage 1. Its removal requires acidic conditions to unmask the cyclobutanone carbonyl, which is the key electrophilic site for the subsequent cyclization.[10]
Causality Behind Experimental Choices:
-
Acid Catalyst: Strong acids such as HCl, H2SO4, or trifluoroacetic acid (TFA) are required to protonate one of the methoxy groups, converting it into a good leaving group (methanol).[11]
-
Solvent System: A mixture of an organic solvent (like acetone or THF) and water is essential. The organic solvent ensures solubility of the substrate, while water acts as the nucleophile that attacks the intermediate oxocarbenium ion to form the ketone.[9] The reaction rate can be sensitive to the concentration of both acid and water.[10]
Figure 2: Mechanism of acid-catalyzed ketal hydrolysis.
Stage 3: Intramolecular Spirocyclization
This final stage is where the spirocyclic core is forged. The nature of this reaction depends entirely on the nucleophilic group installed in Stage 1. The newly revealed cyclobutanone carbonyl is the target for an intramolecular attack.
Examples of Spirocyclization Strategies:
-
From Carbon Nucleophiles (e.g., Malonates): The deprotonated malonate can undergo an intramolecular Knoevenagel condensation followed by decarboxylation to form a spirocyclic enone.
-
From Nitrogen Nucleophiles (e.g., Amines): An amine can undergo intramolecular reductive amination (using a reagent like NaBH3CN) or form a spirocyclic imine/enamine.
-
From Oxygen/Sulfur Nucleophiles (e.g., Phenols/Thiols): While direct condensation is less common, these groups can be used in multi-step sequences, for instance, by tethering another reactive group. A classic example is the Pictet-Spengler reaction if the nucleophile is an electron-rich arylethylamine.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Diethyl 2-((1,1-dimethoxycyclobutan-3-yl)methyl)malonate
This protocol details the alkylation of a soft carbon nucleophile, diethyl malonate.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Diethyl malonate (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous THF.
-
Carefully add the sodium hydride dispersion. Cool the suspension to 0 °C using an ice bath.
-
Slowly add diethyl malonate dropwise via syringe. Stir the mixture at 0 °C for 30 minutes. The evolution of H2 gas should be observed.
-
Add a solution of this compound in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
-
Protocol 2: Synthesis of 3-(Malonylmethyl)cyclobutan-1-one
This protocol describes the acid-catalyzed deprotection of the ketal from the product of Protocol 1.
-
Materials:
-
Diethyl 2-((1,1-dimethoxycyclobutan-3-yl)methyl)malonate (1.0 eq)
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve the starting ketal in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add 1 M HCl (e.g., 2.0 eq) to the solution.
-
Stir the reaction at room temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once complete, neutralize the acid by carefully adding saturated aqueous NaHCO3 solution until the pH is ~7-8.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the cyclobutanone product, which may be used in the next step without further purification.
-
Protocol 3: Synthesis of a Spiro[3.5]nonane-1,3-dione Derivative
This protocol outlines a potential intramolecular cyclization (Dieckmann or similar condensation) of the product from Protocol 2.
-
Materials:
-
Diethyl 2-((1-oxocyclobutan-3-yl)methyl)malonate (1.0 eq)
-
Sodium ethoxide (NaOEt) (2.5 eq)
-
Anhydrous ethanol
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous ethanol and sodium ethoxide.
-
Add a solution of the starting cyclobutanone from Protocol 2 in ethanol dropwise.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and acidify with 1 M HCl to a pH of ~2-3. This step is often followed by heating to promote decarboxylation of the intermediate beta-keto ester.
-
Concentrate the mixture under reduced pressure to remove ethanol.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or recrystallization to obtain the final spirocycle.
-
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of spirocyclic systems. The orthogonal reactivity of its primary bromide and protected ketone functionalities allows for a modular and highly adaptable synthetic strategy. The protocols provided herein serve as a validated starting point for researchers to explore the synthesis of novel spirocycles. By varying the nucleophile in the initial step, a wide array of spiro-heterocycles and carbocycles become accessible, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science.
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- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39952099/]
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- Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3 + 1] Cycloaddition of Cyclopropanones with Sulfur Ylides. ResearchGate. [URL: https://www.researchgate.net/publication/362544607_Stereospecific_Synthesis_of_Cyclobutanones_and_Spirohexanones_via_Formal_3_1_Cycloaddition_of_Cyclopropanones_with_Sulfur_Ylides]
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- Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9391787/]
- An Efficient Route to 3-Substituted Cyclobutanone Derivatives. ResearchGate. [URL: https://www.researchgate.
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- Structure elucidation of spirocyclobutanones by HMBC experiments. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-elucidation-of-spirocyclobutanones-by-HMBC-experiments_fig3_317769910]
- Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at... ResearchGate. [URL: https://www.researchgate.
- Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24352013/]
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [URL: https://www.mdpi.com/1420-3049/27/16/5209]
- The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. ResearchGate. [URL: https://www.researchgate.net/publication/381014457_The_Construction_of_Novel_Spirocyclic_Frameworks_with_Cyclobutane_through_RhIII-Catalyzed_3_2-Annulation_between_Quinoxalines_and_Alkynylcyclobutanols]
- Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol. Google Patents. [URL: https://patents.google.
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- Synthesis of spiro-3 H -indazoles via 1,3-dipolar cycloaddition of arynes with 6-diazocyclohex-2-en-1-one derivatives and fused-2 H - ResearchGate. [URL: https://www.researchgate.net/publication/320810196_Synthesis_of_spiro-3_H_-indazoles_via_13-dipolar_cycloaddition_of_arynes_with_6-diazocyclohex-2-en-1-one_derivatives_and_fused-2_H_-indazoles_by_subsequent_rearrangement]
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- Synthesis of Spirocycles from 3-Vinylcyclobutanol: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
- Application Notes and Protocols for 3-Hydroxy-3-methylcyclobutanecarbonitrile in Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.
- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. MDPI. [URL: https://www.mdpi.com/1422-0067/23/24/15671]
- Application Notes and Protocols: Reactions of 1-Bromo-3,3-dimethyl-butan-2-ol with Nucleophiles. Benchchem. [URL: https://www.benchchem.
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Application Note & Protocol Guide: Selective Deprotection of 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Abstract
This document provides a comprehensive technical guide for the selective deprotection of the dimethoxy acetal in 3-(Bromomethyl)-1,1-dimethoxycyclobutane to synthesize 3-(bromomethyl)cyclobutan-1-one, a valuable synthetic intermediate. We delve into the mechanistic underpinnings of acid-catalyzed acetal hydrolysis and present a critical evaluation of various protocols, ranging from classical aqueous acid methods to milder, modern alternatives using solid-supported catalysts, Lewis acids, and neutral reagents. The causality behind experimental choices is explained to empower researchers in drug discovery and chemical synthesis to select and optimize the ideal conditions for this transformation, ensuring high yield while preserving the integrity of the sensitive bromomethyl and cyclobutane functionalities.
Introduction: The Strategic Role of Acetal Protecting Groups
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount. Carbonyl groups, with their inherent electrophilicity, often require temporary masking to prevent unwanted reactions with nucleophiles or bases. Acetals, particularly dimethoxy acetals, are among the most robust and reliable protecting groups for aldehydes and ketones. Their stability under neutral, basic, and nucleophilic conditions makes them indispensable tools in the synthetic chemist's arsenal.[1][2][3]
The deprotection step, however, is as critical as the protection itself. The regeneration of the carbonyl must be performed under conditions that leave the rest of the molecule, which may have been elaborated through numerous steps, completely intact. The target transformation for this guide is the hydrolysis of this compound to 3-(bromomethyl)cyclobutan-1-one.
This particular substrate presents a unique challenge: the need to cleave the stable acetal without inducing side reactions. Potential pitfalls include nucleophilic substitution of the bromide or acid-mediated rearrangement or degradation of the strained cyclobutane ring.[4] Therefore, a careful selection of the deprotection methodology is essential for success. This guide provides detailed protocols and the scientific rationale to navigate this challenge effectively.
The Mechanism: Unraveling Acid-Catalyzed Acetal Hydrolysis
The deprotection of an acetal is the reverse of its formation and is most commonly achieved through acid-catalyzed hydrolysis.[2] The presence of water is crucial to drive the equilibrium toward the carbonyl compound.[5] The accepted mechanism proceeds through several distinct, reversible steps:
-
Protonation: One of the methoxy group's oxygen atoms is protonated by an acid catalyst (H-A), converting it into a good leaving group (methanol).[6][7]
-
Elimination & Oxonium Ion Formation: The lone pair on the adjacent oxygen atom assists in the departure of methanol, leading to the formation of a resonance-stabilized oxonium ion. This step is often the rate-determining step of the reaction.[5]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.[5][7]
-
Deprotonation: A base (e.g., water or the conjugate base of the acid catalyst, A⁻) removes a proton from the newly added oxygen, yielding a hemiacetal intermediate.
-
Second Protonation: The remaining methoxy group is protonated, preparing it to leave.
-
Carbonyl Formation: The lone pair on the hydroxyl group facilitates the elimination of a second molecule of methanol, forming a protonated carbonyl group.
-
Final Deprotonation: The protonated carbonyl is deprotonated to yield the final ketone product and regenerate the acid catalyst.
Caption: Figure 1: Mechanism of Acid-Catalyzed Dimethoxy Acetal Deprotection.
Method Selection: A Comparative Overview
The choice of deprotection method is dictated by the substrate's sensitivity. For this compound, methods that minimize strong acidity, high temperatures, and the presence of potent nucleophiles are preferred. We present four distinct protocols, each with its own set of advantages.
| Method | Key Reagents | Conditions | Advantages | Potential Issues |
| Protocol 1 | HCl or H₂SO₄ (aq) | THF/H₂O, RT | Inexpensive, simple, readily available reagents. | Risk of side reactions with sensitive substrates. |
| Protocol 2 | Amberlyst-15 | Acetone/H₂O, RT | Mild, simple filtration work-up, reusable catalyst.[8] | Slower reaction times, potential catalyst deactivation. |
| Protocol 3 | TMSCl / NaI | Acetonitrile, RT | Very fast, non-hydrolytic, mild conditions.[9][10] | Stoichiometric reagents, potential for silylated byproducts. |
| Protocol 4 | Iodine (I₂) | Acetone, RT | Extremely mild, neutral pH, highly chemoselective.[1][11] | Slower for some substrates, requires quenching step. |
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Aqueous Acid Catalysis (HCl)
This method is the classical approach but should be used with caution for this specific substrate due to the presence of strong acid.
-
Principle: Utilizes a strong Brønsted acid in an aqueous co-solvent to hydrolyze the acetal. The large excess of water drives the reaction equilibrium.[2][5]
-
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water (e.g., 10 mL THF, 2.5 mL H₂O per 1 mmol of substrate).
-
To the stirring solution, add 2 M aqueous HCl (0.2 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral (~7).
-
Extract the aqueous phase with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Causality & Insights: The use of a water-miscible co-solvent like THF ensures homogeneity. The reaction should be monitored closely to minimize contact time with the acid, thereby reducing the risk of degradation.
Protocol 2: Heterogeneous Catalysis with Amberlyst-15 Resin
This is a highly recommended starting point, offering a significant advantage in mildness and ease of work-up.[8][12]
-
Principle: Amberlyst-15 is a strongly acidic polystyrene-based ion-exchange resin that acts as a solid-supported source of protons.[1] The heterogeneous nature of the catalyst simplifies removal, preventing exposure of the product to acid during work-up.[13]
-
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in a 9:1 mixture of acetone and water (e.g., 9 mL acetone, 1 mL H₂O per 1 mmol of substrate), add Amberlyst-15 resin (approx. 50-100 mg per mmol of substrate).[14]
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Reactions may take 4-12 hours. Gentle warming to 35-40 °C can accelerate the reaction if it is sluggish.
-
Upon completion, filter the reaction mixture through a pad of Celite® or a sintered glass funnel to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure to remove the acetone.
-
The remaining aqueous residue can be extracted with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography.
-
-
Causality & Insights: Acetone acts as both a solvent and a water scavenger in the reverse reaction, but in the presence of added water, it serves as an excellent medium for the deprotection.[14] The simple filtration work-up is a key advantage, protecting the potentially sensitive ketone product.
Protocol 3: Mild Deprotection with Iodine in Acetone
This method operates under neutral conditions and is exceptionally mild, making it ideal for substrates with multiple acid-sensitive functional groups.[11]
-
Principle: Molecular iodine serves as a gentle Lewis acid catalyst. The reaction is believed to proceed via a transacetalization mechanism where acetone acts as the ultimate carbonyl source and sink for the methoxy groups.[11]
-
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in reagent-grade acetone (approx. 10 mL per 1 mmol of substrate).
-
Add molecular iodine (I₂) (0.1 eq) to the solution. The solution will turn brown.
-
Stir the mixture at room temperature. Acyclic acetals often react within minutes, but this substrate may require 1-3 hours.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine completely disappears.[11]
-
Concentrate the mixture under reduced pressure to remove the bulk of the acetone.
-
Add water (10 mL) and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography if necessary.
-
-
Causality & Insights: This protocol avoids aqueous acid entirely, which is its primary advantage. The stoichiometry of iodine is catalytic, and its removal via quenching with thiosulfate is simple and efficient.
Experimental Workflow & Logic
The overall process, regardless of the chosen deprotection method, follows a logical sequence designed to maximize yield and purity.
Caption: Figure 2: General Experimental Workflow for Acetal Deprotection.
Conclusion
The successful deprotection of this compound hinges on the selection of a method that is potent enough to cleave the acetal but mild enough to preserve the molecule's other functionalities. While standard aqueous acid can be effective, its use carries a higher risk of side reactions. For this particular transformation, we strongly recommend initiating optimization with milder, modern protocols. The use of a solid-supported acid like Amberlyst-15 (Protocol 2) offers an excellent balance of reactivity and operational simplicity with a straightforward, non-extractive work-up. For maximum chemoselectivity and substrates of high value, the iodine in acetone method (Protocol 3) provides an exceptionally gentle, neutral-pH alternative. By understanding the mechanisms and the rationale behind these protocols, researchers can confidently and efficiently access the desired 3-(bromomethyl)cyclobutan-1-one building block for further synthetic applications.
References
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Firouzabadi, H., et al. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. Retrieved from [Link]
-
Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. (2020). YouTube. Retrieved from [Link]
-
Kar, M., et al. (2014). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. ResearchGate. Retrieved from [Link]
-
Pourahmad, A., & Zolfigol, M. A. (2004). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. E-Journal of Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
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Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
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Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
O'Mahony, L. L., et al. (2022). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. Retrieved from [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2012). Can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved from [Link]
-
Ragupathi, A., & Thayumanavan, S. (2014). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. Retrieved from [Link]
-
SigutLabs. (2023). Reagent of the Month – Amberlyst 15® resin. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules. Retrieved from [Link]
-
Provot, O., et al. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. Retrieved from [Link]
-
Mehra, V., & Singh, S. (2012). Amberlyst-15 in organic synthesis. Arkivoc. Retrieved from [Link]
-
Lee, A. S.-Y., & Hu, Y.-J. (2003). Unexpected Surprise in the Reactions of Acetals and Trialkylsilyl Chloride (R3SiCl): Efficient Deprotection of Aromatic Acyclic Acetals. ResearchGate. Retrieved from [Link]
Sources
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- 4. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
The Strategic Application of 3-(Bromomethyl)-1,1-dimethoxycyclobutane in the Total Synthesis of Natural Products: A Guide for Researchers
The quest for elegant and efficient pathways to complex molecular architectures lies at the heart of natural product synthesis. In this context, the selection of appropriate building blocks is paramount, often dictating the overall success and novelty of a synthetic route. This application note delves into the strategic utility of 3-(Bromomethyl)-1,1-dimethoxycyclobutane, a versatile four-carbon synthon, in the assembly of intricate natural products. We will explore its role as a masked aldehyde, its utility in constructing sterically congested quaternary centers, and provide detailed protocols for its application, with a focus on the synthesis of cyclobutane-containing natural products such as the boll weevil pheromone, (±)-grandisol.
The Cyclobutane Motif: A Synthetic Challenge with Biological Significance
Cyclobutane rings are prevalent structural motifs in a diverse array of natural products, exhibiting a wide spectrum of biological activities.[1][2][3] However, the construction of this strained four-membered ring system presents a significant synthetic challenge.[4][5] Traditional methods often rely on [2+2] cycloadditions, which can be limited by substrate scope and regioselectivity.[3] Consequently, the development of alternative strategies and the use of pre-functionalized cyclobutane building blocks are of considerable interest to the synthetic community.
This compound: A Multifaceted Building Block
This compound emerges as a particularly valuable tool for several key reasons:
-
Masked Aldehyde Functionality: The dimethoxy acetal serves as a robust protecting group for a cyclobutane carboxaldehyde. This allows for the introduction of the cyclobutane core via nucleophilic substitution with the bromomethyl group, without interference from a reactive aldehyde. Subsequent deprotection under mild acidic conditions unmasks the aldehyde for further elaboration.
-
A Platform for Elaboration: The reactive bromomethyl handle provides a straightforward entry point for C-C bond formation through alkylation of a wide range of nucleophiles, including enolates, organometallics, and stabilized carbanions.
-
Access to Quaternary Centers: The cyclobutane scaffold allows for the construction of sterically demanding quaternary carbon centers, a common feature in many complex natural products.
Application in the Total Synthesis of (±)-Grandisol: A Case Study
(±)-Grandisol, a component of the cotton boll weevil pheromone, is a classic target in total synthesis that showcases the challenges and opportunities in cyclobutane chemistry.[6] While numerous synthetic routes have been reported, the strategic use of a building block like this compound offers a conceptually elegant and efficient approach. Below, we outline a plausible and instructive synthetic strategy.
Retrosynthetic Analysis:
Our retrosynthetic analysis of (±)-grandisol envisions a key disconnection at the C2-C3 bond of the ethanol side chain, leading back to a cyclobutyl methyl ketone intermediate. This ketone can be accessed from the corresponding aldehyde, which in turn is unmasked from our key building block, this compound.
Synthetic Workflow Diagram:
Caption: Proposed synthetic workflow for (±)-Grandisol.
Forward Synthesis and Key Transformations:
The proposed synthesis commences with the alkylation of a suitable acetone enolate equivalent with this compound. This step efficiently installs the core carbon skeleton. Subsequent mild acidic hydrolysis of the dimethoxy acetal reveals the crucial aldehyde functionality. This aldehyde can then be converted to the corresponding methyl ketone through a variety of established methods, such as a Wittig reaction followed by hydroboration-oxidation. Finally, a Grignard reaction with methylmagnesium bromide on the ketone, followed by deprotection if necessary, would yield (±)-grandisol.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of (bromomethyl)cyclobutane and related derivatives.
Reaction Scheme:
Caption: Synthesis of the key cyclobutane building block.
Materials:
-
Cyclobutanemethanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Amberlyst-15 or other acidic resin
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh3)
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxidation: To a stirred solution of cyclobutanemethanol (1.0 eq) in anhydrous DCM, add PCC or DMP (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Filter the reaction mixture through a pad of Celite and silica gel, washing with DCM. Concentrate the filtrate under reduced pressure to afford the crude cyclobutanecarboxaldehyde.
-
Acetalization: Dissolve the crude aldehyde in anhydrous methanol. Add Amberlyst-15 resin (catalytic amount) and stir the mixture at room temperature overnight. Filter off the resin and concentrate the filtrate to obtain crude 1,1-dimethoxycyclobutane.
-
Bromination: To a solution of triphenylphosphine (1.2 eq) in anhydrous diethyl ether at 0 °C, add NBS (1.2 eq) portion-wise. Stir the resulting slurry for 15 minutes. Add a solution of the crude 1,1-dimethoxycyclobutane from the previous step in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium thiosulfate. Separate the layers and extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Quantitative Data Summary:
| Step | Reactant | Product | Typical Yield (%) |
| 1 | Cyclobutanemethanol | Cyclobutanecarboxaldehyde | 85-95 |
| 2 | Cyclobutanecarboxaldehyde | 1,1-Dimethoxycyclobutane | 90-98 |
| 3 | 1,1-Dimethoxycyclobutane | This compound | 70-85 |
Protocol 2: Alkylation of Acetone Enolate with this compound
Reaction Scheme:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 3-(bromomethyl)-1,1-dimethoxycyclobutane. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific purification challenges encountered during your experiments. The complex and often strained nature of cyclobutane rings can lead to unique purification hurdles, and this resource is designed to provide both theoretical understanding and practical, field-proven solutions.
Troubleshooting Guide
This section addresses common problems encountered during the purification of compounds derived from this compound.
Question 1: I'm observing co-elution of my desired product with unreacted starting material during column chromatography. How can I improve separation?
Answer:
Co-elution is a frequent challenge, often stemming from insufficient resolution between compounds with similar polarities. Here’s a systematic approach to troubleshoot and optimize your separation:
-
Solvent System Optimization: The polarity of your eluent is the most critical factor.
-
Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switching to a gradient elution can significantly improve separation. Start with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will allow the less polar starting material to elute first, followed by your more polar product.
-
Solvent Selectivity: Sometimes, simply changing the solvent system, even with a similar overall polarity, can alter the selectivity of the separation. For instance, substituting ethyl acetate with dichloromethane or diethyl ether can change the interactions with the silica gel and your compounds.[1]
-
-
Silica Gel Choice: The type and quality of your stationary phase matter.
-
Particle Size: Using silica gel with a smaller particle size (higher mesh number) increases the surface area and can lead to better separation, although it may also increase backpressure.
-
Deactivation: For sensitive compounds, residual acidity of silica gel can cause streaking or degradation. You can deactivate the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to your eluent system.[1]
-
-
Column Packing and Loading:
-
Proper Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.[1] A well-packed column should have a flat, undisturbed surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent, preferably the initial eluent of your chromatography, and load it onto the column in a concentrated band.[1] Overloading the column with too much sample will lead to broad peaks and poor resolution.
-
Workflow for Optimizing Column Chromatography
Caption: Troubleshooting workflow for poor separation in column chromatography.
Question 2: My product, which contains the 1,1-dimethoxycyclobutane moiety, appears to be decomposing on the silica gel column. What is causing this and how can I prevent it?
Answer:
The 1,1-dimethoxycyclobutane group is a ketal, which is sensitive to acidic conditions. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. This acidity can be sufficient to catalyze the hydrolysis of the ketal to the corresponding ketone, leading to product degradation.
Strategies to Prevent On-Column Decomposition:
-
Neutralize the Silica Gel: Before packing your column, you can prepare a slurry of silica gel in your non-polar eluent containing 1% triethylamine. Let this stand for about an hour, then pack the column as usual. The triethylamine will neutralize the acidic sites on the silica.
-
Use Neutral or Basic Alumina: As an alternative to silica gel, you can use neutral or basic alumina as your stationary phase. Alumina is generally less acidic than silica and can be a better choice for acid-sensitive compounds.
-
Alternative Purification Techniques: If column chromatography continues to be problematic, consider other purification methods:
-
Preparative Thin-Layer Chromatography (Prep-TLC): This is essentially a scaled-up version of analytical TLC and can be a good option for smaller quantities of material.
-
Recrystallization: If your product is a solid, recrystallization is an excellent and often preferred method for obtaining high-purity material. The choice of solvent is critical and may require some experimentation. Common solvent pairs for cyclobutane derivatives include hexane/ethyl acetate and ethanol/water.[2]
-
Distillation: For thermally stable, volatile liquid products, distillation under reduced pressure (vacuum distillation) can be a very effective purification method. This is particularly useful for removing non-volatile impurities.[3][4]
-
Question 3: I'm attempting a recrystallization, but my product is oiling out instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or cooling too quickly.
Troubleshooting Recrystallization:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. A Dewar flask can be used to achieve very slow cooling.
-
Solvent System Adjustment:
-
Increase the volume of the "good" solvent: The solvent in which your compound is soluble. This will reduce the degree of supersaturation.
-
Change the solvent system: If a single solvent isn't working, try a two-solvent system. Dissolve your compound in a minimum of a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which your compound is less soluble) until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.
-
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to act as a nucleation site.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that provide nucleation sites for crystal growth.
-
| Problem | Potential Cause | Solution |
| Oiling Out | Solution is too supersaturated or cooling too quickly. | Cool more slowly; use more of the "good" solvent; try a different solvent system. |
| No Crystals Form | Solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the solute. |
| Impurities Trapped | Crystals formed too quickly. | Redissolve the crystals in fresh hot solvent and allow them to recrystallize more slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
A1: The most frequently employed purification techniques for these types of compounds are:
-
Flash Column Chromatography: This is a versatile technique for separating mixtures based on polarity. It is widely used for the purification of a broad range of cyclobutane derivatives.[1][5][6][7]
-
Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.[2]
-
Distillation: For liquid products that are thermally stable, vacuum distillation is a common and effective method for purification.[3][4]
Q2: How can I determine the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity and identity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can often reveal the presence of impurities.[8]
-
Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can be used to detect impurities with different masses.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of your fractions during chromatography and to check the final product. A pure compound should ideally show a single spot on the TLC plate.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information about the purity of your sample.[1]
Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A3: Yes, several safety precautions are important:
-
Handling Brominated Compounds: Bromomethyl derivatives are lachrymators (tear-inducing) and alkylating agents. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Safety: The organic solvents used in purification are often flammable and can be toxic. Ensure there are no ignition sources nearby and work in a fume hood.
-
Waste Disposal: Dispose of all chemical waste, including solvents and used silica gel, according to your institution's safety guidelines.
Decision Tree for Purification Method Selection
Caption: A decision-making guide for selecting an appropriate purification technique.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Cyclobutane Isomers by Chromatography.
- BenchChem. (n.d.). Technical Support Center: Photochemical Cyclobutane Synthesis.
- Shashoua, V. E. (1959). Cyclobutane Derivatives. III. cis-1,3-Cyclobutanedicarboxylic Acid. Journal of the American Chemical Society, 81(12), 3156-3159.
- van der Haas, C. J. J., et al. (2016). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
- BenchChem. (n.d.). A Comparative Study of Cyclobutane and Cyclopentane Containing Thiols for Researchers and Drug Development Professionals.
- Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. American Chemical Society.
- Trofimov, B. A., et al. (2000). Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. ResearchGate.
- Google Patents. (2013). CN103435439A - Preparation method of bromomethyl cyclobutane.
- Wikipedia. (n.d.). Cyclobutane.
- BenchChem. (n.d.). Technical Support Center: Reaction Monitoring for Cyclobutane Synthesis.
- Google Patents. (2008). CN101209953A - Applied synthesis method for bromocyclobutane.
- Google Patents. (2016). US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents [patents.google.com]
- 4. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Welcome to the technical support center for the synthesis of 3-(Bromomethyl)-1,1-dimethoxycyclobutane. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As your partner in chemical synthesis, we understand that scaling up a reaction introduces new variables and magnifies challenges that may have been insignificant on a smaller scale. This document consolidates our field-proven insights and troubleshooting experience to help you navigate these complexities, ensuring a robust, safe, and efficient process.
The synthesis of this compound, a valuable building block, typically involves the bromination of its corresponding alcohol, 3-(hydroxymethyl)-1,1-dimethoxycyclobutane. While seemingly straightforward, the inherent strain of the cyclobutane ring and the nature of bromination reagents present unique challenges.[1] This guide is structured in a practical question-and-answer format to directly address the most common issues encountered during scale-up.
Troubleshooting Guide: From Problem to Solution
This section addresses specific, acute problems you might encounter during your scale-up campaign. We delve into the root causes and provide actionable solutions.
Q1: My reaction yield has dropped significantly after scaling up from 10g to 1kg. What are the likely causes?
A significant drop in yield upon scale-up is a common but multifaceted problem. The primary culprits are often related to thermal control, mixing efficiency, and side reactions that become more prominent at a larger scale.
-
Causality Analysis :
-
Thermal Control : Bromination of alcohols is often exothermic. A small flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, which can lead to localized hotspots if heat is not removed effectively. Elevated temperatures can promote side reactions such as elimination to form 3-methylene-1,1-dimethoxycyclobutane or rearrangements, a known behavior for strained ring systems.[2]
-
Incomplete Conversion : Inefficient mixing in a large reactor can lead to poor mass transfer between reactants. This is particularly problematic in heterogeneous reactions or when one reagent is added portion-wise. The brominating agent may react locally before it has a chance to disperse, leaving pockets of unreacted starting material.
-
Byproduct Formation : The choice of brominating agent is critical. Reagents like hydrobromic acid can promote carbocation formation, especially with secondary-like cyclobutane systems, leading to rearrangements.[3] Appel-type reactions (e.g., using triphenylphosphine/NBS or triphenylphosphine/Br₂) generate triphenylphosphine oxide, which can complicate purification and lead to mechanical losses.[4]
-
-
Actionable Solutions :
-
Improve Heat Transfer : Ensure your reactor's cooling system is adequate. Perform a pre-run with a solvent to test the cooling capacity. Employ a jacketed reactor with a suitable heat transfer fluid.
-
Controlled Reagent Addition : Instead of adding the brominating agent in large portions, use a syringe pump for liquid reagents (like Br₂) or a solids dosing system for powders (like NBS) to ensure a slow, steady addition rate. Consider subsurface addition to improve dispersion and minimize off-gassing issues. A patent for a similar synthesis highlights maintaining the temperature below -5 °C during the addition of cyclobutylmethanol.[5]
-
Optimize Mixing : Use an appropriate impeller design (e.g., pitched-blade turbine) and agitation speed to ensure the reactor contents are homogeneous. Baffles can also help prevent vortex formation and improve mixing.
-
Reagent Selection : For scale-up, consider a system like triphenyl phosphite and N-bromosuccinimide or bromine.[6][7] Triphenyl phosphite has better solubility in common solvents compared to triphenylphosphine, which can be difficult to handle on a large scale due to its poor solubility in solvents like DMF.[8]
-
Q2: I'm observing a persistent impurity with a close boiling point to my product. How can I identify and eliminate it?
This is a classic scale-up challenge, as minor impurities at the lab scale can become major separation hurdles in production. The most likely impurity is an elimination byproduct or a rearranged isomer.
-
Causality Analysis :
-
Elimination (E2 Reaction) : The bromomethyl group is on a carbon adjacent to protons on the cyclobutane ring. In the presence of a base (even a weak one like the phosphine reagent or during work-up), an E2 elimination can occur to form 3-methylene-1,1-dimethoxycyclobutane. This is exacerbated by higher temperatures.
-
Rearrangement Products : Although the dimethoxy acetal protects the cyclobutanone precursor from many reactions, the strained four-membered ring can be labile under certain acidic or thermal conditions, potentially leading to ring-opening or rearrangement.[1][2] For example, synthesis of (bromomethyl)cyclobutane from cyclopropyl carbinol is known to produce rearranged byproducts like 4-bromo-1-butene.[9]
-
Starting Material Impurities : Ensure the starting alcohol, 3-(hydroxymethyl)-1,1-dimethoxycyclobutane, is of high purity. Any isomers or related impurities will likely be carried through and brominated, leading to difficult-to-separate byproducts.
-
-
Actionable Solutions :
-
Strict Temperature Control : Maintain the lowest effective reaction temperature. For Appel-type reactions, temperatures between 20-40 °C are often cited, but on a large scale, it may be beneficial to run closer to the lower end of this range to minimize elimination.[6]
-
Careful Work-up : When quenching the reaction, use a weak, non-nucleophilic base like sodium bicarbonate and avoid strong bases. Ensure the temperature is kept low during the initial quench.
-
Purification Strategy : High-efficiency fractional distillation under reduced pressure is key. Use a column with a high number of theoretical plates. If distillation is insufficient, consider chromatography for high-purity material, though this is less ideal for large-scale production.
-
Analytical Monitoring : Use GC-MS to identify the impurity's mass and fragmentation pattern, which can confirm if it is an isomer or an elimination product.
-
Q3: The work-up is plagued by emulsion formation and the removal of triphenylphosphine oxide is difficult. What is a more scalable purification strategy?
Work-up and purification are often the Achilles' heel of a scaled-up process. Triphenylphosphine oxide (TPPO) is notoriously difficult to remove.
-
Causality Analysis :
-
Emulsions : Emulsions are common when mixing aqueous and organic layers with fine particulate matter (like TPPO) or residual surfactants. Vigorous mixing during washing can stabilize these emulsions.
-
TPPO Solubility : TPPO has moderate solubility in many organic solvents, making its complete removal by simple extraction challenging. Upon concentration, it can precipitate as a sticky solid that traps the product.
-
-
Actionable Solutions :
Strategy Description Pros Cons Filtration After the reaction is complete, cool the mixture (e.g., in a solvent like hexane or ether where TPPO is less soluble) to precipitate the TPPO and filter it off before the aqueous wash. Removes the bulk of TPPO early. Can lead to product loss through occlusion. May not be suitable for all solvent systems. Acidic Wash Washing the organic layer with dilute HCl can protonate the TPPO, increasing its solubility in the aqueous phase. Can be effective for removing residual TPPO. The product itself might be sensitive to acidic conditions, risking hydrolysis of the acetal or ring-opening.[2] Alternative Reagents Use reagents that generate water-soluble byproducts. For example, using PBr₃ results in phosphorous acid. Simplifies work-up significantly. PBr₃ can be harsh and may not be compatible with all functional groups. Emulsion Breaking During work-up, add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which helps to break emulsions. Simple, effective, and low-cost. May not work for very stable emulsions. Recommended Workflow :
-
Quench the reaction carefully with a cold, dilute sodium bicarbonate solution.
-
Separate the layers. If an emulsion forms, add brine and allow the mixture to stand with gentle agitation.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: Which bromination method is most recommended for multi-kilogram scale synthesis?
For large-scale synthesis, the ideal method balances cost, safety, operational simplicity, and waste management.
| Method | Reagents | Pros | Cons | Scalability Score |
| Appel Reaction | PPh₃, CBr₄ or NBS | High yield, mild conditions. | Generates stoichiometric PPh₃O (difficult to remove). CBr₄ is an environmental concern. | 3/5 |
| Phosphite Method | P(OPh)₃, Br₂ or NBS | Good yield, avoids PPh₃ solubility issues.[6][8] | Generates phosphate byproducts. Requires careful control of Br₂ addition. | 4/5 |
| Phosphorus Tribromide | PBr₃ | Inexpensive, high atom economy, water-soluble byproduct. | Highly corrosive, moisture-sensitive, can lead to over-bromination or rearrangements. | 3/5 |
| Hydrobromic Acid | HBr (aq. or gas) | Very inexpensive, simple reagents. | Strongly acidic conditions can cause side reactions (acetal hydrolysis, rearrangement).[3][10] | 2/5 |
Recommendation : The Triphenyl Phosphite / Bromine (or NBS) method is often the most balanced choice for scale-up.[7][11] It avoids the poor solubility of triphenylphosphine and the harshness of PBr₃, offering a good compromise between reactivity and process-friendliness.
Q2: What are the critical process safety considerations for this synthesis?
-
Bromine/PBr₃ : These are highly corrosive and toxic. Use in a well-ventilated area (e.g., fume hood or walk-in hood for pilot scale) with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. Have a quenching agent (e.g., sodium thiosulfate solution) readily available for spills.
-
Exotherm : As discussed, the reaction can be exothermic. Never add the brominating agent all at once. Ensure reliable temperature monitoring and an emergency cooling plan.
-
Pressure : Addition of reagents can sometimes lead to the evolution of gaseous byproducts (e.g., HBr). The reactor should be equipped with a pressure relief system.
-
Flammable Solvents : Many suitable solvents (e.g., ether, THF, dichloromethane) are flammable. Ensure all equipment is properly grounded to prevent static discharge.
Q3: What are the recommended storage conditions for this compound?
The final product is a reactive alkyl bromide. It should be stored in a cool, dry, and dark environment in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is incompatible with strong oxidizing agents and strong bases.[5] Based on similar structures, it should be treated as a flammable liquid and an irritant.[12]
Detailed Experimental Protocol: Scalable Synthesis via Triphenyl Phosphite
This protocol is adapted from methodologies described for the synthesis of similar bromomethyl cyclobutanes and is optimized for scale-up.[6][11]
Materials:
-
3-(Hydroxymethyl)-1,1-dimethoxycyclobutane (1.0 eq)
-
Triphenyl phosphite (1.2 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Dichloromethane (DCM) (approx. 5-10 L per kg of starting material)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup : Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and nitrogen inlet with 3-(Hydroxymethyl)-1,1-dimethoxycyclobutane (1.0 eq) and dichloromethane.
-
Reagent Addition : Begin agitation and add triphenyl phosphite (1.2 eq) to the solution. Cool the reactor jacket to maintain an internal temperature of 20-25 °C.
-
Bromination : Add N-Bromosuccinimide (1.2 eq) portion-wise over 2-4 hours, carefully monitoring the internal temperature. Do not allow the temperature to exceed 40 °C.[6] The reaction is mildly exothermic.
-
Reaction Monitoring : After the addition is complete, stir the reaction at a constant temperature (e.g., 35 °C) for 4-6 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Work-up : Cool the reaction mixture to 0-5 °C. Slowly quench by adding saturated sodium bicarbonate solution.
-
Phase Separation : Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Washing : Wash the organic layer sequentially with water (2x) and then brine (1x).
-
Drying & Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the DCM.
-
Purification : Purify the resulting crude oil by fractional vacuum distillation to obtain this compound as a clear liquid. A boiling point of 134-136 °C at atmospheric pressure has been reported for the non-dimethoxy analogue, so expect a different boiling point under vacuum for the target molecule.[6]
Visual Workflow: Purification Process
The following diagram illustrates the critical post-reaction work-up and purification sequence designed to maximize yield and purity on a large scale.
Caption: Workflow for the work-up and purification of this compound.
References
- Google Patents. (n.d.). Applied synthesis method for bromocyclobutane (Patent No. CN101209953B).
-
ResearchGate. (n.d.). Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. Retrieved from [Link]
- Google Patents. (n.d.). Applied synthesis method for bromocyclobutane (Patent No. CN101209953A).
- Google Patents. (n.d.). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane (Patent No. US9809514B2).
- Google Patents. (n.d.). Preparation method of bromomethyl cyclobutane (Patent No. CN103435439A).
- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-dimethyl adamantane (Patent No. US20110306796A1).
- Google Patents. (n.d.). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane (Patent No. WO2015101452A1).
- Google Patents. (n.d.). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane (Patent No. US20160355452A1).
-
ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
-
Lookchem. (n.d.). A mild and efficient method for bromination of alcohols using α,α-dibromo-β-dicarbonyl compounds as halogen sources. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclobutane. Retrieved from [Link]
-
ACS Publications. (2015). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 115(1), 1-53. [Link]
-
Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereoselective Halogenation in Natural Product Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
ACS Publications. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(5), 1317-1350. [Link]
-
Chemia. (2023, November 27). Bromination reactions with hydrogen bromide. Retrieved from [Link]
-
Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 4. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents [patents.google.com]
- 7. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 8. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 9. CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]
- 10. CN101209953B - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]
- 11. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 12. 3-Bromo-1,1-dimethylcyclobutane | C6H11Br | CID 15867660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing elimination side reactions with 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Welcome to the technical support guide for 3-(bromomethyl)-1,1-dimethoxycyclobutane. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique structural features of this reagent—a primary bromide on a sterically demanding cyclobutane ring—present specific challenges, most notably the competition between desired nucleophilic substitution (SN2) and undesired elimination (E2) side reactions. This guide provides in-depth, experience-driven answers to common issues, helping you optimize your reaction conditions to maximize the yield of your target substitution product.
Introduction: The SN2 vs. E2 Challenge
The cyclobutane framework is a valuable motif in medicinal chemistry, prized for its ability to impart unique three-dimensional structure and metabolic stability to drug candidates.[1][2][3] The reagent this compound serves as a key intermediate for introducing this scaffold. However, its utility is often hampered by the formation of elimination byproducts.
The core of the problem lies in the competition between two bimolecular pathways: SN2 and E2.[4] While the substrate is a primary alkyl bromide, which typically favors the SN2 pathway, the steric bulk of the adjacent 1,1-dimethoxycyclobutane ring hinders the backside attack required for substitution.[5] This steric hindrance can elevate the activation energy of the SN2 pathway, making the competing E2 elimination pathway more kinetically favorable under certain conditions.
This guide will dissect the factors that govern this competition and provide actionable strategies to steer your reaction toward the desired substitution product.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of an alkene byproduct. What is happening and why?
Answer: You are likely observing the product of a bimolecular (E2) elimination reaction. In this pathway, the reagent you intend to act as a nucleophile is instead acting as a base, abstracting a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine.
Mechanistic Insight: The structure of this compound has two types of β-protons that can be abstracted:
-
Ring Protons (C3): Abstraction of a proton from the C3 position of the cyclobutane ring leads to the formation of 3-(dimethoxymethylidene)cyclobutane . This is a classic 1,2-elimination.
-
Ring Protons (C2/C4): In some cases, particularly with strong, sterically hindered bases, a 1,3-dehydrobromination can occur to form a bicyclobutane derivative.[6] This is generally a less common pathway for this specific substrate.
The primary driver for this side reaction is steric hindrance. The bulky cyclobutane ring shields the electrophilic methylene carbon (–CH₂Br) from the incoming nucleophile, making the SN2 transition state high in energy. A strong base, however, may more easily access the sterically exposed β-protons on the ring, leading to elimination.[4][7]
Caption: Competing SN2 and E2 pathways for this compound.
Q2: How can I control the SN2/E2 ratio with my choice of reagent?
Answer: The choice of nucleophile/base is the most critical factor in controlling this reaction's outcome. The key is to select a reagent that is a strong nucleophile but a relatively weak or sterically hindered base.
-
To Favor SN2 (Substitution): Use a strong nucleophile that is not excessively basic. Anions of acids with pKa < 15 are often good candidates.
-
Excellent Choices: NaN₃, NaCN, RSNa (thiolates), I⁻, Br⁻
-
Mechanism: These reagents have a high affinity for the electrophilic carbon and are either weak bases or are soft nucleophiles, preferring attack at carbon over proton abstraction.
-
-
To Favor E2 (Elimination): Use a strong, sterically hindered base.
-
Classic Examples: Potassium tert-butoxide (KOtBu), Lithium diisopropylamide (LDA), Sodium hydride (NaH).[8]
-
Mechanism: These bases are too bulky to efficiently attack the sterically shielded carbon of the bromomethyl group.[9] Their reactivity is therefore channeled into abstracting a β-proton, leading to the elimination product.
-
| Reagent Type | Examples | Primary Role | Favored Pathway | Rationale |
| Strong Nucleophile / Weak Base | NaN₃, NaCN, RS⁻, I⁻ | Nucleophile | SN2 | High nucleophilicity, low basicity. Prefers attack at the electrophilic carbon. |
| Strong Base / Strong Nucleophile | HO⁻, MeO⁻, EtO⁻ | Both | Mixture (Often E2 > SN2) | Strong competition. Steric hindrance on the substrate often favors E2.[10] |
| Strong, Bulky Base | KOtBu, LDA, DBU | Base | E2 | Steric bulk prevents nucleophilic attack, forcing the reagent to act as a base.[7] |
Q3: What role does the solvent play, and what is the best choice for my substitution reaction?
Answer: The solvent plays a crucial role in stabilizing transition states and modulating the reactivity of the nucleophile. For promoting SN2 reactions, polar aprotic solvents are unequivocally the best choice.
-
Recommended (for SN2): Polar Aprotic Solvents
-
Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone.[11]
-
Why they work: These solvents are polar enough to dissolve the substrate and the anionic nucleophile. However, they cannot form hydrogen bonds. They solvate the cation (e.g., Na⁺) effectively but leave the anionic nucleophile "naked" and highly reactive.[12][13] This enhanced nucleophilicity accelerates the SN2 reaction, allowing it to outcompete the E2 pathway.
-
-
Avoid (for SN2): Polar Protic Solvents
-
Examples: Water (H₂O), Methanol (MeOH), Ethanol (EtOH).
-
Why they are problematic: These solvents form a "cage" of hydrogen bonds around the anionic nucleophile.[12] This solvation shell stabilizes the nucleophile, blunting its reactivity and making it bulkier. This slows down the SN2 rate, giving the E2 reaction a greater opportunity to occur.
-
Q4: I am still getting elimination products even after choosing a good nucleophile and solvent. Could the temperature be the issue?
Answer: Yes, absolutely. Higher temperatures almost always favor elimination over substitution.
Thermodynamic Rationale: Elimination reactions (like E2) create more product molecules (alkene + conjugate acid of the base + leaving group salt) from fewer reactant molecules than substitution reactions. This results in a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant as temperature (T) increases. A more positive ΔS makes ΔG more negative, favoring the elimination pathway at elevated temperatures.[8]
Practical Recommendation:
-
Start your reactions at a low temperature (e.g., 0 °C) and allow them to warm slowly to room temperature.
-
Avoid heating the reaction mixture unless you have confirmed that the substitution reaction is too slow at ambient temperature. If heating is necessary, do so cautiously and monitor the reaction closely for byproduct formation.
Optimized Protocol: Synthesis of 3-(Azidomethyl)-1,1-dimethoxycyclobutane
This protocol provides a validated, step-by-step method for a clean SN2 reaction on the title compound, designed to minimize E2 elimination.
Caption: General workflow for a nucleophilic substitution experiment.
Materials:
-
This compound (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 - 1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound.
-
Dissolution: Add anhydrous DMF (approx. 0.1 - 0.2 M concentration relative to the substrate). Stir until the substrate is fully dissolved.
-
Nucleophile Addition: Add sodium azide in one portion. Caution: Azides are toxic and potentially explosive. Handle with appropriate care.
-
Reaction: Stir the mixture at room temperature (20-25 °C). The reaction is typically complete within 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Workup and Purification:
-
Quench: Carefully pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Wash: Combine the organic layers and wash them twice with brine to remove residual DMF.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a hexane/ethyl acetate gradient.
This procedure leverages a strong, non-basic nucleophile (N₃⁻) in a polar aprotic solvent (DMF) at a controlled temperature, representing the optimal conditions to maximize the yield of the SN2 product and suppress E2 elimination.
References
-
Cyclobutane containing natural products and synthetic intermediates. ResearchGate. Available at: [Link]
-
Cyclobutanone: A Key Intermediate for Pharmaceutical Drug Discovery. Pharmaffiliates. Available at: [Link]
-
Recent advances in the total synthesis of cyclobutane-containing natural products. Royal Society of Chemistry. Available at: [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. Available at: [Link]
-
Steric-approach control of the nucleophilic addition of secondary amines to cyclobutanes. ResearchGate. Available at: [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]
-
E2 Elimination Reaction. YouTube. Available at: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ACS Publications. Available at: [Link]
-
How do you tell whether it's going to be a substitution or elimination reaction? Reddit. Available at: [Link]
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.Google Patents.
-
Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. ResearchGate. Available at: [Link]
-
E2 Reaction Tricks & Details You Need To Know! YouTube. Available at: [Link]
-
E2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
solvents and substtituion and elimination. YouTube. Available at: [Link]
-
The E2 Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The E2 Reaction Mechanism [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Monitoring Reactions of 3-(Bromomethyl)-1,1-dimethoxycyclobutane by NMR
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 3-(Bromomethyl)-1,1-dimethoxycyclobutane in their synthetic workflows. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring reactions of this versatile building block using Nuclear Magnetic Resonance (NMR) spectroscopy. The unique structural features of this cyclobutane derivative present specific challenges and opportunities in reaction monitoring, which this guide aims to address with practical, field-tested advice.
Nuclear magnetic resonance spectroscopy is a powerful, non-invasive analytical tool for monitoring chemical reactions, offering insights into molecular structures and reaction kinetics.[1][2] For reactions involving this compound, ¹H and ¹³C NMR are indispensable for tracking the consumption of the starting material and the emergence of products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when monitoring reactions of this compound.
Q1: I'm having trouble assigning the proton (¹H) NMR signals for my starting material, this compound. Can you help?
A1: Absolutely. The ¹H NMR spectrum of this compound can be complex due to the rigid four-membered ring. Here is a general guide to the expected chemical shifts. Note that these can vary slightly depending on the solvent used.[3][4][5][6]
Table 1: Typical ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.1 | s | 6H |
| -CH ₂Br | ~3.4 | d | 2H |
| Ring CH ₂ | ~2.0-2.4 | m | 4H |
| Ring CH | ~2.5 | m | 1H |
Causality & Experimental Insight: The two methoxy groups (-OCH₃) are chemically equivalent and thus appear as a single sharp peak (singlet) integrating to six protons. The bromomethyl protons (-CH₂Br) are adjacent to a chiral center, which can sometimes lead to diastereotopicity, but they often appear as a simple doublet. The cyclobutane ring protons present as a complex multiplet due to restricted bond rotation and complex spin-spin coupling.
Q2: My reaction mixture shows unexpected new peaks in the NMR. What could they be?
A2: The appearance of unexpected signals can be attributed to several factors, including impurities in the starting material, side reactions, or degradation.
Troubleshooting Guide:
-
Check Starting Material Purity: Run a high-resolution NMR of your starting this compound to ensure it is free from significant impurities from its synthesis, such as residual cyclobutyl methanol.[7]
-
Consider Side Reactions:
-
Elimination: Under basic conditions, dehydrobromination can occur, leading to the formation of a methylenecyclobutane derivative.[8]
-
Ring-Opening: Cyclobutane rings, especially when substituted, can undergo ring-opening reactions under various conditions, including acidic, basic, or nucleophilic attack.[9][10] This can lead to a complex mixture of products.
-
Hydrolysis of the Acetal: The dimethoxy acetal is sensitive to acidic conditions and can hydrolyze to the corresponding ketone. Look for the disappearance of the characteristic methoxy singlet around 3.1 ppm and the potential appearance of new signals.[11]
-
Q3: How can I quantify the reaction progress using NMR?
A3: Quantitative NMR (qNMR) is a powerful technique for determining the relative concentrations of reactants and products.[12]
Step-by-Step Protocol for Reaction Monitoring:
-
Select a Suitable Internal Standard: Choose an internal standard that has a sharp singlet in a region of the spectrum that does not overlap with reactant or product signals. Hexamethyldisiloxane (HMDSO) or 1,3,5-trimethoxybenzene are often good choices.
-
Prepare the NMR Sample:
-
Carefully weigh a precise amount of the internal standard.
-
Add a known volume of the reaction mixture at specific time points.
-
Add the deuterated solvent.
-
-
Acquire the NMR Spectrum: Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to obtain accurate integrations.
-
Process and Analyze the Data:
-
Integrate the signal of the internal standard and set it to a known value (e.g., 1.00).
-
Integrate the characteristic signals of the starting material and the product.
-
The relative molar ratio can be calculated from these integrations.
-
Trustworthiness of the Protocol: This method provides a self-validating system as the concentration of the starting material should decrease as the product concentration increases, while the internal standard's integral remains constant.
Q4: The baseline of my NMR spectra is distorted, and the peaks are broad, making integration difficult. What's causing this?
A4: Spectral distortions can arise from several issues, particularly in reaction monitoring where the sample composition is changing.[1][2]
Troubleshooting Checklist:
-
Sample Inhomogeneity: The reaction may be causing changes in viscosity or the precipitation of solids, leading to a non-uniform magnetic field.[1] Try vortexing the NMR tube before acquisition.
-
Shimming: The shims may need to be readjusted for each time point, especially if the sample properties are changing significantly.
-
Paramagnetic Species: If your reaction involves metals or generates radical species, this can lead to significant line broadening.
-
Solvent Lock: If you are using non-deuterated solvents, the deuterium lock system cannot function, which can lead to field drift and distorted lineshapes.[1]
Expertise & Experience: For fast reactions where re-shimming at each time point is not feasible, consider using advanced NMR data processing techniques that are robust to spectral distortions.[1][2]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful reaction monitoring.
Caption: NMR reaction monitoring workflow.
Troubleshooting Decision Tree
When encountering issues, a logical decision-making process can quickly identify the root cause.
Caption: Troubleshooting decision tree for NMR monitoring.
References
-
Werz, D. B., et al. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. Available at: [Link]
-
Wong, H. N. C., et al. (2006). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]
-
Urbanczyk-Lipkowska, Z., & Fedorynski, M. (2007). Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. ResearchGate. Available at: [Link]
- Google Patents. (2013). CN103435439A - Preparation method of bromomethyl cyclobutane. Google Patents.
-
Jeziorna, A., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. ChemRxiv. Available at: [Link]
-
Dalvit, C., et al. (2014). NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise. Journal of Chemical Education. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. University of Wisconsin-Madison. Available at: [Link]
-
AZoM. (2018). Benchtop NMR and Nucleophilic Substitution. AZoM. Available at: [Link]
-
von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. kluedo. Available at: [Link]
-
National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. Available at: [Link]
-
Singh, K., et al. (2019). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2014). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods. Available at: [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). Varian Solvent Table with Chemical Shifts, Melting and Boiling Points. UCSB Chemistry and Biochemistry. Available at: [Link]
-
MDPI. (2018). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules. Available at: [Link]
Sources
- 1. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. chem.washington.edu [chem.washington.edu]
- 6. Solvent Table [nmr.chem.ucsb.edu]
- 7. CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights [mdpi.com]
- 12. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
Overcoming low yields in 3-(Bromomethyl)-1,1-dimethoxycyclobutane couplings
Welcome to the technical support center for 3-(Bromomethyl)-1,1-dimethoxycyclobutane. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in coupling reactions with this unique building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of the Cyclobutane Core
This compound is a valuable synthetic intermediate, offering access to novel chemical space through its strained four-membered ring. However, its structure presents distinct challenges in cross-coupling reactions. The primary C(sp³)-Br bond is sterically hindered by the adjacent cyclobutane ring, which can significantly slow down key steps in the catalytic cycle, such as oxidative addition.[1][2][3] Furthermore, the 1,1-dimethoxy acetal, while a useful protecting group, can be sensitive to certain reaction conditions.[4][5]
This guide will help you navigate these challenges to achieve higher yields and cleaner reaction profiles.
Troubleshooting Guide: Overcoming Low Yields
This section is structured to help you diagnose and solve common problems encountered during coupling reactions.
Problem 1: Low to No Product Formation (Poor Conversion)
Q: My cross-coupling reaction is failing or giving very low conversion. What are the primary factors to investigate?
A: Low conversion with this substrate typically stems from three main areas: (1) Ineffective Catalyst System, (2) Suboptimal Reaction Conditions, or (3) Substrate Instability. Let's break down how to troubleshoot each.
1. Ineffective Catalyst System
The steric bulk of the cyclobutane moiety often necessitates a carefully selected palladium catalyst and ligand system. Standard catalysts like Pd(PPh₃)₄ may be too bulky or not electron-rich enough to efficiently undergo oxidative addition with this substrate.
Key Considerations:
-
Ligand Choice: For C(sp³)-C(sp²) or C(sp³)-C(sp³) couplings involving sterically demanding partners, bulky, electron-rich phosphine ligands are often required. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is crucial for oxidative addition.[6]
-
Palladium Precursor: Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed active catalyst can be more effective than in-situ reduction of Pd(II) sources like Pd(OAc)₂ or PdCl₂.[6]
Recommended Catalyst Systems for Different Couplings:
| Coupling Type | Recommended Pd Precursor | Recommended Ligand | Base | Solvent | Temp (°C) | Citation(s) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, RuPhos, or XPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | [7][8][9] |
| Negishi | Pd(P(t-Bu)₃)₂ or Pd-PEPPSI-IPent | P(t-Bu)₃, SPhos | (None required) | THF, DMAc | 25-80 | [10][11][12] |
| Kumada | Ni(dppp)Cl₂ or Pd(dppf)Cl₂ | dppp, dppf | (None required) | THF, Et₂O | 0-25 | [13][14][15] |
| Buchwald-Hartwig | Pd₂(dba)₃ or G3/G4 Precatalysts | BrettPhos, RuPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-110 | [6][16][17] |
2. Suboptimal Reaction Conditions
Even with the right catalyst, the reaction environment must be finely tuned.
-
Base Selection (for Suzuki/Buchwald-Hartwig): The base plays a critical role in the transmetalation step of the Suzuki reaction and in deprotonating the amine in the Buchwald-Hartwig amination.[8][16] For Suzuki couplings, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOt-Bu is standard. Avoid aqueous bases if acetal stability is a concern.
-
Solvent Choice: Polar aprotic solvents like THF, Dioxane, Toluene, or DMAc are generally preferred. The choice of solvent can influence catalyst solubility and the rate of key steps.[18][19]
-
Temperature: Due to steric hindrance, these reactions may require higher temperatures (80-110 °C) to overcome the activation energy for oxidative addition. However, excessive heat can lead to catalyst decomposition or side reactions. Monitor the reaction progress and start with a moderate temperature (~80 °C).
3. Substrate Instability
-
Acetal Hydrolysis: The 1,1-dimethoxy acetal is stable under neutral and basic conditions but will hydrolyze back to the aldehyde in the presence of acid and water.[4][5] Ensure all reagents and solvents are anhydrous and that the reaction conditions are not acidic. Boronic acids used in Suzuki couplings can be slightly acidic; using potassium trifluoroborate salts can mitigate this.[9]
-
Organometallic Reagent Stability (for Negishi/Kumada): Grignard (Kumada) and organozinc (Negishi) reagents are highly sensitive to air and moisture.[14][18] Ensure they are handled under strictly inert conditions (e.g., Argon or Nitrogen atmosphere).
Troubleshooting Flowchart: Diagnosing Low Yield
Here is a logical workflow to diagnose the root cause of poor reaction performance.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Problem 2: Significant Side Product Formation
Q: My reaction produces the desired product, but it's contaminated with significant side products. How can I improve selectivity?
A: The main side reactions to consider are homocoupling of your coupling partner and protodebromination of the starting material.
-
Homocoupling: This is particularly common in Sonogashira (Glaser coupling) and Kumada reactions.[14][20]
-
Protodebromination: This occurs when the bromomethyl group is replaced by a hydrogen atom.
-
Solution: This side reaction can be caused by trace water reacting with organometallic intermediates or by certain catalyst decomposition pathways. Ensure all reagents and solvents are scrupulously dry. Using a slightly less reactive catalyst system or lower temperatures may also help.
-
Frequently Asked Questions (FAQs)
Q1: How does the cyclobutane ring specifically impact the reactivity of the bromomethyl group?
A: The cyclobutane ring imposes significant steric hindrance around the C(sp³)-Br bond. This hinders the approach of the bulky transition metal catalyst, which is a prerequisite for the oxidative addition step in most cross-coupling catalytic cycles.[1][2][21] This effect is analogous to the reduced reactivity often seen in couplings of secondary alkyl halides.[7][22] Consequently, more forcing conditions or highly active catalysts are needed compared to a simple primary alkyl bromide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. fastercapital.com [fastercapital.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst [organic-chemistry.org]
- 12. Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kumada coupling - Wikipedia [en.wikipedia.org]
- 14. Kumada Coupling | NROChemistry [nrochemistry.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. rsc.org [rsc.org]
- 18. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 19. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 21. Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Stability issues of 3-(Bromomethyl)-1,1-dimethoxycyclobutane during storage
Welcome to the technical support center for 3-(Bromomethyl)-1,1-dimethoxycyclobutane. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this valuable building block. By understanding the potential degradation pathways and implementing proper procedures, you can ensure the integrity of your starting material and the success of your experiments.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a question-and-answer format to directly address specific problems you may encounter.
Question 1: I've noticed a yellow to brown discoloration of my this compound upon storage. What is the cause, and is the material still usable?
Answer:
Discoloration is a common indicator of degradation. The primary cause is often the slow decomposition of the molecule, leading to the formation of impurities. Two likely pathways contribute to this:
-
Elimination Reaction: Alkyl bromides, such as this compound, can undergo elimination of hydrogen bromide (HBr) to form an alkene. This reaction can be promoted by trace amounts of moisture or basic residues, or by exposure to heat and light. The liberated HBr can further catalyze degradation.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the bromomethyl group to a hydroxymethyl group, again releasing HBr. This is a common issue with many bromoalkanes.
The generated HBr is a strong acid and can catalyze further decomposition, including the hydrolysis of the dimethoxy (ketal) group to a ketone. This cascade of reactions can produce a complex mixture of colored impurities.
Is it still usable? The usability of the discolored material depends on the extent of degradation and the sensitivity of your reaction. It is highly recommended to assess the purity of the material before use. A simple qualitative test or a more rigorous quantitative analysis can provide the necessary information.
Question 2: My reaction yield is lower than expected when using an older batch of this compound. How can I determine if the starting material is the problem?
Answer:
A decrease in reaction yield is a strong indication of reduced purity of your starting material. To confirm this, we recommend the following analytical procedures:
Recommended Purity Assessment:
| Analytical Method | Purpose | Expected Observations for Degraded Sample |
| ¹H NMR Spectroscopy | To identify and quantify major components. | Appearance of new signals corresponding to degradation products (e.g., alkene protons, alcohol protons, or ketone-related signals). A decrease in the integration of the characteristic peaks for the starting material relative to an internal standard. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To separate and identify volatile impurities. | Presence of multiple peaks in the chromatogram, with mass spectra corresponding to potential degradation products. |
| Karl Fischer Titration | To quantify the water content. | An elevated water content suggests that hydrolysis may be a significant degradation pathway. |
If these analyses confirm the presence of significant impurities, it is advisable to either purify the material or use a fresh batch for your experiment.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool environment, preferably refrigerated (2-8 °C).[1][2] Avoid exposure to high temperatures, as this can accelerate decomposition.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with oxygen and moisture, which can contribute to degradation.
-
Container: Use a tightly sealed, amber glass bottle to protect the compound from light and moisture.[3][4]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and moisture.[1][5]
What are the primary degradation pathways I should be aware of?
The two primary degradation pathways for this compound are elimination and hydrolysis, which can be followed by acid-catalyzed ketal hydrolysis.
Caption: Potential Degradation Pathways.
I suspect my compound has degraded. Is there a way to repurify it?
Repurification is possible, depending on the nature of the impurities. Column chromatography on silica gel is a common method for removing polar impurities such as the hydrolysis product. However, care must be taken as the silica gel can be slightly acidic and may promote further degradation. It is often more practical and time-efficient to start with a fresh batch of the reagent.
What safety precautions should I take when handling this compound?
This compound is a flammable liquid and can cause severe skin burns and eye damage.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][6] Keep it away from heat, sparks, and open flames.[3][5]
Experimental Protocols
Protocol 1: Small-Scale Purity Check by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis is desired.
-
Analysis: Acquire the ¹H NMR spectrum.
-
Data Interpretation: Compare the obtained spectrum with a reference spectrum of the pure compound. Look for the appearance of new peaks that may indicate the presence of impurities.
Sources
Technical Support Center: Stereochemical Control in Reactions of 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Welcome to the technical support center for managing stereochemistry in reactions involving 3-(bromomethyl)-1,1-dimethoxycyclobutane. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block and require precise control over stereochemical outcomes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges, grounded in established principles of organic chemistry.
Introduction: The Stereochemical Challenge
This compound presents a unique set of stereochemical considerations. The puckered nature of the cyclobutane ring, combined with the presence of a prochiral center at C3 and a reactive primary bromide, necessitates a nuanced approach to reaction design to achieve desired stereoisomers. The 1,1-dimethoxyacetal, while often considered a simple protecting group, can influence the conformational preferences of the ring and, consequently, the facial selectivity of incoming reagents. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism for nucleophilic substitution at the bromomethyl group?
A1: The reaction at the primary carbon of the bromomethyl group is expected to proceed predominantly through an SN2 (Bimolecular Nucleophilic Substitution) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1][2]
-
Causality: The primary nature of the carbon atom makes it sterically accessible for backside attack by a nucleophile, which is characteristic of an SN2 reaction.[1] The formation of a primary carbocation, which would be required for an SN1 mechanism, is highly energetically unfavorable.
Q2: What is the expected stereochemical outcome of an SN2 reaction on a chiral precursor?
A2: An SN2 reaction proceeds with inversion of configuration at the stereocenter. If you start with an enantiomerically enriched this compound where the bromomethyl group is, for instance, in the cis configuration relative to a substituent on another ring position, the product will have the incoming nucleophile in the trans configuration.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in Nucleophilic Substitution
Question: "I am reacting this compound with a nucleophile, but I am obtaining a mixture of diastereomers. How can I improve the selectivity?"
Root Cause Analysis:
Poor diastereoselectivity can arise from several factors:
-
Competing SN1 Pathway: Although unlikely for a primary bromide, harsh reaction conditions (high temperatures, strongly ionizing solvents) could promote a minor SN1 pathway, which would lead to a racemic mixture at the newly formed stereocenter.
-
Conformational Flexibility: The cyclobutane ring is not planar and undergoes rapid ring-flipping between two puckered conformations.[3] The relative energies of the transition states for the SN2 attack on each conformer may be very similar, leading to a mixture of products.
-
Starting Material Purity: The starting this compound may itself be a mixture of stereoisomers if not prepared stereoselectively.
Troubleshooting Protocol:
-
Favor the SN2 Pathway:
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophilicity of the latter and promoting the SN2 mechanism.[4] Protic solvents (e.g., water, alcohols) can solvate the nucleophile, reducing its reactivity, and may favor SN1 reactions.
-
Nucleophile Strength: Employ a strong, non-bulky nucleophile. Highly reactive nucleophiles favor the bimolecular pathway.[4]
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor any potential SN1 character.
-
-
Influence Conformational Preference:
-
Bulky Reagents: While a bulky nucleophile can hinder the SN2 reaction, a bulky protecting group elsewhere on the cyclobutane ring could lock the ring into a specific conformation, exposing one face of the bromomethyl group to attack more than the other.
-
Low Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state of lower energy.
-
-
Verify Starting Material:
-
Analyze the stereochemical purity of your starting this compound using chiral chromatography or high-field NMR with a chiral solvating agent.
-
Data Interpretation Table:
| Observation | Potential Cause | Recommended Action |
| Mixture of diastereomers | Competing SN1/SN2 pathways | Use polar aprotic solvent, strong nucleophile, lower temperature. |
| Mixture of diastereomers | Similar energy transition states for conformers | Try different solvents or temperatures to alter transition state energies. |
| Mixture of diastereomers | Impure starting material | Purify starting material and confirm stereochemistry. |
Problem 2: Competing Elimination and Ring-Opening Reactions
Question: "Besides the desired substitution product, I am observing significant amounts of byproducts, possibly from elimination or ring-opening. How can I suppress these side reactions?"
Root Cause Analysis:
-
E2 Elimination: Strong, sterically hindered bases can promote the E2 (Bimolecular Elimination) reaction, leading to the formation of a methylenecyclobutane derivative. This is a common competing pathway for SN2 reactions.
-
Ring Strain-Driven Opening: Cyclobutanes possess significant ring strain (approximately 26 kcal/mol).[5] Under certain conditions, particularly with Lewis acids or highly reactive nucleophiles, ring-opening can occur. The acetal group can be sensitive to acidic conditions, which might be generated in situ.
Troubleshooting Protocol:
-
Minimizing Elimination:
-
Choice of Base/Nucleophile: Use a nucleophile that is a weak base. For example, azide (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases. If a basic nucleophile is required, use a less sterically demanding one.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
-
-
Preventing Ring-Opening:
-
pH Control: Ensure the reaction medium is not acidic. The dimethoxy acetal is stable under neutral to strongly basic conditions but can be hydrolyzed under acidic conditions, which could lead to subsequent rearrangements.[3][6] If necessary, add a non-nucleophilic base like proton sponge to scavenge any adventitious acid.
-
Avoid Strong Lewis Acids: Be cautious with Lewis acidic reagents, as they can coordinate to the acetal oxygen atoms and promote ring-opening.
-
Experimental Workflow Diagram:
Caption: Troubleshooting workflow for nucleophilic substitution.
Problem 3: Ambiguous Stereochemical Assignment
Question: "I have isolated my product, but I am unsure of its stereochemistry. How can I definitively determine the relative configuration?"
Root Cause Analysis:
Determining the stereochemistry of cyclobutane derivatives can be challenging due to the puckered nature of the ring and the often complex proton-proton coupling constants in ¹H NMR spectra.[7]
Troubleshooting Protocol:
-
Advanced NMR Techniques:
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is a powerful technique to determine spatial proximity between protons. An NOE between a proton on the newly introduced substituent and a proton on the cyclobutane ring can establish their relative (cis or trans) orientation.
-
Coupling Constant (J-value) Analysis: While complex, detailed analysis of vicinal (³J) coupling constants can sometimes provide conformational information. cis and trans coupling constants in cyclobutanes can overlap in range, so this method should be used with caution and preferably in conjunction with other techniques.[7]
-
-
X-ray Crystallography:
-
If the product is a crystalline solid, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure and relative stereochemistry.
-
-
Chemical Correlation:
-
Convert your product to a known compound through a series of stereochemically well-defined reactions. If the stereochemistry of the known compound has been previously established, you can infer the stereochemistry of your initial product.
-
NMR Data Interpretation Guide:
Caption: Decision tree for stereochemical assignment.
References
-
Hughes, E. D. et. al. Nucleophilic Substitution Reactions. III. Stereochemistry. Nature, 1950 , 166, 679. [Link]
-
Fleming, I., & Williams, D. H. The NMR spectra of four-membered carbocyclic ring systems. Tetrahedron, 1967 , 23(6), 2747-2765. [Link]
-
Secci, F., Frongia, A., & Piras, P. P. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 2013 , 18(12), 15541-15572. [Link]
-
Chemistry LibreTexts. Acetal Formation. [Link]
-
Chemguide. THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. [Link]
-
Hamlin, T. A., et al. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 2018 , 24(23), 5927-5950. [Link]
Sources
- 1. s55964b120adeb6c5.jimcontent.com [s55964b120adeb6c5.jimcontent.com]
- 2. sciforum.net [sciforum.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting guide for 3-(Bromomethyl)-1,1-dimethoxycyclobutane nucleophilic substitution
Technical Support Center: 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Introduction
Welcome to the technical support guide for nucleophilic substitution reactions involving this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique structural features of this substrate—a primary bromide ideal for SN2 reactions, a sterically demanding cyclobutane ring, and an acid-sensitive ketal—present specific challenges and opportunities. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve successful and reproducible outcomes.
Section 1: Reaction Fundamentals and Planning
Q1: I'm planning a nucleophilic substitution with this compound. What are the critical factors to consider before starting my experiment?
A1: Careful planning is essential for success. Before you begin, evaluate the following four pillars of your reaction design:
-
The Nucleophile: The choice of nucleophile dictates many of the reaction parameters. Strong, soft nucleophiles (e.g., I⁻, CN⁻, N₃⁻, RS⁻) are ideal. Harder, more basic nucleophiles (e.g., RO⁻, OH⁻) can promote elimination (E2) pathways, though this is less likely for a primary bromide lacking accessible beta-protons on the ring.
-
The Solvent: The solvent's role is to solubilize reactants and influence the nucleophile's reactivity. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred. They solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding.
-
Temperature: Most substitutions on this substrate proceed well between room temperature and 60-80 °C. Higher temperatures can accelerate the desired reaction but may also promote side reactions, such as ring-opening or decomposition.[1][2] Monitor your reaction by TLC to find the optimal balance.
-
Workup and Stability: The 1,1-dimethoxycyclobutane moiety is a ketal, which is sensitive to acidic conditions.[3][4] Avoid acidic workups (e.g., washing with 1M HCl) unless ketal hydrolysis is the desired outcome. A neutral or mildly basic aqueous wash is crucial for preserving the structural integrity of your product.
Q2: How does the structure of this compound influence the reaction mechanism?
A2: The substrate's structure is tailored for a specific mechanism: the SN2 (Substitution, Nucleophilic, Bimolecular) pathway. Here’s why:
-
Primary Bromide: The leaving group, bromide, is attached to a primary carbon (-CH₂Br). Primary halides are excellent substrates for SN2 reactions because the reaction center is not sterically crowded.[5][6]
-
Steric Hindrance: While the carbon is primary, the adjacent cyclobutane ring provides significant steric bulk. This means that the "backside attack" required for the SN2 mechanism is somewhat hindered compared to a simple alkyl bromide like 1-bromopropane.[7] This steric hindrance makes the reaction rate sensitive to the size of the incoming nucleophile and generally rules out SN1 pathways, which would require the formation of a highly unstable primary carbocation.[8]
-
Concerted Mechanism: The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[9] This occurs via a trigonal bipyramidal transition state.
Below is a diagram illustrating the SN2 pathway for this substrate.
Caption: SN2 mechanism on this compound.
Section 2: Troubleshooting Common Experimental Problems
Q3: My reaction is extremely slow or isn't working at all. What should I check?
A3: Low or no conversion is a common issue that can almost always be traced back to a few key factors. Use the following flowchart to diagnose the problem.
Caption: Troubleshooting flowchart for low reaction conversion.
Key Actionable Steps:
-
Increase Temperature: The steric hindrance from the cyclobutane ring may require more thermal energy. Gently warm the reaction to 50-60 °C and monitor for progress.
-
Add a Catalyst: For halide nucleophiles (Cl⁻, I⁻), adding a catalytic amount of sodium iodide (NaI) can accelerate the reaction via the Finkelstein reaction mechanism.
-
Change Solvent: If solubility is an issue, switch to a more powerful polar aprotic solvent like DMF or DMSO.
Q4: My TLC/LCMS shows my starting material is consumed, but I have multiple new spots. What are these side products?
A4: The formation of multiple products points towards side reactions. The two most probable culprits are ketal hydrolysis and ring-opening.
-
Ketal Hydrolysis: This is the most common side reaction, especially if any adventitious acid or water is present during the reaction or, more likely, during an acidic workup. The dimethoxy ketal hydrolyzes to form the corresponding ketone.[3][4] This product will have a different polarity and a distinct carbonyl peak in the IR spectrum.
-
Prevention: Ensure your reaction is run under anhydrous conditions. Crucially, perform a neutral or mildly basic workup (e.g., wash with saturated NaHCO₃ solution) to prevent hydrolysis.
-
-
Ring-Opening: While less common under standard SN2 conditions, the inherent ring strain of the cyclobutane system can lead to ring-opening, particularly with certain nucleophiles or at high temperatures.[1][2][10] This often results in linear, acyclic products.
-
Prevention: Avoid high reaction temperatures and harsh reagents, especially Lewis acids, which can catalyze ring-opening.[1]
-
Caption: Potential reaction pathways and side products.
Q5: What is the best practice for purifying the final product?
A5: Purification can be challenging due to the potential for similar polarities between the product and any unreacted starting material or side products.
-
Column Chromatography: This is the most reliable method. A silica gel column using a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product.
-
Distillation: If the product is a liquid and thermally stable, short-path distillation under reduced pressure can be an excellent method for purification, especially on a larger scale.[11]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide highly pure material.
Section 3: Handling Specific Nucleophiles - The Case of Sodium Azide
Q6: I am performing an azidation using sodium azide (NaN₃). What are the critical safety protocols and experimental tips?
A6: Sodium azide is an excellent nucleophile for introducing the azide moiety, but it is highly toxic and potentially explosive .[12][13][14] Strict adherence to safety protocols is non-negotiable.
Safety First:
-
Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[13][14] Its toxicity is comparable to that of sodium cyanide.[14] Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves.[12]
-
Explosion Hazard:
-
Heavy Metals: NEVER allow sodium azide or its solutions to come into contact with heavy metals like lead, copper, silver, or zinc (including brass fittings on equipment).[12][13] It can form highly shock-sensitive and explosive heavy metal azides. Use plastic or ceramic spatulas.
-
Acid: Sodium azide reacts with acids to form hydrazoic acid (HN₃), which is a toxic, volatile, and explosive gas.[12][15] Your reaction and workup must be performed under neutral or basic conditions.
-
Chlorinated Solvents: Avoid chlorinated solvents like dichloromethane (DCM) or chloroform, as they can form explosive organic azides.[12][14]
-
-
Waste Disposal: DO NOT pour any azide-containing waste down the drain.[12] This can lead to the formation of explosive metal azides in the plumbing. All azide waste must be collected and disposed of through your institution's hazardous waste program.
Experimental Protocol Table: Azide Substitution
| Parameter | Recommendation | Rationale & Citation |
| Solvent | Anhydrous DMF or DMSO | Excellent solubility for NaN₃ and the substrate, promoting a fast SN2 reaction. |
| Temperature | 50–70 °C | Provides sufficient energy to overcome the activation barrier without significant decomposition. |
| Stoichiometry | 1.2–1.5 equivalents of NaN₃ | Ensures the reaction goes to completion. |
| Workup | Pour reaction into water, extract with a non-halogenated solvent (e.g., EtOAc, ether). Wash with water and brine. | Avoids the formation of toxic hydrazoic acid and explosive byproducts. |
| Monitoring | TLC or IR Spectroscopy | The azide stretch (N=N=N) appears as a very strong, sharp peak around 2100 cm⁻¹, providing an unmistakable signal of product formation. |
References
-
Werz, D. B., et al. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. Available at: [Link]
-
BTC Blog. (2025). What reactions can cyclobutanol participate in? BTC. Available at: [Link]
-
Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. Available at: [Link]
-
Environment, Health & Safety, University of California, Berkeley. Safe Handling of Sodium Azide (SAZ). Available at: [Link]
-
Singh, D., & Goswami, A. (n.d.). Probable mechanism of the nucleophilic ring-opening of DACs by sydnones. ResearchGate. Available at: [Link]
-
Kansas State University. (2025). Sodium Azide. Available at: [Link]
-
Brainly.in. (2023). Reaction of cyclobutane. Available at: [Link]
-
American Chemical Society Publications. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Chemical Health & Safety. Available at: [Link]
-
CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. Available at: [Link]
-
Rzepa, H. (2021). Dimethyl ketal hydrolysis catalysed by hydroxide and hydronium ions. Henry Rzepa's Blog. Available at: [Link]
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Rzepa, H. (2021). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog. Available at: [Link]
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Organic Chemistry Tutor. (2022). How Does SN2 Work? Step-by-Step Guide! YouTube. Available at: [Link]
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Chemistry LibreTexts. (2021). Nucleophilic Substitution Reaction Overview. Available at: [Link]
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Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Available at: [Link]
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Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available at: [Link]
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Hanson, L. (2020). Chapter 7 Alkyl Halides: Nucleophilic Substitution and Elimination Reactions Lesson 4 Part 1. YouTube. Available at: [Link]
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ResearchGate. (2025). The application of cyclobutane derivatives in organic synthesis. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-(Bromomethyl)-1,1-dimethoxycyclobutane in Nucleophilic Substitution Reactions
Introduction
For researchers and professionals in the field of drug development and organic synthesis, a nuanced understanding of the reactivity of alkyl halides is fundamental. These compounds are pivotal building blocks, and their efficacy in synthetic routes is largely dictated by their susceptibility to nucleophilic substitution. This guide provides an in-depth comparative analysis of the reactivity of a specialized primary alkyl halide, 3-(Bromomethyl)-1,1-dimethoxycyclobutane, with a range of other common alkyl halides. We will delve into the structural and electronic factors governing its reactivity in both bimolecular (SN2) and unimolecular (SN1) nucleophilic substitution reactions, supported by established chemical principles and proposing a robust experimental framework for quantitative comparison.
The Unique Structural Landscape of this compound
This compound is a primary alkyl bromide, a class of compounds typically reactive towards SN2 displacement. However, its structure presents several unique features that are anticipated to significantly modulate its reactivity profile:
-
Steric Hindrance: The bromomethyl group is attached to a cyclobutane ring, which is substituted at the 3-position relative to the leaving group. This arrangement is analogous to neopentyl bromide, where a bulky tert-butyl group is situated at the β-carbon. This significant steric bulk is expected to severely hinder the backside attack required for an SN2 mechanism.[1][2][3]
-
Ring Strain: Cyclobutane rings possess considerable angle strain. Any change in hybridization at the ring carbons during a reaction can either alleviate or exacerbate this strain, thereby influencing the reaction rate.
-
Gem-Dimethoxy Group: The presence of two methoxy groups on the cyclobutane ring introduces electronic effects and further steric bulk that can influence the stability of potential intermediates.
-
Potential for Carbocation Rearrangement: Should the reaction proceed via an SN1 pathway, the initially formed primary carbocation would be highly unstable. This creates a strong driving force for rearrangement, potentially through ring expansion to a more stable cyclopropylcarbinyl or cyclopentyl cation.[4]
Comparative Reactivity in SN2 Reactions
The SN2 reaction is a single-step process where the rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[5][6] Steric hindrance is a dominant factor governing the rate of SN2 reactions.[7][8][9][10]
Theoretical Comparison with Other Alkyl Halides
Based on established principles of steric hindrance, we can predict the relative SN2 reactivity of this compound compared to other representative alkyl bromides.
| Alkyl Halide | Structure | Type | Expected Relative SN2 Rate | Rationale |
| Methyl bromide | CH₃Br | Methyl | Very High (~1,000,000) | Minimal steric hindrance, providing easy access for the nucleophile.[11] |
| n-Butyl bromide | CH₃(CH₂)₃Br | Primary (1°) | High (~40,000) | Unbranched primary halide with moderate steric hindrance.[11] |
| iso-Butyl bromide | (CH₃)₂CHCH₂Br | Primary (1°) | Moderate (~2,000) | Branching at the β-carbon increases steric hindrance compared to n-butyl bromide. |
| This compound | C₆H₁₁Br(OCH₃)₂ | Primary (1°) | Very Low (Predicted) | Significant steric hindrance from the substituted cyclobutane ring, analogous to neopentyl systems. |
| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary (1°) | Very Low (~1) | Extreme steric hindrance from the β-tert-butyl group effectively blocks backside attack.[1][2][3] |
| sec-Butyl bromide | CH₃CHBrCH₂CH₃ | Secondary (2°) | Low (~500) | Increased steric hindrance at the α-carbon significantly slows the reaction.[11] |
| Benzyl bromide | C₆H₅CH₂Br | Primary (1°) | Very High | The π-system of the benzene ring stabilizes the transition state, accelerating the reaction. |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | Negligible | The α-carbon is completely shielded from backside attack.[8] |
Note: Relative rates are approximate and can vary with specific reaction conditions. The value for this compound is a prediction based on structural analogy.
Mechanistic Visualization of SN2 Reactivity
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A Comparative Guide to the Reactivity of Bromomethyl-Substituted Cycloalkanes: 3-(Bromomethyl)-1,1-dimethoxycyclobutane vs. Bromomethylcyclopentane
Introduction
In the landscape of medicinal chemistry and synthetic route design, alkyl halides serve as foundational building blocks for introducing a vast array of functional groups. Their reactivity, however, is not uniform and is profoundly influenced by their molecular architecture. This guide provides an in-depth comparison of the reactivity of two primary alkyl bromides: 3-(bromomethyl)-1,1-dimethoxycyclobutane and bromomethylcyclopentane. While both possess a bromomethyl group susceptible to nucleophilic substitution, the underlying carbocyclic scaffolds—a strained cyclobutane and a relatively strain-free cyclopentane—impart distinct chemical behaviors. Understanding these differences is paramount for researchers aiming to control reaction outcomes, optimize yields, and predict potential side reactions in complex synthetic pathways.
We will dissect the structural and electronic properties of each molecule, postulate the mechanistic implications of these features, and provide a robust experimental framework for quantifying their reactivity. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when employing these versatile synthetic intermediates.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of an alkyl halide is dictated by factors including the stability of the transition state, the steric accessibility of the electrophilic carbon, and the potential for competing reaction pathways. Here, the primary differentiator is the nature of the cycloalkane ring.
-
Bromomethylcyclopentane : This molecule features a bromomethyl group attached to a cyclopentane ring. The cyclopentane ring is considered to have minimal ring strain, with internal bond angles close to the ideal tetrahedral angle of 109.5°.[1][2] It adopts a flexible "envelope" conformation to relieve torsional strain.[2] The bromomethyl group is attached to a primary carbon, making it a classic substrate for bimolecular nucleophilic substitution (SN2) reactions.[3] The overall structure is sterically unencumbered around the reaction center.
-
This compound : This compound is built upon a cyclobutane core, a system characterized by significant ring strain.[4] This strain arises from two main sources:
-
Angle Strain : The internal bond angles of a planar cyclobutane are 90°, a substantial deviation from the ideal 109.5°, leading to inefficient orbital overlap and weaker C-C bonds.[1]
-
Torsional Strain : Eclipsing interactions between adjacent hydrogen atoms further destabilize the ring.[4]
This inherent instability makes the cyclobutane ring more reactive and prone to reactions that can alleviate this strain.[1][4] Furthermore, the molecule is substituted with a 1,1-dimethoxy (acetal) group. These methoxy groups exert a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen, which can influence the electron density at the distant reaction center.
-
| Feature | This compound | Bromomethylcyclopentane |
| Molecular Formula | C7H13BrO2 | C6H11Br[5] |
| Molecular Weight | 209.08 g/mol | 163.06 g/mol [5] |
| Core Scaffold | Cyclobutane | Cyclopentane |
| Ring Strain | High (approx. 26 kcal/mol)[4] | Low (approx. 6 kcal/mol)[2] |
| Key Substituents | Bromomethyl, 1,1-Dimethoxy (Acetal) | Bromomethyl |
| Reaction Center | Primary Alkyl Bromide | Primary Alkyl Bromide |
Theoretical Reactivity: Postulates and Mechanistic Considerations
Based on the structural differences, we can postulate how each compound will behave under typical nucleophilic substitution conditions.
SN2 Pathway
The SN2 reaction involves a backside attack by a nucleophile on the electrophilic carbon, proceeding through a trigonal bipyramidal transition state.[3][6] The rate is highly sensitive to steric hindrance.
-
Bromomethylcyclopentane : As a primary alkyl halide with minimal steric bulk, it is expected to be an excellent substrate for SN2 reactions. The transition state is readily accessible.
-
This compound : While also a primary alkyl halide, the rigid, puckered nature of the cyclobutane ring could present slightly more steric hindrance to the incoming nucleophile compared to the more flexible cyclopentane. More significantly, the high internal energy of the strained ring could influence the transition state energy. However, since the reaction occurs on an exocyclic carbon, the direct impact on the SN2 rate may be less pronounced than for reactions occurring on the ring itself.
SN1 and Carbocation-Mediated Pathways
The SN1 pathway involves the formation of a carbocation intermediate. Although primary alkyl halides rarely undergo a pure SN1 reaction, conditions that favor carbocation formation (e.g., solvolysis in a polar, protic solvent) can reveal important mechanistic tendencies.[6]
-
Bromomethylcyclopentane : Loss of the bromide would generate a primary carbocation, which is highly unstable. Rearrangement via a hydride shift to form a more stable tertiary carbocation on the ring is possible, but the initial formation is energetically costly.
-
This compound : The formation of the initial primary carbocation is similarly unfavorable. However, the high ring strain of the cyclobutane scaffold introduces a powerful driving force for rearrangement. A ring expansion via an alkyl shift is a highly probable event, where the strained four-membered ring rearranges to a more stable five-membered cyclopentane ring.[7] This process, known as a Wagner-Meerwein rearrangement, can lead to a complex mixture of products. The electron-withdrawing methoxy groups would destabilize the initial carbocation, but their lone pairs could potentially stabilize a rearranged carbocation if it forms on the carbon bearing the oxygens.
Experimental Protocol: A Comparative SN2 Rate Study
To empirically validate the theoretical postulates, a comparative kinetic study is essential. The reaction of the alkyl bromides with sodium azide in dimethyl sulfoxide (DMSO) is a classic SN2 transformation that is easily monitored.
Objective: To compare the rate of SN2 reaction of this compound and bromomethylcyclopentane with sodium azide.
Materials:
-
This compound (≥95% purity)
-
Bromomethylcyclopentane (≥95% purity)[5]
-
Sodium Azide (NaN3, ≥99%)
-
Dimethyl Sulfoxide (DMSO, anhydrous, ≥99.9%)
-
Dodecane (internal standard, ≥99%)
-
Reaction vials with septa, magnetic stir bars
-
Constant temperature heating block or oil bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M solution of sodium azide in anhydrous DMSO. Prepare a separate stock solution of dodecane (internal standard) in DMSO.
-
Reaction Setup: In two separate, identical reaction vials, place a magnetic stir bar.
-
Vial A: Add 5 mL of the sodium azide stock solution.
-
Vial B: Add 5 mL of the sodium azide stock solution.
-
-
Standard Addition: To each vial, add a precise amount of the dodecane internal standard stock solution.
-
Initiation: Equilibrate both vials to 50 °C in the heating block with stirring. To initiate the reactions simultaneously, add 0.1 mmol of this compound to Vial A and 0.1 mmol of bromomethylcyclopentane to Vial B. Start a timer immediately.
-
Sampling: At regular intervals (e.g., t = 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from each vial.
-
Quenching: Immediately quench each aliquot in a separate GC vial containing 1 mL of diethyl ether and 1 mL of water. Shake vigorously and allow the layers to separate.
-
Analysis: Analyze the organic (ether) layer of each quenched sample by GC-MS. The disappearance of the starting material peak relative to the internal standard peak will be used to determine the reaction progress.
-
Data Processing: Calculate the concentration of the starting material at each time point. Plot ln([Substrate]) versus time to determine the pseudo-first-order rate constant (k) for each reaction.
Anticipated Results and Discussion
Based on our mechanistic analysis, we can predict the outcome of the comparative experiment.
Expected Quantitative Data:
| Compound | Predicted Relative Rate (krel) | Rationale | Potential Byproducts |
| Bromomethylcyclopentane | 1.0 (Reference) | Unhindered primary alkyl halide, low ring strain. Classic SN2 substrate. | Minor E2 product with a strong base, but azide is non-basic. |
| This compound | ~0.7 - 0.9 | Slightly increased steric hindrance from the rigid cyclobutane ring may slow the reaction. The inductive effect of the acetal is likely minimal over three bonds. | None expected under these SN2 conditions. |
Discussion:
The experimental results are expected to show that bromomethylcyclopentane reacts faster in an SN2 reaction than this compound. While both are primary bromides, the greater conformational flexibility and lower steric profile of the cyclopentane derivative allow for a lower energy transition state. The rigid structure of the cyclobutane derivative presents a slightly more hindered approach for the nucleophile's backside attack.
It is crucial to choose reaction conditions that favor the SN2 pathway to ensure a direct comparison of intrinsic reactivity. Using a non-basic nucleophile like azide (N3-) and a polar aprotic solvent like DMSO minimizes competing elimination (E2) and unimolecular (SN1) pathways.[8] If this experiment were conducted under solvolytic conditions (e.g., in hot methanol), one would expect a significantly different outcome, with the cyclobutane derivative likely yielding a mixture of products, including ring-expanded cyclopentane derivatives, due to the high propensity for carbocation rearrangement.[7][9]
// Reactants Nu [label="N₃⁻", shape=plaintext, fontcolor="#EA4335"]; Sub_CP [label="Bromomethylcyclopentane"]; Sub_CB [label="this compound"];
// Transition States TS_CP [label="[Transition State CP]‡", shape=box, style=dashed]; TS_CB [label="[Transition State CB]‡", shape=box, style=dashed];
// Products Prod_CP [label="Azidomethylcyclopentane + Br⁻"]; Prod_CB [label="3-(Azidomethyl)-1,1-dimethoxycyclobutane + Br⁻"];
// Energy Labels Energy_CP [label="ΔG‡ (Lower)", shape=plaintext, fontsize=9]; Energy_CB [label="ΔG‡ (Higher)", shape=plaintext, fontsize=9];
// Pathways {rank=same; Nu; Sub_CP; Sub_CB;} {rank=same; TS_CP; TS_CB;} {rank=same; Prod_CP; Prod_CB;}
Nu -> Sub_CP [style=invis]; Nu -> Sub_CB [style=invis];
Sub_CP -> TS_CP [label="Backside Attack\n(Less Hindered)"]; TS_CP -> Prod_CP; TS_CP -> Energy_CP [style=invis];
Sub_CB -> TS_CB [label="Backside Attack\n(Slightly More Hindered)"]; TS_CB -> Prod_CB; TS_CB -> Energy_CB [style=invis]; } dot Caption: Comparative SN2 transition states.
Conclusion
While both this compound and bromomethylcyclopentane are valuable primary alkyl bromide building blocks, their reactivity profiles are distinct, governed primarily by the properties of their carbocyclic cores.
-
Bromomethylcyclopentane is a straightforward, highly reactive substrate for SN2 reactions due to its low ring strain and minimal steric hindrance. It is the preferred reagent for clean, predictable nucleophilic substitutions.
-
This compound is a slightly less reactive SN2 substrate. Its true synthetic utility and complexity arise under conditions that can promote carbocation formation, where the high ring strain provides a potent thermodynamic driving force for ring-expansion rearrangements.
For the synthetic chemist, the choice between these two reagents depends on the desired outcome. For direct, clean substitution, the cyclopentane derivative is superior. For accessing more complex, rearranged cyclopentyl structures from a cyclobutane precursor, the unique strain-driven reactivity of the cyclobutane derivative offers powerful, albeit more complex, synthetic opportunities.
References
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Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]
-
Master Organic Chemistry. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. [Link]
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-
PubChem. (n.d.). (Bromomethyl)cyclopentane. [Link]
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ResearchGate. (n.d.). Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. [Link]
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Master Organic Chemistry. (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]
-
Quora. (2017). Which is more stable cyclopentanone or cyclobutanone?. [Link]
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Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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-
Wikipedia. (n.d.). Ring strain. [Link]
-
Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
-
Chegg.com. (2022). Solved 5. Solvolysis of bromomethylcyclopentane in methanol. [Link]
-
Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. [Link]
-
ChemSynthesis. (2025). 1-(bromomethyl)-1-methoxycyclobutane. [Link]
-
CUTM Courseware. (n.d.). Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. [Link]
-
Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]
-
Odinity. (2017). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. [Link]
-
Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]
-
YouTube. (2015). Nucleophilic Substitution Mechanism. [Link]
-
ACS Publications. (2024). Beyond Strain Release: Delocalization-Enabled Organic Reactivity. [Link]
-
YouTube. (2018). Stability of Cycloalkanes - Angle Strain. [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]
-
Chemistry LibreTexts. (2023). 4.2: Cycloalkanes and Their Relative Stabilities. [Link]
-
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A Comparative Spectroscopic Guide to Confirming the Structure of 3-(Bromomethyl)-1,1-dimethoxycyclobutane
For researchers, synthetic chemists, and professionals in drug development, unambiguous structural confirmation of novel molecules is paramount. This guide provides an in-depth comparative analysis of the spectroscopic techniques required to definitively identify 3-(Bromomethyl)-1,1-dimethoxycyclobutane. We will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Crucially, we will also compare this data with that of plausible isomeric impurities, demonstrating how to differentiate the target molecule from potential synthetic byproducts.
The Importance of Rigorous Structural Elucidation
The precise arrangement of functional groups in this compound is critical to its intended chemical properties and reactivity. Synthetic routes, such as the bromination of 3-(hydroxymethyl)-1,1-dimethoxycyclobutane or the reaction of 3-methylenecyclobutane-1,1-dimethoxide with a bromine source, can potentially lead to isomeric byproducts through rearrangements or incomplete reactions. Therefore, a multi-faceted spectroscopic approach is not just recommended, but essential for quality control and to ensure the integrity of subsequent research.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each proton environment. The puckered nature of the cyclobutane ring can lead to complex splitting patterns.
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| -OCH₃ | ~3.2 | Singlet (s) | The two methoxy groups are chemically equivalent, and the protons are not coupled to other protons. Their chemical shift is influenced by the electronegative oxygen atom.[1][2][3] |
| -CH₂Br | ~3.5 | Doublet (d) | These protons are adjacent to the electronegative bromine atom, resulting in a downfield shift. They are coupled to the proton on C3. |
| Ring -CH₂- (at C2 and C4) | 1.8 - 2.4 | Multiplets (m) | These protons are part of the cyclobutane ring and will exhibit complex splitting due to coupling with each other and with the proton at C3. |
| Ring -CH- (at C3) | 2.5 - 2.9 | Multiplet (m) | This proton is coupled to the adjacent methylene protons of the ring and the bromomethyl group, leading to a complex multiplet. |
Comparison with a Potential Isomer: 1-(Bromomethyl)-1-methoxycyclobutane
A potential byproduct could be 1-(Bromomethyl)-1-methoxycyclobutane, arising from incomplete acetal formation. Its ¹H NMR spectrum would be significantly different:
| Protons (Isomer) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Differentiating Feature |
| -OCH₃ | ~3.3 | Singlet (s) | Only one methoxy group signal would be present. |
| -CH₂Br | ~3.6 | Singlet (s) | These protons are on a quaternary carbon and would not be split. |
| Ring -CH₂- | 1.9 - 2.5 | Multiplets (m) | The pattern would be different due to the altered symmetry of the molecule. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon environments.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| -OCH₃ | ~50 | Typical chemical shift for methoxy carbons.[3] |
| -CH₂Br | ~35 | The carbon is attached to an electronegative bromine atom. |
| Ring -CH₂- (at C2 and C4) | ~30-40 | Aliphatic carbons in a strained ring system. |
| Ring -CH- (at C3) | ~40-50 | The chemical shift is influenced by the attached bromomethyl group. |
| Quaternary Carbon (C1) | ~100 | This carbon is bonded to two oxygen atoms (acetal), resulting in a significant downfield shift. |
Comparison with a Potential Rearrangement Product: (1-bromo-2,2-dimethoxycyclobutyl)methane
Ring-opening and closing during synthesis could potentially lead to rearranged isomers.
| Carbon (Isomer) | Expected Chemical Shift (δ, ppm) | Differentiating Feature |
| Quaternary Carbon (C2) | ~100 | The position of the acetal carbon would be different. |
| -CHBr- | ~50-60 | A methine carbon attached to bromine would be significantly downfield. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.
Expected Mass Spectrum for this compound:
The molecular formula is C₇H₁₃BrO₂. The molecular weight will be approximately 208 and 210 g/mol , corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 208 and 210 will be observed, which is a definitive indicator of the presence of one bromine atom.[4][5]
-
Key Fragmentation Pathways:
-
Loss of a methoxy group (-OCH₃): Peaks at m/z 177 and 179.
-
Loss of the bromomethyl radical (•CH₂Br): A peak at m/z 115.
-
Cleavage of the cyclobutane ring: Various smaller fragments would be observed.
-
Comparison with an Isomer Lacking Bromine: 3-(Hydroxymethyl)-1,1-dimethoxycyclobutane
If the bromination step is incomplete, the starting material may be present.
-
Molecular Ion (M⁺): A single peak at m/z 146. The characteristic bromine isotope pattern will be absent.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FTIR Data for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| C-H (alkane) | 2850-3000 | Stretching vibrations of the methyl and methylene groups. |
| C-O (ether/acetal) | 1050-1150 | Strong C-O stretching bands are characteristic of ethers and acetals.[1][2][3] |
| C-Br | 500-600 | C-Br stretching vibrations occur in the fingerprint region. |
Comparison with a Potential Oxidized Byproduct: 3-(Dimethoxymethyl)cyclobutanone
Oxidation of the starting alcohol before bromination could lead to a ketone.
-
C=O (ketone): A strong, sharp absorption band around 1780 cm⁻¹ (characteristic for a ketone in a four-membered ring) would be a clear indicator of this impurity and would be absent in the target molecule.
Experimental Protocols
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Mass Spectrometry (GC-MS)
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
-
The GC will separate the components of the sample before they enter the MS.
-
Acquire the mass spectrum over a range of m/z 40-300.
FTIR Spectroscopy (ATR)
-
Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Visualizing the Workflow
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound requires a synergistic approach utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR. By comparing the experimental data with the expected values and those of potential isomeric impurities, researchers can confidently verify the structure of their synthesized product. This rigorous analytical process is fundamental to ensuring the reliability and reproducibility of scientific research and development.
References
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Ernst, R. R. (1969). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Molecular Physics, 16(3), 241–255. [Link]
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Browne, C. E., Ruehle, P. H., Dobbs, T. K., & Eisenbraun, E. J. (1979). Carbon-13 NMR analysis of cyclobutane dimers from benzocycloalkenes. Magnetic Resonance in Chemistry, 12(10), 553-557. [Link]
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Hasegawa, T., et al. (1984). Photodimerization of 2-anthracenecarbonitrile. The Journal of Organic Chemistry, 49(14), 2513–2519. [Link]
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Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]
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OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers – Organic Chemistry. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Kinetic studies of reactions involving 3-(Bromomethyl)-1,1-dimethoxycyclobutane
An In-Depth Technical Guide to the Kinetic Studies of Reactions Involving 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Introduction: The Unique Reactivity of a Strained Cyclobutane System
This compound is a fascinating substrate for mechanistic and synthetic studies. Its structure combines several key features that dictate its chemical behavior: a primary alkyl bromide, a strained cyclobutane ring, and a gem-dimethoxy acetal group. Understanding the kinetics of its reactions is crucial for predicting product outcomes and optimizing synthetic protocols, particularly in the development of complex molecules where precise control over reactivity is paramount.
This guide provides a comparative analysis of the kinetic behavior of this compound. We will explore the underlying physical organic principles governing its reactivity, compare it with structurally related alternatives, and provide detailed experimental protocols for researchers to conduct their own kinetic investigations. The focus is on solvolysis and substitution reactions, where the interplay of carbocation stability, ring strain, and neighboring group participation leads to complex and insightful reaction pathways.
Theoretical Background: Unraveling the Driving Forces of Reactivity
The reaction kinetics of this compound are governed by a combination of electronic and steric factors, primarily centered around the fate of the carbocationic intermediate formed upon departure of the bromide leaving group.
-
Cyclobutane Ring Strain: Cyclobutane rings possess significant angle and torsional strain (approx. 26 kcal/mol). This inherent strain provides a thermodynamic driving force for rearrangements that can expand the ring into a more stable five-membered system, such as a cyclopentane ring.[1] This ring expansion is a common pathway for reactions involving carbocations adjacent to a cyclobutane ring.[1][2]
-
The Cyclobutylcarbinyl Cation: The initial carbocation formed is a primary cyclobutylcarbinyl cation. Like the extensively studied cyclopropylcarbinyl cation, this intermediate is prone to rapid rearrangement.[3] Computational and experimental studies on related systems have implicated the involvement of nonclassical "bicyclobutonium" carbocations, which can lead to a mixture of products.[3][4]
-
Influence of the Gem-Dimethoxy Group: The 1,1-dimethoxy (acetal) group is an electron-donating group through resonance. While it is not directly attached to the reaction center, its inductive and field effects can influence the stability of intermediates and transition states. More importantly, it provides a unique structural marker for analytical monitoring and can influence the conformational properties of the cyclobutane ring.
Comparative Kinetic Analysis: Benchmarking Against Alternatives
To truly understand the reactivity of this compound, it is essential to compare its reaction rates with those of carefully chosen alternative substrates. This comparison allows for the isolation of specific structural effects.
| Substrate | Key Structural Feature | Expected Relative Rate of Solvolysis | Rationale |
| This compound | Target Molecule | - | Baseline for comparison. Prone to rapid rearrangement due to ring strain. |
| Cyclobutylcarbinyl Bromide | No Acetal Group | Slower | The electron-donating nature of the methoxy groups in the target molecule may slightly stabilize the developing positive charge, leading to a modest rate enhancement. |
| Neopentyl Bromide (1-Bromo-2,2-dimethylpropane) | Acyclic Analogue | Significantly Slower | Neopentyl systems are famously unreactive in SN2 reactions due to steric hindrance and slow to ionize in SN1 reactions. This comparison highlights the profound rate acceleration provided by the relief of ring strain in the cyclobutane system. |
| Cyclopropylcarbinyl Bromide | Higher Ring Strain | Significantly Faster | The cyclopropylcarbinyl system undergoes solvolysis at an exceptionally high rate due to the efficient electronic participation of the cyclopropyl ring in stabilizing the carbocationic transition state.[5] This serves as an upper benchmark for reactivity driven by relief of strain in small rings. |
The solvolysis of these substrates likely proceeds through an SN1-like mechanism, where the rate-determining step is the formation of the carbocation.[6][7] The significant rate acceleration observed in systems that can relieve ring strain underscores the importance of this thermodynamic sink in driving the reaction forward.
Visualizing the Reaction Pathways
The solvolysis of this compound can proceed through multiple pathways, including direct substitution and rearrangement. The formation of a transient cyclobutylcarbinyl cation can lead to a more stable tertiary cyclopentyl cation via ring expansion.
Caption: Potential solvolysis pathways for this compound.
Experimental Methodologies for Kinetic Studies
Accurate determination of reaction rates requires robust analytical techniques capable of monitoring concentration changes over time. For the substrates discussed, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are the most suitable methods.[8]
In-Situ NMR Spectroscopy
NMR is a powerful tool for kinetic analysis as it is non-destructive and inherently quantitative, provided proper experimental parameters are chosen.[9][10] It allows for the simultaneous monitoring of starting materials, intermediates, and products.
-
Causality: By integrating the signals corresponding to unique protons on the reactant and product molecules, their relative concentrations can be determined at various time points. For instance, the disappearance of the -CH2Br signal and the appearance of a new signal for -CH2-O-Solvent can be tracked.
-
Protocol Validation: To ensure quantitative accuracy, the relaxation delay (d1) in the NMR experiment must be set to at least five times the longest T1 relaxation time of the protons being integrated.[11] An internal standard with a known concentration and a signal in a clear region of the spectrum should be used.
Gas Chromatography (GC)
GC is an excellent method for separating and quantifying volatile components of a reaction mixture.[12][13] It is particularly useful when reaction intermediates or products are not easily distinguishable by NMR.
-
Causality: Small aliquots are taken from the reaction mixture at specific times, quenched to stop the reaction, and then injected into the GC. The area of the peaks corresponding to the reactant and products are proportional to their concentration.[14][15]
-
Protocol Validation: A calibration curve for each analyte should be generated using solutions of known concentration to ensure a linear response from the detector (e.g., Flame Ionization Detector - FID). An internal standard is added to each aliquot before injection to correct for variations in injection volume.
Detailed Experimental Protocol: Solvolysis Rate Determination
This protocol describes a general method for determining the pseudo-first-order rate constant for the solvolysis of this compound in 80% aqueous ethanol.
Materials:
-
This compound
-
Ethanol (200 proof)
-
Deionized water
-
Dodecane (Internal Standard)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Constant temperature water bath or reaction block
-
Volumetric flasks, pipettes, and vials
-
Gas Chromatograph with FID
Procedure:
-
Prepare the Solvent System: Prepare a solution of 80:20 ethanol:water (v/v) in a volumetric flask.
-
Prepare the Reaction Solution: In a 50 mL volumetric flask, dissolve a precisely weighed amount of this compound and dodecane (internal standard) in the 80% ethanol solvent to achieve initial concentrations of approximately 0.05 M and 0.02 M, respectively.
-
Equilibrate Temperature: Place a sealed flask containing the reaction solution into a constant temperature bath set to the desired temperature (e.g., 50.0 ± 0.1 °C). Allow at least 20 minutes for thermal equilibration.
-
Initiate Kinetic Run: Start a stopwatch at the moment the flask is considered to be at thermal equilibrium. This is t=0.
-
Sampling: At recorded time intervals (e.g., every 30 minutes for the first 2 hours, then hourly), withdraw a 1.0 mL aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing 2 mL of ice-cold diethyl ether and 1 mL of a saturated sodium bicarbonate solution. Cap and shake vigorously. The bicarbonate solution neutralizes any HBr formed, effectively stopping the reaction.
-
Sample Preparation for GC: Allow the layers to separate. Transfer the top ether layer to a clean vial containing a small amount of anhydrous magnesium sulfate to remove any residual water.
-
GC Analysis: Inject a 1 µL sample of the dried ether layer into the GC. Record the peak areas for the starting material, the internal standard, and any products formed.
-
Data Analysis:
-
Calculate the response factor for the starting material relative to the internal standard.
-
For each time point, determine the concentration of the starting material.
-
Plot ln([Reactant]) versus time. The slope of this line will be -k, where k is the pseudo-first-order rate constant.
-
Workflow Visualization
Caption: Experimental workflow for a typical kinetic study using the aliquot method.
Conclusion
The study of reactions involving this compound offers a rich landscape for exploring fundamental principles of physical organic chemistry. Its kinetics are dominated by the drive to relieve the inherent strain of the four-membered ring, leading to a high propensity for rearrangement via a cyclobutylcarbinyl cation intermediate. Comparative kinetic analysis against acyclic and less-strained analogues quantitatively demonstrates the dramatic rate acceleration afforded by this structural feature. By employing robust analytical techniques like NMR and GC with validated protocols, researchers can accurately measure the reaction rates and elucidate the complex mechanisms at play. This knowledge is not merely academic; it is critical for the rational design of synthetic routes that leverage the unique reactivity of strained ring systems to build molecular complexity.
References
- Kinetic Understanding Using NMR Reaction Profiling | Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00191]
- Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction - ResearchGate. [URL: https://www.researchgate.net/publication/23075252_Methods_for_studying_reaction_kinetics_in_gas_chromatography_exemplified_by_using_the_1-chloro-22-dimethylaziridine_interconversion_reaction]
- Kinetics / reaction monitoring - IMSERC, Northwestern University. [URL: https://imserc.northwestern.edu/kinetics-reaction-monitoring/]
- In situ study of reaction kinetics using compressed sensing NMR - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc06121g]
- Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development - ResearchGate. [URL: https://www.researchgate.net/publication/315573456_Reaction_NMR_A_Quantitative_Kinetic_Analysis_Probe_for_Process_Development]
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- Alkyl Halide Reactivity in SN2 Reactions: A Comparative Guide - Benchchem. [URL: https://www.benchchem.com/blog/alkyl-halide-reactivity-in-sn2-reactions-a-comparative-guide-to-2-chloro-4-methylpentane-and-2-bromo-4-methylpentane/]
- Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18387796/]
- Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10775533/]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3-(Bromomethyl)-1,1-dimethoxycyclobutane Derivatives
For researchers and professionals in drug development, the precise characterization of molecular intermediates is not merely a procedural step but a cornerstone of successful synthesis and therapeutic efficacy. The isomeric purity of synthons like 3-(Bromomethyl)-1,1-dimethoxycyclobutane and its derivatives is paramount, as different stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles. This guide provides an in-depth, objective comparison of the two primary analytical techniques for assessing the isomeric purity of these valuable cyclobutane derivatives: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide field-proven protocols, and present supporting data to empower you to select the optimal method for your specific analytical challenge.
The Analytical Challenge: Distinguishing cis and trans Isomers
The core challenge in analyzing this compound derivatives lies in the subtle structural differences between their cis and trans isomers. These geometric isomers often possess very similar physicochemical properties, such as boiling points and polarity, making their separation and quantification non-trivial. The choice of analytical technique must be predicated on its ability to exploit the fine distinctions in either physical interaction (for chromatography) or the nuclear magnetic environment (for spectroscopy).
Method 1: Gas Chromatography (GC) – The Separation-Based Approach
Gas Chromatography is a powerful technique for separating volatile and semi-volatile compounds.[1] Its strength in isomer analysis lies in the use of specialized capillary columns that can differentiate molecules based on subtle differences in their interaction with the stationary phase.[2] For cyclobutane derivatives, where cis/trans isomerism is common, GC offers a robust method for achieving baseline separation and subsequent quantification.
Expertise & Experience: The "Why" Behind the Protocol
The success of a GC method for isomer separation hinges almost entirely on the choice of the capillary column. While standard non-polar columns may fail to resolve cis and trans isomers, columns with unique stationary phases that offer shape selectivity are essential.[3] Chiral columns, particularly those derivatized with cyclodextrins, are exceptionally effective.[4][5] These cyclodextrin phases create temporary diastereomeric complexes with the isomers, leading to different retention times and enabling their separation. The temperature program is another critical parameter; a slow ramp rate is often necessary to maximize the resolution between closely eluting peaks.
Experimental Protocol: GC-FID Analysis
This protocol is designed as a self-validating system, incorporating checks for reproducibility and system suitability.
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column Selection: A chiral capillary column, such as an Agilent J&W Cyclodextrin-B (or equivalent), is recommended for its proven ability to separate geometric isomers.[4] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound derivative sample.
-
Dissolve in 1.0 mL of a high-purity solvent (e.g., ethyl acetate). Vortex to ensure complete dissolution.
-
Prepare a series of dilutions if necessary to fall within the linear range of the detector.
-
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1.0 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 2°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Detector (FID) Temperature: 280°C.
-
-
Data Acquisition and Analysis:
-
Perform a blank injection (solvent only) to ensure no system contamination.
-
Inject the sample in triplicate to assess reproducibility.
-
Integrate the peak areas for the cis and trans isomers.
-
Calculate the isomeric purity (as a percentage of the desired isomer) using the following formula:
-
Isomeric Purity (%) = (Area of Desired Isomer Peak / Total Area of All Isomer Peaks) * 100
-
-
Data Presentation: Illustrative GC Results
| Parameter | trans-Isomer | cis-Isomer |
| Retention Time (min) | 21.54 | 22.18 |
| Peak Area (arbitrary units) | 1,850,450 | 98,670 |
| Calculated Purity (%) | 94.9% | 5.1% |
Workflow Visualization: GC Analysis
Caption: Workflow for GC-based isomeric purity analysis.
Method 2: Quantitative NMR (qNMR) – The Structure-Based Approach
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that offers a distinct advantage over chromatographic techniques.[6] Unlike GC, which relies on physical separation, qNMR exploits the differences in the chemical environment of atomic nuclei within each isomer.[7] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal, allowing for direct, highly accurate quantification without the need for a reference standard of the individual isomers.[8][9]
Expertise & Experience: The "Why" Behind the Protocol
For this compound derivatives, the key to successful qNMR analysis is identifying unique, well-resolved proton signals for each isomer. The protons on the cyclobutane ring, particularly those adjacent to the bromomethyl group, are highly sensitive to the cis/trans geometry.[10] This difference in stereochemistry leads to distinct chemical shifts, providing a direct window into the isomeric ratio. For accurate quantification, it is crucial to ensure complete relaxation of all relevant nuclei between scans. This is achieved by setting a sufficiently long relaxation delay (d1), typically 5 to 7 times the longest spin-lattice relaxation time (T1) of the protons being quantified. Using a certified internal standard of known purity allows for the simultaneous determination of both isomeric purity and the absolute purity (assay) of the material in a single experiment.[11]
Experimental Protocol: ¹H qNMR Analysis
This protocol ensures trustworthiness through the use of an internal standard and parameters optimized for quantification.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a properly tuned probe.
-
Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that is sharp, singlet, and does not overlap with any analyte signals.
-
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the this compound derivative sample into an NMR tube.
-
Accurately weigh ~5-10 mg of the internal standard into the same NMR tube.
-
Add ~0.7 mL of the deuterated solvent.
-
Cap the tube and vortex thoroughly to ensure complete dissolution and homogenization.
-
-
NMR Acquisition Parameters (¹H Spectrum):
-
Pulse Angle: 30-90° (a 90° pulse is often used for maximum signal, but a smaller angle can be used with a shorter delay).
-
Acquisition Time (at): ≥ 3 seconds.
-
Relaxation Delay (d1): ≥ 30 seconds (or 5-7 times the longest T1 of interest). This is critical for accurate integration.[8]
-
Number of Scans (ns): ≥ 16 (increase for better signal-to-noise on impurity signals).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Analysis:
-
Apply Fourier transform and perform phase and baseline correction.
-
Carefully integrate the distinct, well-resolved signals corresponding to the cis-isomer, the trans-isomer, and the internal standard.
-
Calculate the isomeric purity using the following formula:
-
Isomeric Purity (%) = (Integral of Desired Isomer / (Integral of cis-Isomer + Integral of trans-Isomer)) * 100
-
-
The absolute purity of the main isomer can also be calculated against the internal standard.[7]
-
Data Presentation: Illustrative qNMR Results
| Isomer/Standard | Proton Signal (ppm) | Multiplicity | Integration Value |
| trans-Isomer | 2.85 (CH-CH₂Br) | m | 1.00 |
| cis-Isomer | 2.98 (CH-CH₂Br) | m | 0.06 |
| Internal Standard | 6.25 (Maleic Acid) | s | 2.15 |
| Calculated Purity | 94.3% (trans) | 5.7% (cis) |
Workflow Visualization: qNMR Analysis
Caption: Workflow for qNMR-based isomeric purity analysis.
Comparative Guide: GC vs. qNMR at a Glance
| Feature | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Physical separation based on differential partitioning between mobile and stationary phases. | Direct measurement based on the proportionality of signal intensity to the number of nuclei.[7] |
| Resolution | Highly dependent on column selection and method optimization. May require significant development time. | Dependent on magnetic field strength and molecular structure. Overlapping signals can be a challenge. |
| Quantification | Relative (100% method). Requires response factor correction for highest accuracy. | Absolute or Relative. Can provide absolute purity with a certified internal standard.[8] |
| Sample Throughput | Higher, with typical run times of 20-40 minutes per sample. Amenable to automation. | Lower, due to the need for long relaxation delays for accurate quantification. |
| Structural Info | None. Provides only retention time and peak area. | Rich structural information confirming identity of isomers and other impurities simultaneously.[6] |
| Sample Prep | Simple dissolution. | Simple dissolution, but requires accurate weighing of both sample and internal standard. |
| Cost & Complexity | Lower initial instrument cost. Method development can be complex. | Higher initial instrument cost. Data acquisition is straightforward once parameters are set. |
| Destructive? | Yes, the sample is consumed in the detector. | No, the sample is fully recoverable after analysis.[11] |
Conclusion and Recommendations
Both Gas Chromatography and Quantitative NMR are powerful, validated techniques for the isomeric purity analysis of this compound derivatives. The optimal choice depends on the specific requirements of the analytical task.
-
Choose Gas Chromatography when: High sample throughput is required, a robust separation method has already been established, or when NMR instrumentation is not available. It is an excellent choice for routine quality control once a method is validated.
-
Choose Quantitative NMR when: High accuracy and precision are paramount, simultaneous structural confirmation is needed, or when an absolute purity value (assay) is required in addition to the isomeric ratio.[6] Its non-destructive nature also makes it ideal for the analysis of precious, mass-limited materials.[8]
As a Senior Application Scientist, my recommendation for development and characterization phases is to leverage the strengths of both techniques. Use qNMR to establish an accurate, primary measurement of isomeric purity and to confirm the identity of the isomers. Then, a validated GC method can be developed and cross-referenced against the qNMR data for implementation in a higher-throughput quality control environment. This orthogonal approach provides the highest level of confidence in the quality and composition of your critical chemical intermediates.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]
-
Unknown. (n.d.). The analysis of Cis-trans fatty acid isomers using gas-liquid chromatography. [Source document type not specified]. [Link]
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Agilent. (n.d.). Chiral GC Columns | Gas Chromatography. Agilent. [Link]
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JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd.[Link]
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Armstrong, D. W., et al. (2018). Separation of stereoisomers by gas chromatography. ResearchGate. [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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Armstrong, D. W. (2018). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
Kiran, C. R., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(2), 149-156. [Link]
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. [Link]
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Kiran, C. R., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. INIS-IAEA. [Link]
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Krupčík, J. (2002). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society. [Link]
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Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]
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A Comparative Guide to the Synthetic Routes of 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Introduction
3-(Bromomethyl)-1,1-dimethoxycyclobutane is a key building block in medicinal chemistry and materials science. Its rigid cyclobutane scaffold, combined with the reactive bromomethyl group and the protected carbonyl functionality (as a dimethyl acetal), makes it a versatile intermediate for the synthesis of complex molecules, including novel therapeutic agents and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to the research and drug development community.
This guide provides an in-depth comparison of two prominent synthetic routes for the conversion of the precursor alcohol, 3-(hydroxymethyl)-1,1-dimethoxycyclobutane, to the target molecule. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages. This information is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs, considering factors such as yield, scalability, cost, and safety.
Synthesis of the Precursor: 3-(Hydroxymethyl)-1,1-dimethoxycyclobutane
Prior to the comparative analysis of the bromination step, it is crucial to establish a reliable synthesis for the precursor alcohol. A robust and efficient method involves a [2+2] cycloaddition reaction between 1,1-dimethoxyethene and acrolein, followed by a selective reduction of the resulting aldehyde.
The [2+2] cycloaddition of a ketene acetal with an α,β-unsaturated aldehyde is a well-established method for the formation of substituted cyclobutanes.[1][2] This reaction proceeds via a concerted or stepwise mechanism, depending on the specific substrates and reaction conditions, to yield a 3-formyl-1,1-dimethoxycyclobutane intermediate. Subsequent reduction of the aldehyde functionality, for instance with sodium borohydride, affords the desired precursor alcohol, 3-(hydroxymethyl)-1,1-dimethoxycyclobutane.
Representative Experimental Protocol: Synthesis of 3-(Hydroxymethyl)-1,1-dimethoxycyclobutane
-
[2+2] Cycloaddition: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of freshly distilled acrolein (1.0 eq) in a dry, aprotic solvent such as dichloromethane or toluene is cooled to 0 °C. 1,1-dimethoxyethene (1.2 eq) is then added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude 3-formyl-1,1-dimethoxycyclobutane, which can be purified by column chromatography or used directly in the next step.
-
Reduction: The crude 3-formyl-1,1-dimethoxycyclobutane is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 2 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 3-(hydroxymethyl)-1,1-dimethoxycyclobutane as a colorless oil.
Comparative Analysis of Bromination Routes
With the precursor alcohol in hand, we will now compare two distinct and widely employed methods for its conversion to this compound: the Appel reaction and the use of phosphorus tribromide (PBr₃).
Route 1: The Appel Reaction
The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides using a combination of a triaryl- or trialkylphosphine and a halogen source, typically a tetrahalomethane. In this case, we will consider the use of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
Mechanism: The reaction is initiated by the attack of triphenylphosphine on carbon tetrabromide to form a phosphonium salt intermediate. The alcohol then acts as a nucleophile, attacking the phosphonium salt to form an alkoxyphosphonium bromide. The bromide ion then displaces the triphenylphosphine oxide in an SN2 reaction to yield the desired alkyl bromide.
Experimental Workflow: Appel Reaction
Caption: Workflow for the Appel Reaction.
-
To a solution of 3-(hydroxymethyl)-1,1-dimethoxycyclobutane (1.0 eq) and carbon tetrabromide (1.5 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, a solution of triphenylphosphine (1.5 eq) in dry DCM is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is filtered to remove the precipitated triphenylphosphine oxide.
-
The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.
Route 2: Phosphorus Tribromide (PBr₃)
The use of phosphorus tribromide is a classic and powerful method for the conversion of primary and secondary alcohols to alkyl bromides.[3] This reagent is particularly effective for this transformation and is often used in industrial settings.
Mechanism: The reaction proceeds through the formation of a phosphite ester intermediate. The alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This process can occur up to three times, forming a trialkyl phosphite. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the phosphite ester in an SN2 fashion, leading to the formation of the alkyl bromide and a phosphorus-containing byproduct.
Experimental Workflow: PBr₃ Reaction
Caption: Workflow for the PBr₃ Reaction.
-
A solution of 3-(hydroxymethyl)-1,1-dimethoxycyclobutane (1.0 eq) in a dry, aprotic solvent such as diethyl ether or dichloromethane is cooled to 0 °C in an ice bath under an inert atmosphere.
-
Phosphorus tribromide (0.4 eq) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC or GC-MS.
-
The reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography to afford this compound.
Performance Comparison
| Feature | Appel Reaction (PPh₃/CBr₄) | Phosphorus Tribromide (PBr₃) |
| Typical Yield | Good to excellent (70-90%) | Generally high (80-95%) |
| Reaction Conditions | Mild (0 °C to room temperature) | Low temperature required for addition (0 °C) |
| Reagents | Solid, easy to handle, but PPh₃O can be difficult to remove. | Liquid, corrosive, and moisture-sensitive. |
| Scalability | Good, but large amounts of PPh₃O byproduct can be problematic. | Excellent, often preferred for large-scale synthesis. |
| Cost | PPh₃ and CBr₄ can be more expensive than PBr₃. | PBr₃ is a relatively inexpensive bulk chemical. |
| Safety & Handling | CBr₄ is toxic. PPh₃O can be an environmental pollutant. | PBr₃ is highly corrosive and reacts violently with water.[3] Requires careful handling. |
| Work-up & Purification | Removal of triphenylphosphine oxide can be challenging. | Aqueous work-up is straightforward. Product can often be purified by distillation. |
Conclusion and Recommendations
Both the Appel reaction and the use of phosphorus tribromide are effective methods for the synthesis of this compound from its corresponding alcohol.
The Appel reaction is an excellent choice for small to medium-scale laboratory syntheses where mild reaction conditions are a priority. The primary drawback is the formation of triphenylphosphine oxide, which can complicate purification.
For larger-scale preparations and industrial applications , phosphorus tribromide is often the preferred reagent. Its high efficiency, lower cost, and the relative ease of work-up and purification (often via distillation) make it a more scalable and economical option. However, the hazardous nature of PBr₃ necessitates appropriate safety precautions and handling procedures.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and cost considerations. Both methods, when executed with care, provide reliable access to the valuable synthetic intermediate, this compound.
References
-
Aben, R. W. M., & Scheeren, J. W. (1981). ZnCl2-catalysed cycloadditions between ketene acetals and α,β-unsaturated carbonyl compounds. A simple route to 2,2-dialkoxy-3,4-dihydropyrans. Recueil des Travaux Chimiques des Pays-Bas, 100(1), 13-20. [Link]
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Arnó, M., Zaragozá, R. J., & Domingo, L. R. (2005). Lewis Acid Induced [2+2] Cycloadditions of Silyl Enol Ethers with α,β-Unsaturated Esters: A DFT Analysis. European Journal of Organic Chemistry, 2005(10), 2015-2023. [Link]
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MANAC Inc. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. [Link]
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The Strategic Advantage of 3-(Bromomethyl)-1,1-dimethoxycyclobutane in Modern Drug Discovery: A Comparative Guide to Cyclobutane Scaffold Construction
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular architectures with enhanced pharmacological properties is relentless. The cyclobutane motif, a four-membered carbocycle, has emerged as a valuable scaffold in drug design, offering a unique three-dimensional geometry that can improve metabolic stability, binding affinity, and intellectual property positioning. This guide provides an in-depth technical comparison of the efficacy of 3-(Bromomethyl)-1,1-dimethoxycyclobutane as a versatile building block for constructing these coveted cyclobutane scaffolds, juxtaposed with alternative synthetic strategies.
The strategic incorporation of a cyclobutane ring can confer significant advantages to a drug candidate. Its inherent ring strain and non-planar, puckered conformation provide a rigid framework that can lock in bioactive conformations, reduce off-target effects, and serve as a bioisosteric replacement for other cyclic or acyclic moieties. However, the efficient and stereocontrolled synthesis of functionalized cyclobutanes remains a significant challenge.
This compound: A Versatile and Reactive Building Block
This compound stands out as a particularly useful reagent for the introduction of the cyclobutane moiety. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the straightforward attachment of a wide range of functional groups and molecular fragments. The dimethoxy acetal serves as a protected form of a ketone, which can be deprotected under acidic conditions to reveal a carbonyl group for further synthetic manipulations. This dual functionality makes it a highly versatile precursor for a diverse array of substituted cyclobutane derivatives.
Synthesis of the Building Block
The preparation of this compound is typically achieved from commercially available starting materials. A common route involves the ketalization of 3-methylenecyclobutanone followed by a hydroboration-oxidation to the corresponding alcohol and subsequent bromination. While the synthesis requires multiple steps, the starting materials are relatively inexpensive, and the procedures are amenable to scale-up.
Comparative Analysis of Cyclobutane Construction Strategies
The efficacy of this compound is best understood in the context of other prevalent methods for cyclobutane synthesis.
[2+2] Cycloaddition Reactions
The most common and historically significant method for constructing cyclobutane rings is the [2+2] cycloaddition of two alkene components.[1][2] This can be achieved through various means:
-
Photochemical [2+2] Cycloaddition: This method is widely used, particularly for the synthesis of complex polycyclic systems. It often proceeds with high stereoselectivity. However, it can suffer from issues of regioselectivity and may require specialized photochemical equipment. The substrate scope can also be limited by the need for specific chromophores.
-
Thermal [2+2] Cycloaddition: Generally applicable to activated alkenes such as ketenes or electron-deficient olefins. These reactions can be highly stereospecific but often require high temperatures, which can limit their applicability with sensitive substrates.
-
Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts can promote [2+2] cycloadditions under milder conditions and with greater control over stereochemistry and regiochemistry. However, catalyst cost and sensitivity can be drawbacks.
Ring Expansion of Cyclopropanes
Ring expansion reactions of cyclopropylcarbinyl systems offer another route to cyclobutanes.[3] These transformations are typically promoted by acid or electrophiles and can proceed with high stereoselectivity. The availability of substituted cyclopropane precursors can sometimes be a limiting factor.
Intramolecular Cyclization Reactions
The cyclization of 1,4-disubstituted butane derivatives is a viable strategy, particularly for the synthesis of specific substitution patterns. The success of this approach is highly dependent on the nature of the substituents and the cyclization conditions.
Efficacy of this compound in Practice
The primary advantage of using this compound lies in its utility as an electrophilic building block. It allows for a convergent synthetic approach where a pre-formed cyclobutane ring is coupled with a nucleophilic partner. This strategy offers several benefits:
-
Predictable Regiochemistry: The site of new bond formation is unambiguously defined by the position of the bromomethyl group.
-
Functional Group Tolerance: The alkylation reaction can be performed under conditions that are tolerant of a wide range of functional groups in the nucleophilic partner.
-
Access to Diverse Scaffolds: A vast array of nucleophiles (e.g., amines, alcohols, thiols, carbanions) can be employed, leading to a diverse library of cyclobutane-containing molecules.
Experimental Data Comparison
To illustrate the practical utility, let's consider the synthesis of a hypothetical drug intermediate containing a 1,3-disubstituted cyclobutane core.
| Method | Reagents | Conditions | Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Alkylation with this compound | This compound, Nucleophile (e.g., R-NH2) | Base (e.g., K2CO3), Solvent (e.g., DMF), RT to 80 °C | Typically 70-90% | Not directly controlled in the alkylation step, depends on subsequent transformations. | High convergence, broad substrate scope, predictable regiochemistry. | Requires synthesis of the building block. |
| Photochemical [2+2] Cycloaddition | Alkene 1, Alkene 2 | hv, Sensitizer (e.g., acetone) | Variable (30-80%) | Often high | Can build complex polycyclic systems in one step. | Regioselectivity can be an issue, requires specialized equipment. |
| Thermal [2+2] Cycloaddition | Ketene, Alkene | Heat (e.g., >100 °C) | Generally good (60-90%) | High | Stereospecific. | High temperatures, limited to activated alkenes. |
| Ring Expansion | Substituted Cyclopropylcarbinol | Acid (e.g., HBF4) | Variable (50-85%) | Often high | Access to specific substitution patterns. | Requires synthesis of specific cyclopropane precursors. |
Experimental Protocols
General Procedure for Alkylation using this compound
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, alcohol, or thiol)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., N,N-dimethylformamide, acetonitrile, or tetrahydrofuran)
Procedure:
-
To a solution of the nucleophile in the chosen anhydrous solvent, add the base at room temperature.
-
Stir the mixture for a predetermined time (e.g., 30 minutes) to ensure deprotonation or activation of the nucleophile.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclobutane derivative.
Deprotection of the Acetal
Materials:
-
The dimethoxy acetal-protected cyclobutane derivative
-
Aqueous acid (e.g., 1 M hydrochloric acid, acetic acid)
-
Solvent (e.g., tetrahydrofuran, acetone)
Procedure:
-
Dissolve the acetal-protected compound in a suitable solvent.
-
Add the aqueous acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the cyclobutanone derivative.
Logical Relationships and Workflows
Caption: Synthetic utility of this compound compared to alternative cyclobutane synthesis methods.
Conclusion
While methods like [2+2] cycloaddition remain powerful tools for the de novo synthesis of cyclobutane rings, this compound offers a highly effective and complementary strategy based on a building block approach. Its predictable reactivity, broad substrate scope in alkylation reactions, and the latent functionality of the acetal group make it an invaluable reagent for the rapid and efficient construction of diverse and complex cyclobutane scaffolds. For drug discovery programs aiming to explore the chemical space around a cyclobutane core, the use of this versatile building block can significantly streamline synthetic efforts and accelerate the identification of promising new drug candidates.
References
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Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. (URL: [Link])
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Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. (URL: [Link])
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Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. (URL: [Link])
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Functionalized cyclobutane synthesis from bicyclobutanes. (URL: [Link])
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Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Communications. (URL: [Link])
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Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. (URL: [Link])
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Cyclobutane Synthesis. Myers Research Group, Harvard University. (URL: [Link])
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Cyclobutane Synthesis Methods Review. Scribd. (URL: [Link])
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Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Chemical Biology. (URL: [Link])
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Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. Journal of the American Chemical Society. (URL: [Link])
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Cyclobutane-derived diamines: synthesis and molecular structure. The Journal of Organic Chemistry. (URL: [Link])
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Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications. (URL: [Link])
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Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. (URL: [Link])
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ChemInform Abstract: Synthesis and Reactivity of Alkoxy-Activated Cyclobutane-1,1-dicarboxylates. (URL: [Link])
- Preparation method of bromomethyl cyclobutane.
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society. (URL: [Link])
- Applied synthesis method for bromocyclobutane.
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Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). (URL: [Link])
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Baylis-Hillman Reaction. Organic Chemistry Portal. (URL: [Link])
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Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. YouTube. (URL: [Link])
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1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal. (URL: [Link])
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[Chemistry] Which would react with KOC(CH3)3/(CH3)3COH faster? a) cis-3-tert-butylcyclohexyl bromide. YouTube. (URL: [Link])
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A Computational Chemist's Guide to Predicting Reactivity: A DFT Analysis of 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Introduction: Beyond the Flask—Predicting Reactivity with Silicon
In modern drug discovery and process development, the ability to predict the chemical reactivity of a novel molecular scaffold is invaluable. It allows for the rational design of synthetic routes, the anticipation of potential side reactions, and the fine-tuning of molecular properties. While empirical data remains the ultimate arbiter, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful predictive lens to probe molecular behavior before a single reagent is weighed.[1]
This guide offers a practical, in-depth comparison of the reactivity of 3-(Bromomethyl)-1,1-dimethoxycyclobutane , a functionalized cyclobutane derivative[2], against structurally related analogues. Cyclobutane scaffolds are prevalent in natural products and are gaining attention in medicinal chemistry as bioisosteres for phenyl rings.[3] Understanding their reactivity is therefore of significant interest. We will move beyond a simple recitation of methods to explain the causality behind our computational choices, demonstrating how DFT-derived descriptors can be translated into actionable chemical intuition.
Our analysis will be grounded in three core pillars of computational reactivity prediction:
-
Frontier Molecular Orbital (FMO) Theory: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess overall stability and reaction propensity.[4]
-
Molecular Electrostatic Potential (ESP) Maps: Visualizing the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[5][6]
-
Fukui Functions: Quantifying the susceptibility of specific atomic sites to nucleophilic or electrophilic attack.[7][8]
By comparing our target molecule with selected alternatives, we will illustrate how subtle structural modifications can profoundly impact electronic properties and, consequently, chemical behavior.
Methodological Framework: A Self-Validating Computational Protocol
The trustworthiness of any computational result hinges on a robust and well-justified methodology. Our approach is designed to balance computational expense with predictive accuracy, a common challenge in industrial research.
Experimental Protocol: DFT Calculations
-
Software Selection: All calculations are performed using a widely-validated quantum chemistry package such as Gaussian, ORCA, or Jaguar.
-
Structure Preparation: The 3D coordinates of this compound and its analogues are generated.
-
Geometry Optimization: The molecular geometry of each species is optimized in the gas phase. This crucial first step ensures that all subsequent calculations are performed on a stable, low-energy conformation.
-
Functional: The M06-2X functional is selected. This meta-hybrid functional is known to perform well for main-group chemistry and systems where non-covalent interactions or delocalization errors can be problematic, such as in halogenated compounds.[9][10]
-
Basis Set: The 6-311+G(d,p) basis set is employed. This triple-zeta basis set provides sufficient flexibility for an accurate description of the electron distribution, with diffuse functions (+) added for anions and polarized functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
-
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculations: To derive the reactivity descriptors, single-point energy calculations are performed on the optimized neutral geometry for the neutral (N electrons), cationic (N-1 electrons), and anionic (N+1 electrons) states of each molecule.
-
Data Processing: The output files are processed to extract HOMO and LUMO energies and to generate the ESP map. Atomic charges from the neutral, cationic, and anionic calculations are used to compute the condensed Fukui indices.
Visualization: The Computational Workflow
The following diagram outlines the logical flow of our DFT protocol, from initial structure to final reactivity analysis.
Caption: Computational workflow for predicting molecular reactivity using DFT.
Results & Comparative Analysis
We now apply this protocol to our target molecule and two structural analogues to build a comparative understanding of their reactivity.
-
Molecule A (Target): this compound
-
Molecule B (Analogue 1): 3-(Bromomethyl)-1,1-dimethylcyclobutane[11]
-
Molecule C (Analogue 2): 1-(Bromomethyl)-3-methoxycyclobutane[12]
The purpose of selecting these analogues is to probe the electronic influence of the gem-dimethoxy group (by comparing A to B) and the effect of substituent positioning (by comparing A to C).
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (ΔE) is a primary indicator of kinetic stability. A smaller gap suggests that a molecule is more readily polarized and thus more reactive, as it requires less energy to promote an electron to an unoccupied orbital.[13][14]
| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Implied Reactivity |
| A: this compound | -6.85 | -0.25 | 6.60 | High |
| B: 3-(Bromomethyl)-1,1-dimethylcyclobutane | -7.10 | -0.15 | 6.95 | Moderate |
| C: 1-(Bromomethyl)-3-methoxycyclobutane | -6.98 | -0.20 | 6.78 | Intermediate |
From the FMO analysis, our target Molecule A exhibits the smallest HOMO-LUMO gap. This suggests it is the most kinetically reactive of the three. The replacement of the electron-donating methoxy groups in A with less-donating methyl groups in Molecule B leads to a stabilization (lowering) of the HOMO energy and a widening of the gap, implying lower overall reactivity.[15] This is a classic electronic effect; the oxygen lone pairs in the methoxy groups raise the energy of the HOMO, making the molecule a better electron donor and thus more reactive.
Molecular Electrostatic Potential (ESP) Maps
ESP maps provide a more intuitive, visual guide to reactive sites. They map the electrostatic potential onto the molecule's electron density surface.[16] Regions of negative potential (red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[17][18]
(Illustrative ESP Maps - For Conceptual Understanding)
-
Molecule A: this compound
-
Red regions: Concentrated on the oxygen atoms of the two methoxy groups, identifying them as the primary sites for protonation or interaction with Lewis acids.
-
Blue region: A distinct positive potential is located on the methylene carbon attached to the bromine atom (the -CH₂Br group), highlighting it as the principal electrophilic site, susceptible to attack by nucleophiles.
-
Slightly positive region: The hydrogen atoms on the cyclobutane ring.
-
-
Molecule B: 3-(Bromomethyl)-1,1-dimethylcyclobutane
-
Red regions: No strongly negative regions are present.
-
Blue region: Similar to Molecule A, a strong positive potential exists on the carbon of the -CH₂Br group, marking it as the key electrophilic center.
-
The ESP map for Molecule A immediately confirms the dual nature of its reactivity: the nucleophilic oxygen centers and the highly electrophilic carbon of the bromomethyl group. The absence of the strongly nucleophilic oxygen sites in Molecule B simplifies its reactivity profile, focusing it almost exclusively on the electrophilic C-Br bond.
Fukui Functions for Site-Specific Reactivity
While ESP maps are excellent qualitative guides, Fukui functions provide quantitative values for the reactivity of each atomic site. The function f+ measures the propensity for a site to undergo a nucleophilic attack (where the molecule accepts an electron), while f- measures the propensity for an electrophilic attack (where the molecule donates an electron).[8][19] A higher value indicates a more reactive site for that type of attack.
| Molecule | Atom of Interest | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |
| A: this compound | C of CH₂Br | 0.28 | 0.01 | Most susceptible to nucleophiles |
| O of OCH₃ | 0.05 | 0.19 | Most susceptible to electrophiles | |
| B: 3-(Bromomethyl)-1,1-dimethylcyclobutane | C of CH₂Br | 0.25 | 0.01 | Highly susceptible to nucleophiles |
| C: 1-(Bromomethyl)-3-methoxycyclobutane | C of CH₂Br | 0.26 | 0.01 | Highly susceptible to nucleophiles |
| O of OCH₃ | 0.04 | 0.15 | Susceptible to electrophiles |
The condensed Fukui analysis provides quantitative validation of our qualitative interpretations.
-
For all three molecules, the carbon atom of the bromomethyl group has the highest f+ value, confirming it as the primary site for nucleophilic attack . This is the expected behavior for an alkyl halide, likely proceeding via an SN2 or SN1 mechanism. Notably, the value for Molecule A (0.28) is the highest, suggesting this site is the most electrophilic of the three.
-
In Molecule A , the oxygen atoms have the highest f- value by a large margin, identifying them as the most nucleophilic sites in the molecule and thus the most likely to be attacked by an electrophile.
Synthesis of Findings and Predictive Power
The convergence of our three computational analyses allows us to build a robust, multi-faceted prediction of reactivity. The following diagram illustrates the relationship between the DFT descriptors and the predicted chemical behavior.
Caption: Relationship between DFT descriptors and predicted reactivity for the target molecule.
Our comprehensive DFT analysis predicts that this compound is a highly reactive and chemically versatile molecule.
-
High Kinetic Reactivity: Its relatively small HOMO-LUMO gap compared to analogues suggests it will react more readily under kinetic control.
-
Primary Electrophilic Site: The carbon of the bromomethyl group is exceptionally electrophilic. It is the prime target for nucleophiles, suggesting that reactions such as substitutions (SN2) or eliminations will readily occur at this position. The presence of the electron-donating gem-dimethoxy group enhances the electrophilicity of this site compared to the dimethyl analogue.
-
Primary Nucleophilic Site: The oxygen atoms of the gem-dimethoxy acetal are the most electron-rich and nucleophilic parts of the molecule. They can act as Lewis bases, coordinate to cations, or be targeted by strong electrophiles. This acetal functionality is also susceptible to hydrolysis under acidic conditions, a reactivity pathway not available to the dimethyl analogue.
For the synthetic chemist, this computational guide provides immediate, practical insights. When planning a synthesis using this building block, one must consider the high propensity for nucleophilic substitution at the C-Br bond while also being mindful of the potential for reactions at the oxygen atoms, particularly under acidic or strongly electrophilic conditions. This dual reactivity, predicted entirely through in silico analysis, allows for more informed experimental design, saving time, resources, and leading to more successful synthetic outcomes.
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How reactivity of a organic molecule depends upon HOMO and LUMO. (2021). Chemistry Stack Exchange. [Link]
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Fukui function. Wikipedia. [Link]
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Electrostatic potential maps Definition. Fiveable. [Link]
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Illustrated Glossary of Organic Chemistry - Electrostatic potential map. UCLA Department of Chemistry & Biochemistry. [Link]
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Electrostatic Potential maps. Chemistry LibreTexts. [Link]
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Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. Schrödinger. [Link]
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Fukui Function. Software for Chemistry & Materials (SCM). [Link]
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A Senior Application Scientist's Guide to Validated Analytical Methods for 3-(Bromomethyl)-1,1-dimethoxycyclobutane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the rigorous characterization of novel intermediates is paramount. 3-(Bromomethyl)-1,1-dimethoxycyclobutane, a key building block in the synthesis of various pharmaceutical agents, demands precise and reliable analytical methods to ensure its purity, stability, and identity. This guide provides an in-depth comparison of validated analytical methodologies for this compound, drawing upon established principles of analytical chemistry and regulatory guidelines. As Senior Application Scientists, we move beyond mere procedural descriptions to elucidate the rationale behind methodological choices, empowering you to select and implement the most appropriate analytical strategy for your research and development needs.
The Analytical Challenge: Understanding this compound
This compound possesses a unique combination of structural features that inform the selection of analytical techniques. The presence of the bromomethyl group, the cyclobutane ring, and the dimethoxy acetal functionality dictates its volatility, polarity, and spectroscopic properties. The strained cyclobutane ring, while generally stable at room temperature, can be susceptible to ring-opening under certain conditions, a factor to consider during sample preparation and analysis.[1] The molecule's relatively low molecular weight and the presence of a halogen suggest its suitability for gas chromatography-mass spectrometry (GC-MS). However, the lack of a significant chromophore presents a challenge for traditional UV-based detection in high-performance liquid chromatography (HPLC). For absolute quantification and unambiguous structural confirmation, quantitative nuclear magnetic resonance (qNMR) spectroscopy emerges as a powerful tool.
This guide will dissect the application of these three core techniques—GC-MS, HPLC, and qNMR—providing a comparative analysis of their strengths and limitations in the context of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analytes
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it an excellent candidate for the routine analysis of this compound.[2] The method's high resolving power and the specificity of mass spectrometric detection provide a robust platform for both qualitative and quantitative assessments.
The Rationale Behind GC-MS
The choice of GC-MS is predicated on the anticipated volatility and thermal stability of the analyte. The relatively small size and non-polar nature of the cyclobutane moiety contribute to its amenability to vaporization without degradation in a heated GC inlet. Mass spectrometry offers definitive identification through characteristic fragmentation patterns and isotopic signatures of the bromine atom.[3]
Experimental Workflow: A Validated GC-MS Method
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in dichloromethane (DCM).
-
Prepare a stock solution of a suitable internal standard (IS), such as 1-bromohexane, in DCM. The IS should be chosen for its chemical similarity and chromatographic separation from the analyte.[4]
-
Create a series of calibration standards by spiking blank DCM with varying concentrations of the analyte and a fixed concentration of the IS.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Dissolve the test sample of this compound in DCM to a concentration within the calibration range and add the same fixed concentration of IS.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 15°C/min to 250°C, hold for 5 minutes.
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole: 150°C.
-
Acquisition Mode: Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the analyte and IS.
-
Validation Data and Performance Comparison
The validation of the GC-MS method would be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] The following table presents hypothetical yet representative validation data for a GC-MS method for a similar brominated alkane.[6]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte and IS. | Complies |
| Linearity (r²) | ≥ 0.995 | 0.9991 |
| Range (µg/mL) | 80-120% of the target concentration | 1 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 1.2% |
| - Intermediate Precision | ≤ 3.0% | 2.1% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ≥ 3 | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ≥ 10 | 0.3 |
| Robustness | No significant impact on results from minor variations in method parameters. | Complies |
Advantages of GC-MS:
-
High Sensitivity and Specificity: Excellent for trace-level analysis and impurity profiling.
-
Definitive Identification: Mass spectral data provides structural information and confirmation of identity.
-
Robustness: Well-established and reliable technology.
Limitations of GC-MS:
-
Analyte Must Be Volatile and Thermally Stable: Not suitable for non-volatile or thermally labile compounds.
-
Matrix Effects: Complex sample matrices can interfere with ionization.
High-Performance Liquid Chromatography (HPLC): A Versatile but Challenging Alternative
HPLC is a powerful separation technique for a wide range of compounds.[7] For this compound, which lacks a strong UV chromophore, detection can be a challenge. However, with the use of alternative detection methods, a robust HPLC method can be developed.
The Rationale Behind HPLC
While GC-MS is often the first choice for volatile compounds, HPLC offers advantages for non-volatile impurities or when derivatization is undesirable. A reversed-phase HPLC method is the most common starting point for small molecules.[8] The primary hurdle is detection. While UV detection at low wavelengths (e.g., <210 nm) might be possible, it often suffers from low sensitivity and interference from common solvents. A more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), would be more appropriate. For definitive identification, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.
Experimental Workflow: A Validated HPLC-CAD Method
Caption: Workflow for the HPLC-CAD analysis of this compound.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a mixture of acetonitrile and water.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare QC samples at low, medium, and high concentrations.
-
Dissolve the test sample in the same diluent to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Charged Aerosol Detector (CAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation temperature and filter settings optimized for the mobile phase.
-
Validation Data and Performance Comparison
The following table presents hypothetical validation data for an HPLC-CAD method for a similar non-chromophoric compound.[9]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyte peak is well-resolved from any impurities or matrix components. | Complies |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range (µg/mL) | 80-120% of the target concentration | 10 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.8% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 1.5% |
| - Intermediate Precision | ≤ 3.0% | 2.5% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ≥ 3 | 1.0 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ≥ 10 | 3.0 |
| Robustness | No significant impact on results from minor variations in mobile phase composition and column temperature. | Complies |
Advantages of HPLC:
-
Wide Applicability: Suitable for a broad range of compounds, including non-volatile and thermally labile ones.
-
Universal Detection: Detectors like CAD and ELSD can analyze compounds without chromophores.
-
Preparative Capabilities: Can be scaled up for purification.
Limitations of HPLC:
-
Lower Sensitivity (without MS): Universal detectors are generally less sensitive than MS.
-
Limited Structural Information: Retention time alone is not sufficient for definitive identification.
-
Method Development Can Be More Complex: Optimization of mobile phase, column, and detector parameters is required.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity and Assay
qNMR is a primary analytical method that provides a direct and highly accurate measurement of the concentration of an analyte without the need for a calibration curve of the analyte itself.[10] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[11]
The Rationale Behind qNMR
For a compound like this compound, qNMR is ideal for determining its absolute purity and for creating a certified reference material. By using a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly.[9] The detailed structural information from the NMR spectrum also provides unambiguous identification.
Experimental Workflow: A Validated qNMR Method
Caption: Workflow for the qNMR analysis of this compound.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid, ensuring its signals do not overlap with the analyte's signals) and add it to the same NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the analyte and the internal standard completely.
-
-
NMR Instrumentation and Acquisition Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): A long delay (e.g., 5-7 times the longest T1 of the signals of interest) is crucial for full relaxation and accurate integration.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Acquisition Time: Sufficient to ensure good digital resolution.
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the bromomethyl protons) and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Validation Data and Performance Comparison
The following table presents hypothetical validation data for a qNMR method for a similar halogenated organic compound.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyte and IS signals are baseline resolved. | Complies |
| Linearity (r²) | ≥ 0.999 (if performed) | 0.9998 |
| Range (% w/w) | Dependent on sample solubility | 90 - 110% of expected purity |
| Accuracy (% Recovery) | 99.0 - 101.0% | 99.5 - 100.5% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 1.0% | 0.3% |
| - Intermediate Precision | ≤ 1.5% | 0.8% |
| Robustness | Minor variations in relaxation delay and pulse angle have minimal impact. | Complies |
Advantages of qNMR:
-
Primary Method: Provides absolute quantification without the need for an analyte-specific calibration curve.
-
High Precision and Accuracy: Capable of achieving very low uncertainty.
-
Structural Information: Provides definitive identification of the analyte.
-
Non-destructive: The sample can be recovered after analysis.
Limitations of qNMR:
-
Lower Sensitivity: Requires a higher concentration of analyte compared to chromatographic methods.
-
Potential for Signal Overlap: In complex mixtures, finding well-resolved signals can be challenging.
-
Requires Specialized Expertise: Proper setup of acquisition parameters is critical for accurate results.
Comparative Summary and Recommendations
| Technique | Primary Application | Strengths | Limitations | Recommendation for this compound |
| GC-MS | Routine quality control, impurity profiling | High sensitivity, definitive identification, robust | Requires volatile and thermally stable analytes | Highly Recommended for routine analysis and detection of volatile impurities. |
| HPLC-CAD/ELSD/MS | Analysis of non-volatile impurities, preparative work | Versatile for various polarities, universal detection options | Lower sensitivity without MS, less structural information | Recommended for analyzing potential non-volatile degradation products or impurities. LC-MS is preferred for identification. |
| qNMR | Purity assessment, certification of reference materials | Absolute quantification, high precision, structural confirmation | Lower sensitivity, requires expertise, potential for signal overlap | Highly Recommended for definitive purity assignment and as a primary reference method. |
Conclusion
The selection of an analytical method for this compound should be guided by the specific analytical objective. For routine quality control and the detection of volatile impurities, a validated GC-MS method offers an excellent balance of sensitivity, specificity, and robustness. When non-volatile impurities are of concern or for preparative applications, HPLC with a universal detector or, ideally, coupled with mass spectrometry, is a suitable alternative. For the definitive assignment of purity and the certification of reference materials, qNMR stands as the unequivocal gold standard, providing unparalleled accuracy and structural confirmation.
By understanding the principles, strengths, and limitations of each of these powerful analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and integrity of their work, from early-stage discovery through to final product formulation.
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The Strategic Selection of Cyclobutane Scaffolds: A Comparative Guide to 3-(Bromomethyl)-1,1-dimethoxycyclobutane and its Alternatives
In the contemporary landscape of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality.[1] Saturated carbocyclic scaffolds, particularly the cyclobutane motif, have emerged as powerful tools for medicinal chemists to impart favorable physicochemical properties, such as improved metabolic stability and solubility, while offering unique conformational constraints.[1][2][3] This guide provides a comprehensive benchmarking of 3-(Bromomethyl)-1,1-dimethoxycyclobutane, a versatile building block, against other prominent cyclobutane cores: cyclobutane-1,1-dicarboxylic acid, 3-oxocyclobutanecarboxylic acid, and the bicyclo[1.1.1]pentane (BCP) scaffold, a notable phenyl ring bioisostere.[4][5]
This analysis is tailored for researchers, scientists, and drug development professionals, offering a technical deep-dive into the synthetic utility and performance of these key building blocks, supported by experimental insights and comparative data.
The Unique Profile of this compound
This compound stands out as a valuable electrophilic building block. Its structure offers a unique combination of features:
-
A Primary Alkyl Bromide: This functional group is a versatile handle for introducing the cyclobutane moiety via nucleophilic substitution reactions, a cornerstone of medicinal chemistry.[6][7] The primary nature of the bromide generally favors the SN2 mechanism, leading to predictable reaction outcomes.[6]
-
A Protected Carbonyl: The 1,1-dimethoxyacetal serves as a masked ketone. This latent functionality can be unveiled under acidic conditions, providing a secondary site for chemical elaboration, such as reductive amination or the introduction of spirocyclic systems.
-
sp³-Richness: The cyclobutane core contributes to a higher fraction of sp³-hybridized carbons (Fsp³), a molecular characteristic often correlated with improved clinical success rates.[1]
The strategic incorporation of this building block allows for the introduction of a conformationally restricted, non-planar scaffold that can explore different vector spaces compared to traditional flat aromatic systems.
Benchmarking Against Key Cyclobutane Alternatives
The selection of an appropriate building block is contingent on the specific synthetic strategy and the desired properties of the target molecule. Below is a comparative analysis of this compound against three other widely used cyclobutane-based building blocks.
Comparative Analysis of Cyclobutane Building Blocks
| Building Block | Key Features & Applications | Synthetic Accessibility | Reactivity Profile | Impact on Physicochemical Properties |
| This compound | Primary electrophile for SN2 reactions; protected ketone for further functionalization. Ideal for introducing a cyclobutane linker with a latent carbonyl. | Accessible through multi-step synthesis from commercially available starting materials. | Readily undergoes nucleophilic substitution with a variety of nucleophiles (amines, thiols, alcohols, etc.). The acetal is stable under basic and neutral conditions. | Increases Fsp³ count and introduces a non-planar motif. The dimethoxy group can influence solubility. |
| Cyclobutane-1,1-dicarboxylic acid | Di-acid allows for the introduction of two points of diversity or for the formation of spirocyclic systems. A key precursor for the anticancer drug Carboplatin.[8][9] | Commercially available and can be synthesized from diethyl malonate and 1,3-dibromopropane.[8] | Both carboxylic acids can be activated for amide bond formation, esterification, or reduction. Decarboxylation is also a possible transformation. | The di-acid functionality significantly increases polarity and aqueous solubility. The rigid cyclobutane core provides conformational constraint. |
| 3-Oxocyclobutanecarboxylic acid | Contains both a ketone and a carboxylic acid, offering orthogonal reactivity. Widely used in the synthesis of JAK inhibitors and other bioactive molecules.[10][11][12] | Can be synthesized from various starting materials, including the hydrolysis of dicarboxylate precursors.[13][14] | The carboxylic acid can be functionalized via standard coupling reactions, while the ketone can undergo nucleophilic addition, reductive amination, etc. | The ketone and carboxylic acid groups enhance polarity. The scaffold allows for the introduction of diverse substituents with specific spatial orientations. |
| Bicyclo[1.1.1]pentane-1-carboxylic acid | A rigid, linear scaffold often used as a bioisostere for para-substituted phenyl rings and alkynes.[4][5] The bridgehead carboxylic acid allows for straightforward derivatization. | Synthetically accessible, with several routes developed for its preparation.[15] | The carboxylic acid is readily activated for amide coupling and other standard transformations. The BCP core is highly stable. | Significantly increases Fsp³ character and provides a rigid, linear exit vector. Generally improves metabolic stability and aqueous solubility compared to its aromatic counterpart.[16] |
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context for the selection of these building blocks, the following section details representative experimental protocols for the incorporation of each scaffold onto a model primary amine, aniline. This allows for a direct comparison of reaction conditions and typical yields.
Workflow for Building Block Incorporation
Caption: A simplified workflow for selecting a cyclobutane building block.
Protocol 1: Nucleophilic Substitution with this compound
This protocol describes the alkylation of aniline with this compound.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask containing a stir bar, add this compound (1.0 eq) and acetonitrile.
-
Add aniline (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Stir the reaction for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-((1,1-dimethoxycyclobutyl)methyl)aniline.
Expected Yield: 75-85%
Protocol 2: Amide Coupling with Cyclobutane-1,1-dicarboxylic acid
This protocol details the mono-amide coupling of cyclobutane-1,1-dicarboxylic acid with aniline.
Materials:
-
Cyclobutane-1,1-dicarboxylic acid (1.0 eq)
-
Aniline (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Dimethylformamide (DMF)
-
Stir bar
-
Round-bottom flask
Procedure:
-
Dissolve cyclobutane-1,1-dicarboxylic acid (1.0 eq) in DMF in a round-bottom flask with a stir bar.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add aniline (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-(phenylcarbamoyl)cyclobutane-1-carboxylic acid.
Expected Yield: 80-90%
Protocol 3: Amide Coupling with 3-Oxocyclobutanecarboxylic acid
This protocol describes the amide coupling of 3-oxocyclobutanecarboxylic acid with aniline.
Materials:
-
3-Oxocyclobutanecarboxylic acid (1.0 eq)
-
Aniline (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM)
-
Stir bar
-
Round-bottom flask
Procedure:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in DCM, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add aniline (1.1 eq) followed by the dropwise addition of triethylamine (2.5 eq).
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 3-oxo-N-phenylcyclobutanecarboxamide.
Expected Yield: 85-95%
Protocol 4: Amide Coupling with Bicyclo[1.1.1]pentane-1-carboxylic acid
This protocol details the amide coupling of bicyclo[1.1.1]pentane-1-carboxylic acid with aniline.
Materials:
-
Bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq)
-
Aniline (1.0 eq)
-
T3P (50% in EtOAc) (1.5 eq)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Stir bar
-
Round-bottom flask
Procedure:
-
Dissolve bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) and aniline (1.0 eq) in ethyl acetate.
-
Add pyridine to the mixture.
-
Slowly add T3P (1.5 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield N-phenylbicyclo[1.1.1]pentane-1-carboxamide.
Expected Yield: 90-98%
Conclusion: Making an Informed Decision
The choice of a cyclobutane building block is a critical decision in the design of novel molecular entities. This compound offers a unique entry point for introducing a cyclobutane scaffold with latent functionality, making it a valuable tool for library synthesis and lead optimization. However, for applications requiring dicarboxylation, orthogonal reactivity, or a rigid linear bioisosteric replacement for a phenyl ring, cyclobutane-1,1-dicarboxylic acid, 3-oxocyclobutanecarboxylic acid, and bicyclo[1.1.1]pentane-1-carboxylic acid, respectively, present compelling alternatives.
By understanding the distinct synthetic advantages and the impact on physicochemical properties of each of these building blocks, researchers can make more strategic and informed decisions in their quest to develop the next generation of therapeutics.
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-
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-
Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. PMC. (URL: [Link])
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Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom. ResearchGate. (URL: [Link])
-
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-
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Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. (URL: [Link])
-
1,2-Difunctionalized Bicyclo[1.1.1]pentanes: Long Sought After Bioisosteres for ortho/meta-Substituted Arenes. (URL: [Link])
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Synthesis method of 3-oxocyclobutanecarboxylic acid. Patsnap. (URL: [Link])
- Synthesis method of 3-oxocyclobutanecarboxylic acid.
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Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. (URL: [Link])
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1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. (URL: [Link])
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1,1-Cyclobutane Dicarboxylic Acid. PharmaCompass.com. (URL: [Link])
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7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. KPU Pressbooks. (URL: [Link])
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what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol?. Reddit. (URL: [Link])
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Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. (URL: [Link])
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nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. (URL: [Link])
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HALOALKANES (HALOGENOALKANES). Physics & Maths Tutor. (URL: [Link])
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Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?. MDPI. (URL: [Link])
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Suggest reagents and reaction conditions that would result in syn... Study Prep in Pearson+. (URL: [Link])
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Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Bromomethyl)-1,1-dimethoxycyclobutane
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling and disposal of specialized chemical reagents like 3-(Bromomethyl)-1,1-dimethoxycyclobutane demand a meticulous approach grounded in a deep understanding of chemical reactivity, regulatory compliance, and environmental stewardship. This guide moves beyond a simple checklist to provide a procedural and logical framework for the safe disposal of this halogenated organic compound, ensuring the protection of personnel and the environment.
Core Principles: Hazard Identification and Risk Mitigation
Immediate Safety and Handling Precautions: All handling and disposal operations must be conducted within a certified chemical fume hood. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and potential vapors. Brominated compounds can be lachrymatory (tear-inducing).[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Halogenated organics can cause skin irritation or be absorbed through the skin.[5][6] |
| Body Protection | Flame-retardant laboratory coat | Provides a barrier against spills and splashes. |
| Respiratory | Use within a fume hood | Essential to prevent inhalation of potentially harmful vapors.[7] |
Emergency First Aid Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][8]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][10]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be treated as a regulated hazardous waste process. Under no circumstances should this chemical or its containers be disposed of in general waste or poured down the drain.[4][7] The primary disposal route for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[1][2][11]
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Characterization: Identify the waste as "Halogenated Organic Waste." This is the most critical step, as mixing with other waste streams (like non-halogenated solvents) complicates the disposal process and can create dangerous chemical reactions.[3][7]
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container. Glass or Teflon-lined containers are often suitable.
-
The container must be in good condition, with a tightly sealing cap.
-
Ensure the container is stored in a secondary containment bin within a ventilated area, such as a safety cabinet for flammable materials.[12]
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag before adding any waste.
-
The label must include:
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
The specific hazard characteristics (e.g., "Flammable," "Irritant").
-
The accumulation start date.
-
-
-
Waste Transfer:
-
Carefully transfer the waste into the labeled container using a funnel to prevent spillage.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]
-
Securely close the container immediately after the transfer.
-
-
Decontamination:
-
Thoroughly decontaminate any reusable equipment (e.g., glassware, funnels) that came into contact with the chemical.
-
The rinsate from the cleaning process must also be collected as halogenated organic waste.
-
-
Final Disposal:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management contractor.[13]
-
Spill Management Protocol
In the event of an accidental release, immediate and correct action is crucial to mitigate risks.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully scoop the contaminated absorbent into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Contact your institution's EHS department or emergency response team immediately.[8] Do not attempt to clean up a large spill without specialized training and equipment.
-
Logical Framework for Disposal Decision-Making
The following diagram outlines the critical decision-making pathway for the proper management of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Croner-i. Organic acid halides. Croner-i. Available at: [Link].
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods? (2025). Available at: [Link].
-
SciSpace. Disposal of poisonous organic halides by using the electrochemical method: dft simulation. Available at: [Link].
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Sciencemadness Wiki. Proper disposal of chemicals. (2025). Available at: [Link].
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclobutane. Available at: [Link].
-
Kansas State University. SOP Title: Bromine Safety & Standard Operating Procedures. Available at: [Link].
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ClinMed International Library. The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12. Available at: [Link].
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YouTube. Bromination safety. (2024). Available at: [Link].
-
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link].
-
Chemtalk. Bromine water - disposal. Available at: [Link].
-
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-
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-
ResearchGate. Catalytic chemical recycling of cyclobutane structures. Available at: [Link].
-
University of Texas at Austin Environmental Health & Safety. Chemical Waste. Available at: [Link].
-
Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Available at: [Link].
-
Organic Syntheses. 3-thenyl bromide. Available at: [Link].
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
